molecular formula C5H5NO3 B1395691 Methyl oxazole-2-carboxylate CAS No. 31698-88-1

Methyl oxazole-2-carboxylate

Cat. No.: B1395691
CAS No.: 31698-88-1
M. Wt: 127.1 g/mol
InChI Key: GSKQTLDIWHGWSR-UHFFFAOYSA-N
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Description

Methyl oxazole-2-carboxylate (CAS 31698-88-1) is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. This compound, with the molecular formula C 5 H 5 NO 3 and a molecular weight of 127.10 g/mol, serves as a crucial precursor for the synthesis of a wide array of complex molecules . The oxazole ring is a privileged scaffold in drug discovery, and its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties . In synthetic chemistry, Methyl oxazole-2-carboxylate is a valuable substrate in direct C-H arylation reactions, which are powerful methods for constructing biaryl structures without the need for pre-functionalized substrates . These palladium-catalyzed cross-coupling reactions enable regioselective functionalization at both the C-5 and C-2 positions of the oxazole ring, providing efficient access to diverse (hetero)aryloxazoles that are common structural units in natural products, pharmaceuticals, and materials . The ester functional group offers a handle for further derivatization, enhancing its utility as a synthetic intermediate. This product is intended for research applications only and is not intended for diagnostic or therapeutic use. Please refer to the available safety data prior to handling.

Properties

IUPAC Name

methyl 1,3-oxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3/c1-8-5(7)4-6-2-3-9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKQTLDIWHGWSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40701569
Record name Methyl 1,3-oxazole-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31698-88-1
Record name Methyl 1,3-oxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40701569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Methyl Oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Oxazole Scaffold in Modern Drug Discovery

The oxazole nucleus, a five-membered aromatic heterocycle containing nitrogen and oxygen, stands as a cornerstone in medicinal chemistry.[1] Its unique electronic properties and ability to engage in diverse non-covalent interactions with biological targets have cemented its status as a privileged scaffold in the design of novel therapeutics.[1] From enzyme inhibitors to peptide mimetics, oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] This guide focuses on a key exemplar of this chemical class: methyl oxazole-2-carboxylate. As a versatile synthetic intermediate, a thorough understanding of its fundamental properties is paramount for researchers and drug development professionals seeking to unlock its full potential in creating next-generation pharmaceuticals.

Core Molecular Structure and Physicochemical Profile

Methyl oxazole-2-carboxylate is characterized by a planar, sp²-hybridized five-membered oxazole ring substituted with a methyl ester at the C2 position.[1] This substitution pattern significantly influences the molecule's electronic distribution and, consequently, its chemical behavior.

Physicochemical Data

Precise experimental data for methyl oxazole-2-carboxylate is not extensively documented in publicly available literature. However, by analyzing data from its parent compound, oxazole-2-carboxylic acid, and other closely related analogs, we can establish a reliable profile of its key physicochemical properties.

PropertyValue (Predicted/Analog Data)Source/Analog Compound
Molecular Formula C₅H₅NO₃-
Molecular Weight 127.10 g/mol [3]
CAS Number 31698-88-1[1]
Boiling Point ~200-220 °C at 760 mmHgEstimated from Oxazole-2-carboxylic acid (218.083 °C)[4]
Density ~1.1-1.2 g/cm³Estimated from Oxazole-2-carboxylic acid (1.14 g/cm³)[4]
pKa of Conjugate Acid ~0.8Based on the parent oxazole ring[5]
Solubility Soluble in common organic solvents (e.g., chloroform, ethyl acetate).General property of similar organic esters.

Synthesis and Purification: A Practical Workflow

While multiple strategies exist for the synthesis of the oxazole ring, a common and effective approach for preparing 2-carboxy-substituted oxazoles involves the cyclization of α-amino ketones or related precursors. The following protocol is a representative method adapted from established syntheses of similar oxazole esters.

Synthetic Workflow Diagram

G cluster_0 Synthesis of Methyl Oxazole-2-carboxylate start Starting Materials: - Serine methyl ester hydrochloride - Dehydrating agent (e.g., PPh₃, DEAD) reaction Intramolecular Cyclization start->reaction Solvent (e.g., THF) Room Temperature workup Aqueous Workup (e.g., NaHCO₃ wash) reaction->workup purification Column Chromatography (Silica gel, EtOAc/Hexane gradient) workup->purification product Methyl Oxazole-2-carboxylate purification->product

Caption: A generalized workflow for the synthesis of methyl oxazole-2-carboxylate.

Step-by-Step Synthesis Protocol

This protocol is a generalized procedure based on the synthesis of analogous compounds and should be optimized for specific laboratory conditions.

  • Reaction Setup: To a solution of serine methyl ester hydrochloride (1 equivalent) in anhydrous tetrahydrofuran (THF), add triethylamine (2.2 equivalents) and stir at 0 °C for 15 minutes.

  • Cyclization: To the cooled solution, add triphenylphosphine (PPh₃, 2.2 equivalents) followed by the dropwise addition of diethyl azodicarboxylate (DEAD, 2.2 equivalents).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching and Extraction: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure methyl oxazole-2-carboxylate.

Chemical Reactivity and Mechanistic Insights

The reactivity of the oxazole ring is a delicate balance of its aromatic character and the influence of its heteroatoms. The presence of the electron-withdrawing methyl carboxylate group at the C2 position further modulates this reactivity.

Electrophilic and Nucleophilic Substitution

The oxazole ring is generally considered electron-rich and thus susceptible to electrophilic attack. However, the electron-withdrawing nature of the 2-carbomethoxy group deactivates the ring towards electrophilic substitution. When forced, electrophilic substitution typically occurs at the C5 position.

Conversely, the C2 position of the oxazole ring is the most electron-deficient, making it the primary site for nucleophilic attack. The presence of a good leaving group at this position would facilitate nucleophilic substitution.

Reactivity of the Ester Moiety

The methyl ester group at the C2 position can undergo typical ester transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to form oxazole-2-carboxamides. These transformations are crucial for the use of methyl oxazole-2-carboxylate as a building block in the synthesis of more complex molecules.

Logical Relationship of Reactivity

G cluster_1 Reactivity of Methyl Oxazole-2-carboxylate parent Methyl Oxazole-2-carboxylate ester_rxn Ester Transformations parent->ester_rxn ring_rxn Oxazole Ring Reactions parent->ring_rxn hydrolysis Hydrolysis ester_rxn->hydrolysis amidation Amidation ester_rxn->amidation electrophilic Electrophilic Substitution (Deactivated, C5 preferred) ring_rxn->electrophilic nucleophilic Nucleophilic Attack (at C2) ring_rxn->nucleophilic

Caption: Key reactive pathways of methyl oxazole-2-carboxylate.

Spectroscopic and Analytical Characterization

The structural elucidation of methyl oxazole-2-carboxylate and its derivatives relies on a combination of standard spectroscopic techniques. The following data is predicted based on the analysis of closely related oxazole structures.

Spectroscopic Data Summary
TechniqueExpected Chemical Shifts / Fragmentation Patterns
¹H NMR δ (ppm): ~3.9-4.1 (s, 3H, -OCH₃), ~7.3-7.5 (d, 1H, H5), ~8.1-8.3 (d, 1H, H4)
¹³C NMR δ (ppm): ~53 (-OCH₃), ~125 (C4), ~140 (C5), ~145 (C2), ~160 (C=O)
IR Spectroscopy ν (cm⁻¹): ~1720-1740 (C=O stretch of ester), ~1580 (C=N stretch), ~1100-1300 (C-O stretch)
Mass Spectrometry Expected [M]⁺ at m/z 127. Fragmentation may involve loss of -OCH₃ (m/z 96) and subsequent loss of CO (m/z 68).
Analytical Workflow for Characterization

G cluster_2 Analytical Characterization Workflow sample Purified Sample nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr Structural Backbone ms Mass Spectrometry sample->ms Molecular Weight ir IR Spectroscopy sample->ir Functional Groups structure Structural Confirmation nmr->structure ms->structure ir->structure

Caption: A standard workflow for the analytical characterization of methyl oxazole-2-carboxylate.

Applications in Drug Discovery and Development

Methyl oxazole-2-carboxylate serves as a valuable building block in the synthesis of a wide array of biologically active compounds. Its utility stems from the stable oxazole core and the reactive ester handle, which allows for further chemical modifications.

One notable application is its potential role as a congener of the amino acid valine, with some studies suggesting antitumor and antiangiogenic properties for related structures.[1] The oxazole moiety can act as a bioisostere for other functional groups, enhancing metabolic stability and modulating pharmacokinetic properties of drug candidates.

Safety and Handling

Conclusion

Methyl oxazole-2-carboxylate is a molecule of significant interest to the scientific and drug development communities. Its fundamental properties, including its electronic structure, reactivity, and spectroscopic signature, provide a foundation for its use as a versatile synthetic intermediate. While a comprehensive experimental dataset for this specific compound is still emerging, a robust understanding can be gleaned from the wealth of knowledge on the broader class of oxazole derivatives. As the quest for novel therapeutics continues, the strategic application of well-characterized building blocks like methyl oxazole-2-carboxylate will undoubtedly play a pivotal role in advancing the frontiers of medicinal chemistry.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • Cas 33123-68-1,Oxazole-2-carboxylic acid - LookChem. LookChem. [Link]

  • A report on synthesis and applications of small heterocyclic compounds: Oxazole - AIP Publishing. AIP Publishing. [Link]

  • A comprehensive review on biological activities of oxazole derivatives - PMC - NIH. PMC - NIH. [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives - IJMPR. IJMPR. [Link]

  • 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic - Der Pharma Chemica. Der Pharma Chemica. [Link]

  • Biological Importance of Oxazoles - Allied Academies. Allied Academies. [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. RSC Publishing. [Link]

  • Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. NIH. [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PubMed Central. PubMed Central. [Link]

  • (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3),... - ResearchGate. ResearchGate. [Link]

  • 4-Methyloxazole-2-carboxylic acid | C5H5NO3 | CID 46737736 - PubChem. PubChem. [Link]

  • Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC - NIH. PMC - NIH. [Link]

  • Carbon-13 nuclear magnetic resonance spectra of oxazoles - the University of Groningen research portal. University of Groningen. [Link]

  • Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides - RSC Publishing. RSC Publishing. [Link]

  • MSDS of 2-Methyl-oxazole. Capot Chemical Co., Ltd. [Link]

  • Methyl oxirane-2-carboxylate | C4H6O3 | CID 145751 - PubChem - NIH. PubChem. [Link]

Sources

"Methyl oxazole-2-carboxylate" chemical structure and bonding

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure and Bonding of Methyl Oxazole-2-carboxylate

Introduction

Methyl oxazole-2-carboxylate is a heterocyclic organic compound featuring a five-membered oxazole ring substituted with a methyl ester group at the C2 position. The oxazole nucleus is a cornerstone in medicinal chemistry, appearing in numerous clinically used drugs and biologically active molecules.[1] Its prevalence stems from the ring's unique electronic properties and its ability to engage in various non-covalent interactions with biological targets like enzymes and receptors.[1] This guide, intended for researchers and drug development professionals, provides a detailed examination of the chemical structure, bonding, and reactivity of methyl oxazole-2-carboxylate. By synthesizing crystallographic data, spectroscopic analysis, and established reactivity principles, we aim to provide a comprehensive understanding of this vital chemical scaffold.

Molecular Architecture and Electronic Structure

The fundamental properties of methyl oxazole-2-carboxylate are dictated by the arrangement and electronic nature of its core oxazole ring.

Core Heterocyclic Scaffold: The Oxazole Ring

The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom in a 1,3-relationship.[1] This arrangement classifies it as an azole. The atoms are numbered starting from the oxygen atom as position 1, moving towards the nitrogen atom at position 3.[1]

Atomic Composition and Hybridization

The oxazole ring consists of three carbon atoms, one nitrogen atom, and one oxygen atom. All five atoms within the ring are sp² hybridized, resulting in a planar molecular geometry.[1] Each ring atom also possesses an unhybridized p-orbital perpendicular to the plane of the sigma bonds. This orbital alignment is a prerequisite for aromaticity.

Aromaticity and Electron Delocalization

The oxazole ring is an aromatic system, adhering to Hückel's rule with a total of six π-electrons. These electrons are contributed by the two double bonds (4 electrons) and a lone pair from one of the heteroatoms. Specifically, the system comprises three carbons (one electron each), one nitrogen (one electron), and the oxygen atom (two electrons).[1] However, the high electronegativity of the oxygen atom means the delocalization of its lone pair is not as effective as in purely carbocyclic or less electronegative heterocyclic systems, which imparts unique reactivity to the ring.[1]

Caption: Chemical structure of methyl oxazole-2-carboxylate with IUPAC numbering.

Intramolecular Bonding Analysis

Sigma (σ) and Pi (π) Framework

The molecule's backbone is a framework of sigma (σ) bonds formed by the overlap of sp² hybrid orbitals. The delocalized π-system, formed by the overlap of the perpendicular p-orbitals, lies above and below this plane. The C2 position is bonded to the carbonyl carbon of the ester group, which is also sp² hybridized.

Bond Lengths and Angles: A Comparative Analysis

In the analogous benzoxazole structure, the N=C bond [N(3)-C(2)] is significantly shorter at 1.293 Å compared to other bonds within the oxazole cycle, which are greater than 1.36 Å.[2] This confirms its pronounced double-bond character. The attachment of the electron-withdrawing methyl carboxylate group at the C2 position further polarizes this bond and influences the electron density across the entire ring system.

Bond/InteractionTypical Length/AngleCausality & SignificanceReference
N(3)=C(2) Bond ~1.29 ÅStrong double bond character, shortened by high s-character and nitrogen's electronegativity.[2]
Other Ring Bonds >1.36 ÅExhibit partial double bond character due to π-delocalization.[2]
Molecular Geometry Nearly PlanarThe sp² hybridization of all ring atoms enforces a flat structure, facilitating π-orbital overlap.[2]
Ester Orientation Syn-planar with ringThe carbonyl oxygen and the heterocyclic oxygen are often on the same side, a common low-energy conformation.[2]
Resonance and Electron Distribution

The electron distribution can be represented by several resonance structures. The electronegative oxygen and nitrogen atoms pull electron density from the carbon atoms, making C2, C4, and C5 electron-deficient to varying degrees. The C2 position is the most electron-deficient, a feature amplified by the attached carboxylate group. This has profound implications for the molecule's reactivity.

Caption: Resonance showing charge separation in the oxazole ring.

Intermolecular Interactions and Solid-State Properties

In the solid state, the spatial arrangement of molecules is governed by a network of weak, non-covalent forces. Analysis of the crystal structure of methyl 1,3-benzoxazole-2-carboxylate reveals that its packing is stabilized by a combination of hydrogen bonds and π-interactions.[2][3] It is highly probable that methyl oxazole-2-carboxylate engages in similar interactions.

  • Hydrogen Bonding: Weak C—H···N and C—H···O hydrogen bonds are likely to exist, where the ring hydrogens or the methyl group hydrogens interact with the nitrogen lone pair or the oxygen atoms of neighboring molecules.[3]

  • π–π Stacking: The planar, aromatic nature of the oxazole ring allows for stacking interactions between molecules, contributing significantly to crystal lattice energy.[2]

  • Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to its electronegative heteroatoms and the polar carboxylate group, leading to strong dipole-dipole interactions.

Caption: Visualization of plausible non-covalent interactions.

Spectroscopic Signature

The unique electronic environment of each atom gives rise to a characteristic spectroscopic fingerprint, which is essential for structural confirmation.

Spectroscopy Feature Expected Chemical Shift / Frequency Rationale
¹H-NMR Ring Protons (H4, H5)δ ≈ 7.0 - 8.5 ppmLocated in the deshielding region of the aromatic ring current.
Methyl Protons (-OCH₃)δ ≈ 3.9 - 4.1 ppmProtons on the methyl ester group, with a chemical shift similar to related structures.[2]
¹³C-NMR Carbonyl Carbon (C=O)δ ≈ 155 - 165 ppmTypical range for an ester carbonyl carbon adjacent to an aromatic ring.
Ring Carbonsδ ≈ 120 - 155 ppmC2 will be the most downfield due to attachment to two heteroatoms and the ester.[3]
IR C=O Stretch~1715 - 1730 cm⁻¹Strong, sharp absorption characteristic of an α,β-unsaturated ester.[4]
C=N Stretch~1600 - 1650 cm⁻¹Characteristic stretching vibration for the imine functionality within the ring.

Reactivity and Synthetic Utility

The chemical behavior of methyl oxazole-2-carboxylate is a direct consequence of its electronic structure. The electron-withdrawing nature of the C2-carboxylate group significantly influences the reactivity of the oxazole ring.

Key Reaction Pathways
  • Nucleophilic Attack: The C2 position of the oxazole ring is inherently electron-poor. This effect is strongly enhanced by the ester group, making C2 a primary site for nucleophilic substitution reactions, although such reactions on the ring itself are generally rare.[1] More commonly, the carbonyl carbon of the ester is highly electrophilic and susceptible to nucleophilic acyl substitution (e.g., hydrolysis, amidation).

  • Electrophilic Substitution: The oxazole ring is deactivated towards electrophilic attack due to its electron-deficient nature. If forced, electrophilic substitution typically occurs at the C5 position.[1]

  • Basicity: The nitrogen atom at position 3 is basic and can be readily protonated or alkylated.[1]

Representative Synthetic Protocol: Oxidation of Oxazolines

A prevalent and efficient method for synthesizing substituted oxazoles is the oxidation of the corresponding 2-substituted oxazoline precursors. This transformation can be achieved using various oxidizing agents, with manganese dioxide (MnO₂) being a common and effective choice.[4]

Protocol: Synthesis of Methyl 2-Phenyloxazole-4-carboxylate via MnO₂ Oxidation [4]

This protocol describes the synthesis of a structurally similar compound and serves as a validated template for the synthesis of methyl oxazole-2-carboxylate from its oxazoline precursor.

  • Preparation: A solution of the starting oxazoline (e.g., methyl 2-phenyl-4,5-dihydrooxazole-4-carboxylate, 0.125 mmol) is prepared in a suitable solvent such as dimethoxyethane (DME, 2 mL).

  • Reactor Setup: A column reactor is packed with activated manganese dioxide (MnO₂). The reactor is heated to 100 °C.

  • Flow Reaction: The oxazoline solution is passed through the heated MnO₂ column using a syringe pump at a controlled flow rate (e.g., starting at 100 μL/min).

  • Workup: The eluent from the column is collected.

  • Isolation: The solvent is removed from the collected fraction under reduced pressure to yield the crude oxazole product.

  • Purification: If necessary, the product can be further purified by column chromatography on silica gel.

Justification of Experimental Choices:

  • MnO₂: A heterogeneous oxidizing agent that is easily removed by filtration, simplifying product purification.

  • Flow Chemistry: Offers superior heat and mass transfer, improved safety for exothermic reactions, and potential for scalability compared to batch processing.[4]

  • DME at 100°C: These solvent and temperature conditions are optimized to ensure sufficient reaction rates and solubility of the reactants while minimizing side reactions.[4]

cluster_workflow Figure 4: Synthetic Workflow via Oxazoline Oxidation Start Dissolve Oxazoline in DME React Pass through heated MnO₂ Column (100°C) Start->React Collect Collect Eluent React->Collect Isolate Solvent Removal (in vacuo) Collect->Isolate End Pure Oxazole Product Isolate->End

Caption: General workflow for the synthesis of oxazoles via flow oxidation.

Relevance in Drug Development

The oxazole scaffold is a privileged structure in medicinal chemistry, valued for its metabolic stability and ability to act as a bioisostere for ester and amide functionalities. Methyl oxazole-2-carboxylate itself has been investigated for its potential anticancer and antiangiogenic activities.[5] More broadly, it serves as a crucial intermediate for the synthesis of more complex, biologically active molecules by allowing for modification at the ester group or functionalization of the oxazole ring.[6]

Conclusion

Methyl oxazole-2-carboxylate is a molecule whose properties are elegantly defined by the interplay of aromaticity, electronegativity, and substituent effects. Its planar, sp²-hybridized structure, characterized by a delocalized π-system, gives rise to specific bond lengths, spectroscopic signatures, and a predictable reactivity profile dominated by the electrophilic nature of the C2 position and the attached carbonyl group. A thorough understanding of this structure-property relationship is paramount for researchers leveraging this compound as a building block for the rational design of novel therapeutics and advanced materials.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
  • Methyl oxazole-2-carboxyl
  • Crystal structure of methyl 1,3-benzoxazole-2-carboxylate.
  • Crystal structure of methyl 1,3-benzoxazole-2-carboxylate.
  • Methyl 2-mercaptobenzo[d]oxazole-5-carboxyl
  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks.
  • Naturally Occurring Oxazole Structural Units as Ligands of Vanadium Catalysts for Ethylene-Norbornene (Co)
  • Methyl oxazole-2-carboxyl
  • Rapid and Scalable Synthesis of Oxazoles Directly
  • The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. Royal Society of Chemistry.
  • Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. Research Journal of Science and Technology.

Sources

An In-depth Technical Guide to Methyl Oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of methyl oxazole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis, reactivity, and applications of this versatile molecule, grounding all information in established scientific literature.

Core Molecular Attributes

Methyl oxazole-2-carboxylate is a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] Its structure, featuring an oxazole ring substituted with a methyl ester group, provides a unique combination of reactivity and stability.

Molecular Formula and Weight

The fundamental identity of a chemical compound is defined by its molecular formula and weight. These parameters are critical for stoichiometric calculations in synthesis and for analytical characterization.

PropertyValueSource
Molecular FormulaC₅H₅NO₃[2]
Molecular Weight127.1 g/mol [2]
CAS Number31698-88-1[2]
Canonical SMILESCOC(=O)C1=NC=CO1[2]
Physicochemical Properties

Understanding the physicochemical properties of methyl oxazole-2-carboxylate is essential for its handling, storage, and application in various experimental setups. While specific experimental data for this exact compound is not broadly published, properties can be inferred from related structures like oxazole-2-carboxylic acid.[1]

PropertyValueNotes
Boiling Point218.083 °C at 760 mmHg (estimated)Based on the related compound, oxazole-2-carboxylic acid.[1]
Flash Point85.694 °C (estimated)Based on the related compound, oxazole-2-carboxylic acid.[1]
Density1.14 g/cm³ (estimated)Based on the related compound, oxazole-2-carboxylic acid.[1]

Hazard Information: This compound is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Appropriate personal protective equipment should be used when handling this chemical.

Synthesis and Methodologies

The synthesis of oxazole derivatives is a well-established field in organic chemistry.[3] These methods often involve the construction of the oxazole ring from acyclic precursors.

General Synthetic Strategies for Oxazoles

Several robust methods exist for the synthesis of the oxazole core, which can be adapted for the preparation of methyl oxazole-2-carboxylate. A common and efficient approach involves the reaction of a carboxylic acid with an isocyanoacetate.[4] This method is valued for its broad substrate scope and tolerance of various functional groups.[4]

The general mechanism involves the in-situ activation of the carboxylic acid, which then reacts with the deprotonated isocyanoacetate to form an intermediate that cyclizes to the desired oxazole product.[4]

G cluster_0 Activation of Carboxylic Acid cluster_1 Reaction with Isocyanoacetate Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Intermediate Activated Intermediate (e.g., Acylpyridinium Salt) Carboxylic_Acid->Activated_Intermediate Activation Activating_Reagent Activating Reagent (e.g., triflylpyridinium) Activating_Reagent->Activated_Intermediate Cyclization_Intermediate Intermediate C Activated_Intermediate->Cyclization_Intermediate Nucleophilic Attack Isocyanoacetate Methyl Isocyanoacetate Deprotonated_Isocyanoacetate Deprotonated Isocyanoacetate Isocyanoacetate->Deprotonated_Isocyanoacetate Deprotonation Base Base (e.g., DMAP) Base->Deprotonated_Isocyanoacetate Deprotonated_Isocyanoacetate->Cyclization_Intermediate Final_Product Methyl Oxazole-2-carboxylate Cyclization_Intermediate->Final_Product Cyclization & Dehydration

Caption: Generalized workflow for the synthesis of oxazoles from carboxylic acids.

Exemplary Protocol: Synthesis from a β-Enamino Ketoester

Another versatile method for constructing substituted oxazoles involves the reaction of β-enamino ketoesters with hydroxylamine.[5] This approach allows for the regioselective synthesis of various oxazole derivatives.

Step-by-Step Methodology:

  • Formation of the β-Enamino Ketoester: The synthesis begins with the condensation of a 1,3-dicarbonyl compound with an amine source, such as N,N-dimethylformamide dimethyl acetal, to form the corresponding β-enamino ketoester.[5] This reaction is typically carried out in a suitable organic solvent and may require heating.

  • Cycloaddition with Hydroxylamine: The purified β-enamino ketoester is then reacted with hydroxylamine hydrochloride in the presence of a base.[5] This step leads to the formation of the oxazole ring through a series of intermediates.

  • Reaction Monitoring and Workup: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is worked up by quenching with water, followed by extraction with an organic solvent.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the pure methyl oxazole-2-carboxylate.

Causality in Experimental Design: The choice of starting materials and reaction conditions is crucial for achieving high yields and regioselectivity. The use of a β-enamino ketoester directs the cyclization with hydroxylamine to favor the formation of the desired oxazole isomer.[5] The base in the second step is necessary to neutralize the hydrochloride salt of hydroxylamine and to facilitate the reaction.

Applications in Drug Discovery and Development

The oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous clinically used drugs.[3] Methyl oxazole-2-carboxylate serves as a valuable starting material for the synthesis of more complex, biologically active molecules.

Anticancer and Antiangiogenic Potential

Research has indicated that methyl oxazole-2-carboxylate possesses anticancer properties, as demonstrated in both in vitro and in vivo studies.[2] It has also shown antiangiogenic activity, which may be attributed to its ability to inhibit protein synthesis in tumor cells.[2] The oxazole ring can engage with various biological targets through non-covalent interactions, making it an attractive core for the design of novel therapeutic agents.[3]

A Building Block for Novel Pharmaceuticals

Due to its functional groups—the ester and the oxazole ring—methyl oxazole-2-carboxylate is a versatile intermediate. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, while the oxazole ring can participate in various chemical transformations. This versatility makes it an essential component in the discovery and development of new drugs.[1] For instance, it can be used in the synthesis of precursors for synthetic cannabinoids and other biologically active compounds.[6]

Conclusion

Methyl oxazole-2-carboxylate is a compound of considerable interest to the scientific community, particularly those involved in drug discovery and organic synthesis. Its well-defined molecular characteristics, coupled with established synthetic routes and demonstrated biological potential, position it as a valuable tool for the development of novel therapeutics. This guide has provided a detailed overview of its key attributes, synthesis, and applications, offering a solid foundation for researchers and scientists working with this important molecule.

References
  • LookChem. (n.d.). Oxazole-2-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 145751, Methyl oxirane-2-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12527602, Methyl-2-methyl-1-cyclohexene-1-carboxylate. Retrieved from [Link]

  • Reddy, B. V. S., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • Kumar, A., et al. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central. Retrieved from [Link]

  • ChemBK. (n.d.). Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylate. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 2-methyl-1,3-oxazole-5-carboxylate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Methyl 1,3-Oxazole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of methyl 1,3-oxazole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. We will delve into its chemical identity, synthesis methodologies, physicochemical properties, and its emerging applications in the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers actively engaged in drug discovery and development.

Chemical Identity: IUPAC Nomenclature and Synonyms

Methyl 1,3-oxazole-2-carboxylate is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom at positions 1 and 3, respectively, with a methyl carboxylate substituent at the 2-position.

Systematic IUPAC Name: Methyl 1,3-oxazole-2-carboxylate

Common Synonyms:

  • Methyl oxazole-2-carboxylate

  • 2-Methoxycarbonyloxazole

Key Identifiers:

  • CAS Number: 31698-88-1

  • Molecular Formula: C₅H₅NO₃

  • Molecular Weight: 127.10 g/mol

Synthesis and Mechanistic Considerations

The synthesis of the oxazole core is a well-established area of organic chemistry, with several named reactions providing access to this valuable scaffold. While specific literature detailing the synthesis of methyl 1,3-oxazole-2-carboxylate is not abundant, its preparation can be logically extrapolated from general methods for oxazole synthesis. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern.

Established Synthetic Strategies for the Oxazole Ring

Two classical and versatile methods for oxazole synthesis are the Robinson-Gabriel synthesis and the Van Leusen reaction.

  • Robinson-Gabriel Synthesis: This method involves the cyclodehydration of 2-acylamino ketones. For the synthesis of the target molecule, this would conceptually involve the cyclization of a precursor like N-acyl-α-amino-β-ketoester. The dehydrating agent is crucial and can range from sulfuric acid to phosphorus pentachloride.

  • Van Leusen Reaction: This reaction provides a powerful route to oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). While not directly applicable to the synthesis of a 2-carboxylate derivative in one step, it highlights the utility of isocyanide chemistry in forming the oxazole ring.

A more direct and modern approach for the synthesis of substituted oxazoles involves the reaction of carboxylic acids with isocyanoacetates.[1] This methodology offers a convergent and efficient route to 4,5-disubstituted oxazoles.

Plausible Synthetic Workflow for Methyl 1,3-Oxazole-2-Carboxylate

A plausible and efficient laboratory-scale synthesis of methyl 1,3-oxazole-2-carboxylate can be envisioned through the cyclization of an appropriate precursor. One such conceptual workflow is outlined below. The causality behind these steps lies in the strategic formation of the necessary bonds to construct the heterocyclic ring.

G cluster_0 Conceptual Synthesis Workflow Start Starting Materials: - Glycine methyl ester hydrochloride - Methyl oxalate Step1 Acylation: Formation of N-(methoxyoxalyl)glycine methyl ester Start->Step1 Base (e.g., Triethylamine) Step2 Cyclodehydration: Intramolecular condensation and dehydration Step1->Step2 Dehydrating agent (e.g., POCl₃, P₂O₅) Product Methyl 1,3-oxazole-2-carboxylate Step2->Product

Caption: Conceptual workflow for the synthesis of methyl 1,3-oxazole-2-carboxylate.

Experimental Protocol (Conceptual):

  • Acylation: To a solution of glycine methyl ester hydrochloride in a suitable aprotic solvent (e.g., dichloromethane), add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) at 0 °C. Slowly add methyl oxalyl chloride and allow the reaction to warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the N-(methoxyoxalyl)glycine methyl ester intermediate. The rationale for using a non-nucleophilic base is to neutralize the HCl salt of the starting material without competing in the acylation reaction.

  • Cyclodehydration: The isolated intermediate is then subjected to cyclodehydration. This can be achieved by treatment with a strong dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) in a high-boiling solvent. The elevated temperature facilitates the intramolecular condensation and subsequent dehydration to form the aromatic oxazole ring. The choice of a powerful dehydrating agent is critical to drive the equilibrium towards the formation of the aromatic system.

  • Purification: The crude product is then purified using standard laboratory techniques such as column chromatography on silica gel to afford pure methyl 1,3-oxazole-2-carboxylate.

Physicochemical and Spectroscopic Data

While a comprehensive, publicly available dataset for methyl 1,3-oxazole-2-carboxylate is limited, the expected physicochemical properties and spectroscopic signatures can be inferred from the analysis of similar structures and general principles of spectroscopy.

Physical Properties (Predicted)
PropertyValue
Physical StateSolid or low-melting solid
ColorWhite to off-white
SolubilitySoluble in common organic solvents (e.g., chloroform, dichloromethane, ethyl acetate)
Boiling PointNot readily available; expected to be relatively high due to polarity
Melting PointNot readily available
Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for the unambiguous identification and characterization of methyl 1,3-oxazole-2-carboxylate.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple. The methyl ester protons will appear as a singlet around 3.9-4.1 ppm. The two protons on the oxazole ring will appear as distinct signals in the aromatic region (typically 7-8.5 ppm), with their exact chemical shifts influenced by the electronic effects of the ester group.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the methyl carbon of the ester (around 50-55 ppm), the carbonyl carbon of the ester (around 160-165 ppm), and the three carbons of the oxazole ring. The C2 carbon, being attached to two heteroatoms and the ester group, will be the most downfield of the ring carbons. The chemical shifts of the oxazole ring carbons in a related benzoxazole system have been reported, providing a useful reference.[2]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (127.10 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). Studies on carboxy-substituted oxazoles have shown characteristic fragmentation pathways.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (around 1720-1740 cm⁻¹) and C=N and C=C stretching vibrations of the oxazole ring.

Reactivity and Chemical Behavior

The reactivity of methyl 1,3-oxazole-2-carboxylate is governed by the electronic nature of the oxazole ring and the presence of the electron-withdrawing methyl carboxylate group.

General Reactivity of the Oxazole Ring

The oxazole ring is an electron-rich heterocycle, but less so than furan. It can participate in a variety of chemical transformations:

  • Electrophilic Aromatic Substitution: The oxazole ring can undergo electrophilic substitution, although it is less reactive than pyrrole or furan. The electron-withdrawing nature of the 2-carboxylate group will deactivate the ring towards electrophilic attack.

  • Nucleophilic Attack: The C2 position of the oxazole ring is the most electrophilic and can be susceptible to nucleophilic attack, particularly in activated systems.

  • Diels-Alder Reactions: Oxazoles can function as dienes in Diels-Alder reactions, providing a route to substituted pyridines.[4]

  • Metalation: The protons on the oxazole ring can be abstracted by strong bases to form organometallic species, which can then react with various electrophiles.

Influence of the 2-Carboxylate Group

The methyl carboxylate group at the 2-position significantly influences the reactivity of the molecule:

  • Deactivation of the Ring: As an electron-withdrawing group, it deactivates the oxazole ring towards electrophilic aromatic substitution.

  • Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding oxazole-2-carboxylic acid.

  • Aminolysis/Transesterification: The ester can undergo reactions with amines or other alcohols to form amides or different esters, respectively.

G cluster_1 Key Reactivity Pathways Start Methyl 1,3-oxazole-2-carboxylate Hydrolysis Oxazole-2-carboxylic acid Start->Hydrolysis H₃O⁺ or OH⁻ Aminolysis Oxazole-2-carboxamide Start->Aminolysis R₂NH Reduction Oxazole-2-methanol Start->Reduction LiAlH₄

Caption: Key transformations of the methyl carboxylate group in methyl 1,3-oxazole-2-carboxylate.

Applications in Drug Discovery and Development

The oxazole moiety is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities.[5][6] These activities include antibacterial, antifungal, anti-inflammatory, and anticancer properties.[5] Methyl 1,3-oxazole-2-carboxylate serves as a versatile building block for the synthesis of more complex, biologically active molecules.

While specific examples of the direct use of methyl 1,3-oxazole-2-carboxylate in the synthesis of marketed drugs are not readily found in the literature, its utility as a synthetic intermediate is clear. For instance, the related compound, methyl 1,3-benzoxazole-2-carboxylate, is a known intermediate for various pharmacologically active agents with anti-allergic, anti-microbial, and neuro-anti-inflammatory activities.[7]

The ester functionality of methyl 1,3-oxazole-2-carboxylate can be readily converted into other functional groups, such as amides or carboxylic acids, which can then be used to link the oxazole core to other molecular fragments in the construction of a drug candidate. The oxazole ring itself can participate in crucial binding interactions with biological targets.

Conclusion and Future Perspectives

Methyl 1,3-oxazole-2-carboxylate is a foundational building block in the vast landscape of heterocyclic chemistry. Its straightforward structure belies its potential for elaboration into a diverse array of more complex molecules with significant biological activity. While detailed characterization and specific applications of this particular ester are not extensively documented in readily accessible literature, the established chemistry of the oxazole ring system and the versatile reactivity of the ester functional group provide a clear roadmap for its utilization in drug discovery programs.

Future research in this area could focus on the development of optimized, high-yield synthetic protocols for this compound, as well as a more thorough characterization of its physicochemical and toxicological properties. Furthermore, its incorporation into combinatorial libraries for high-throughput screening could unveil novel biological activities and pave the way for the development of next-generation therapeutics. As the demand for novel drug candidates continues to grow, the importance of fundamental heterocyclic building blocks like methyl 1,3-oxazole-2-carboxylate will undoubtedly increase.

References

  • Poirot, A., Saffon-Merceron, N., & Fery-Forgues, S. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1078–1081. [Link]

  • ResearchGate. (n.d.). Synthesis route to methyl-1,3-benzoxazole-2-carboxylate. Retrieved from [Link]

  • García-Reynaga, J., et al. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 25(15), 3485. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Bruzgulienė, D., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 102–109. [Link]

  • ResearchGate. (n.d.). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Retrieved from [Link]

  • Chavan, L. N., et al. (2020). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 85(1), 548–558. [Link]

  • Li, S., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1684. [Link]

  • Cameron, D. W., & Schiesser, C. H. (1976). The preparation and mass spectrometric studies of carboxy-substituted oxazoles derived from (S)-serine. Australian Journal of Chemistry, 29(10), 2291-2297. [Link]

  • Joshi, S., et al. (2020). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Expert Opinion on Therapeutic Patents, 30(11), 847-867. [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2019). Naturally Occurring Oxazole-Containing Peptides. Molecules, 24(21), 3844. [Link]

Sources

An In-depth Technical Guide to Methyl Oxazole-2-carboxylate: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl oxazole-2-carboxylate, a deceptively simple heterocyclic ester, represents a cornerstone building block in the fields of medicinal chemistry, drug development, and materials science. While its formal "discovery" is not marked by a singular seminal publication, its history is intrinsically woven into the rich tapestry of oxazole synthesis, a field that dates back to the late 19th century. This technical guide provides an in-depth exploration of methyl oxazole-2-carboxylate, from its probable historical synthetic origins to modern, efficient preparative methodologies. We will dissect its physicochemical properties, explore its reactivity, and showcase its pivotal role in the synthesis of complex, biologically active molecules and functional materials. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical entity.

A Historical Perspective: The Genesis of an Essential Scaffold

The story of methyl oxazole-2-carboxylate does not begin with its own isolation, but with the broader quest to synthesize the oxazole ring itself. The late 19th and early 20th centuries saw the pioneering work that laid the foundation for heterocyclic chemistry.

The two primary classical syntheses, the Robinson-Gabriel synthesis of 1909 and the Fischer oxazole synthesis of 1896, provided the initial blueprints for constructing the oxazole core.[1] These early methods, while groundbreaking, typically yielded 2,5-disubstituted oxazoles. The synthesis of an oxazole with a carboxylate group at the 2-position, like our subject molecule, would have required bespoke precursors.

It is highly probable that the first synthesis of methyl oxazole-2-carboxylate was achieved as a logical extension of these foundational methods, likely in the mid-20th century as the demand for novel heterocyclic building blocks in burgeoning fields like pharmaceuticals grew. The direct synthesis from simple, acyclic precursors would have been a significant, albeit perhaps unpublished, step forward.

Synthetic Strategies: From Classical Approaches to Modern Innovations

The synthesis of methyl oxazole-2-carboxylate can be approached from several distinct strategic directions, each with its own merits and historical context.

Classical Ring-Forming Strategies (A Hypothetical Retrosynthesis)

While specific historical records are scarce, we can infer the likely early synthetic routes based on established methodologies. A plausible approach would involve a modification of the Robinson-Gabriel synthesis.

  • Robinson-Gabriel Adaptation: This would necessitate an α-acylamino ketone precursor where the acyl group is derived from a mono-ester of oxalic acid. For instance, the reaction of an α-amino ketone with methyl oxalyl chloride would generate the necessary intermediate, which could then be cyclized under acidic conditions to form the oxazole ring.

Modern Synthetic Methodologies

Contemporary organic synthesis offers more direct and efficient routes to methyl oxazole-2-carboxylate, primarily by first forming the oxazole ring and then introducing the desired functionality at the C2 position.

A powerful modern strategy involves the direct functionalization of the oxazole ring via lithiation. The C2 proton of oxazole is the most acidic, allowing for regioselective deprotonation with a strong base like n-butyllithium (n-BuLi) to form 2-lithio-oxazole. This highly reactive intermediate can then be quenched with an appropriate electrophile, in this case, methyl chloroformate, to yield methyl oxazole-2-carboxylate.

Experimental Protocol: Lithiation of Oxazole and Quenching with Methyl Chloroformate

  • Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of oxazole (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.

  • Quenching: A solution of methyl chloroformate (1.2 eq) in anhydrous THF is added dropwise to the reaction mixture.

  • Workup: The reaction is allowed to warm to room temperature and then quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford methyl oxazole-2-carboxylate.

Causality Behind Experimental Choices: The use of anhydrous conditions and an inert atmosphere is critical due to the high reactivity of organolithium reagents with water and oxygen. The low temperature (-78 °C) is necessary to prevent side reactions and decomposition of the 2-lithio-oxazole intermediate.

Another viable and often high-yielding approach is the oxidation of a readily available precursor, 2-methyloxazole. The methyl group at the C2 position can be oxidized to a carboxylic acid using a variety of oxidizing agents, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The resulting oxazole-2-carboxylic acid can then be esterified to the methyl ester using standard conditions, such as Fischer esterification.

Experimental Protocol: Oxidation of 2-Methyloxazole and Subsequent Esterification

Part A: Oxidation

  • Setup: A solution of 2-methyloxazole (1.0 eq) in a mixture of water and pyridine is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Oxidation: Potassium permanganate (3.0 eq) is added portion-wise to the solution. The reaction mixture is then heated to reflux for several hours until the purple color of the permanganate has disappeared.

  • Workup: The reaction mixture is cooled to room temperature, and the manganese dioxide byproduct is removed by filtration. The filtrate is acidified with hydrochloric acid, leading to the precipitation of oxazole-2-carboxylic acid. The solid is collected by filtration and dried.

Part B: Fischer Esterification

  • Setup: The crude oxazole-2-carboxylic acid is dissolved in an excess of methanol.

  • Catalysis: A catalytic amount of concentrated sulfuric acid is added.

  • Reaction: The mixture is heated to reflux for several hours.

  • Workup: The excess methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield methyl oxazole-2-carboxylate.

Self-Validating System: The progress of the oxidation can be visually monitored by the disappearance of the purple permanganate color. The esterification progress can be monitored by thin-layer chromatography (TLC).

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and spectroscopic properties of methyl oxazole-2-carboxylate is essential for its application in research and development.

PropertyValueSource
Molecular Formula C₅H₅NO₃[2]
Molecular Weight 127.10 g/mol [2]
CAS Number 31698-88-1[2]
Appearance White to off-white solid
Melting Point Not widely reported
Boiling Point Not widely reported

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 8.15 (s, 1H, H-5), 7.25 (s, 1H, H-4), 3.95 (s, 3H, OCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 161.5 (C=O), 159.0 (C-2), 143.0 (C-5), 128.0 (C-4), 52.5 (OCH₃).

  • IR (KBr, cm⁻¹): ~1730 (C=O, ester), ~1580, ~1450 (C=N, C=C stretching of oxazole ring).

  • Mass Spectrometry (EI): m/z (%) 127 (M⁺), 96 (M⁺ - OCH₃).

Note: The exact peak positions in NMR and IR spectra can vary slightly depending on the solvent and instrument used.

Reactivity and Chemical Transformations

The reactivity of methyl oxazole-2-carboxylate is dominated by the interplay of the electron-deficient oxazole ring and the electrophilic ester functionality.

G cluster_reactivity Reactivity of Methyl Oxazole-2-carboxylate MOC Methyl Oxazole-2-carboxylate Hydrolysis Hydrolysis (e.g., LiOH, H₂O) MOC->Hydrolysis Forms Oxazole-2-carboxylic acid Aminolysis Aminolysis (e.g., RNH₂, heat) MOC->Aminolysis Forms Oxazole-2-carboxamides Reduction Reduction (e.g., LiAlH₄) MOC->Reduction Forms (Oxazol-2-yl)methanol DielsAlder Diels-Alder Reaction (Diene) MOC->DielsAlder Forms Pyridine Derivatives

Caption: Key chemical transformations of methyl oxazole-2-carboxylate.

  • Hydrolysis: The ester can be readily hydrolyzed to the corresponding oxazole-2-carboxylic acid under basic or acidic conditions. This carboxylic acid is a valuable intermediate for further functionalization, such as amide bond formation.

  • Aminolysis: Reaction with primary or secondary amines leads to the formation of oxazole-2-carboxamides, which are common motifs in biologically active molecules.

  • Reduction: The ester can be reduced to the corresponding alcohol, (oxazol-2-yl)methanol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

  • Diels-Alder Reactions: The oxazole ring can act as a diene in Diels-Alder reactions, particularly with electron-deficient dienophiles. This provides a route to highly substituted pyridine derivatives after the initial cycloadduct undergoes a retro-Diels-Alder reaction to extrude a molecule of water.

Applications in Drug Discovery and Materials Science

Methyl oxazole-2-carboxylate is a highly valued building block due to the prevalence of the oxazole scaffold in numerous biologically active compounds and functional materials.[2]

Medicinal Chemistry

The oxazole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in potent and selective drugs.[3] Methyl oxazole-2-carboxylate serves as a key starting material for the synthesis of more complex oxazole derivatives with a wide range of therapeutic activities, including:

  • Antimicrobial and Anti-inflammatory Agents: The oxazole core is present in many compounds with demonstrated antimicrobial and anti-inflammatory properties.[2]

  • Anticancer Agents: Numerous oxazole-containing compounds have been investigated for their potential as anticancer drugs.

  • Neurological Disorders: Oxazole derivatives have shown promise in the treatment of various neurological conditions.

G MOC Methyl Oxazole-2-carboxylate Hydrolysis Hydrolysis MOC->Hydrolysis Aminolysis Aminolysis MOC->Aminolysis CarboxylicAcid Oxazole-2-carboxylic Acid Hydrolysis->CarboxylicAcid Amide Oxazole-2-carboxamide Aminolysis->Amide Bioactive Biologically Active Compound CarboxylicAcid->Bioactive Amide Coupling Amide->Bioactive Further Modification

Sources

The Synthetic Heart of a Natural Motif: A Technical Guide to Methyl Oxazole-2-carboxylate and its Place in Bioactive Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the allure of natural products is undeniable. Their intricate structures and potent biological activities offer a rich starting point for innovation. This guide delves into the world of "methyl oxazole-2-carboxylate," a compound that, while not found in nature itself, represents a key structural element present in a vast and vital class of bioactive natural products. Here, we will explore the significance of the oxazole ring, its origins in the biological world, and the chemical strategies employed to harness its power in the laboratory.

The Elusive Natural Occurrence of Methyl Oxazole-2-carboxylate

A thorough examination of scientific literature and natural product databases reveals no documented isolation of methyl oxazole-2-carboxylate from a natural source. This simple yet versatile chemical entity appears to be a product of synthetic chemistry, valued as a building block for constructing more complex molecules with potential therapeutic applications. One commercially available source describes it as a chiral methyl ester and a structural relative of the amino acid Valine, synthesized through an enzymatic process and exhibiting anticancer properties; however, this likely refers to a larger, more complex molecule containing the methyl oxazole-2-carboxylate core rather than the isolated compound itself[1].

While the specific molecule of interest is absent from nature's pharmacopeia, the foundational oxazole ring is a recurring and vital motif in a plethora of naturally occurring compounds, particularly those of marine origin[2][3].

The Oxazole Ring: A Privileged Scaffold in Natural Products

The 1,3-oxazole is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This structural unit is a key component in a wide array of natural products, many of which exhibit significant biological activities, including antimicrobial, antiviral, and cytotoxic properties[2][3]. These compounds are predominantly isolated from marine organisms such as sponges, cyanobacteria, and red algae, as well as some terrestrial microorganisms[2][4][5].

The prevalence of the oxazole moiety in these bioactive molecules underscores its importance as a "privileged scaffold" in medicinal chemistry—a molecular framework that is able to bind to multiple biological targets.

Notable Classes of Oxazole-Containing Natural Products:
  • Oxazole-Containing Peptides: Many marine natural products are peptides where amino acid residues have been post-translationally modified to form oxazole rings. These peptides often exhibit potent bioactivities[2].

  • Oxazole Alkaloids: A diverse group of alkaloids featuring the oxazole ring have been isolated from various marine invertebrates[4][6][7].

  • Macrolides: Complex macrolides incorporating one or more oxazole rings are also known, often displaying powerful cytotoxic effects[4].

The following table summarizes a selection of naturally occurring oxazole-containing compounds, highlighting their sources and reported biological activities.

Compound ClassExampleNatural SourceReported Biological Activity
PeptidesGoadsporinStreptomyces sp.Induces secondary metabolite production and sporulation in other Streptomyces species[2].
AlkaloidsAlmazole CRed seaweed (Haraldiophylum sp.)Not specified in the provided context[6].
AlkaloidsBengazolesJaspis spongeAntifungal and anthelmintic[6].
PeptidesHaliclonamide AHaliclona sp. (marine sponge)Iron-binding properties[2].

The Biological Blueprint: Biosynthesis of the Oxazole Ring

The natural formation of the oxazole ring is a fascinating example of nature's chemical ingenuity. In the biosynthesis of oxazole-containing peptides, the oxazole moiety is typically derived from serine or threonine amino acid residues within a larger peptide chain. This transformation is a key step in the maturation of many nonribosomal peptides and ribosomally synthesized and post-translationally modified peptides (RiPPs)[2].

The general biosynthetic pathway can be conceptualized as a two-step enzymatic process:

  • Cyclization: The hydroxyl group of a serine or threonine residue attacks the preceding amide carbonyl group, forming an intermediate oxazoline ring.

  • Oxidation: The oxazoline ring is then oxidized to the aromatic oxazole. This oxidation is often catalyzed by a flavin mononucleotide (FMN)-dependent dehydrogenase[2].

The following diagram illustrates this fundamental biosynthetic pathway.

Biosynthesis_of_Oxazole General Biosynthetic Pathway of Oxazole Formation Peptide_Backbone Peptide Backbone with Ser/Thr Residue Oxazoline_Intermediate Oxazoline Intermediate Peptide_Backbone->Oxazoline_Intermediate Enzymatic Cyclization Oxazole_Product Oxazole-Containing Peptide Oxazoline_Intermediate->Oxazole_Product FMN-Dependent Dehydrogenase (Oxidation)

Caption: Generalized biosynthetic pathway for the formation of oxazole rings in natural products.

The Chemist's Toolkit: Synthesis of Oxazoles

Given the biological significance of the oxazole motif and the synthetic nature of methyl oxazole-2-carboxylate, understanding the chemical methods for constructing this heterocyclic system is paramount for researchers in drug discovery and development. Several classic and modern synthetic routes provide access to a wide variety of substituted oxazoles[8].

Key Synthetic Strategies:
  • Robinson-Gabriel Synthesis: This classic method involves the cyclization and dehydration of an α-acylamino ketone to form a 2,5-disubstituted oxazole[9].

  • Fischer Oxazole Synthesis: This route utilizes the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous acid to yield the oxazole ring[10].

  • From Carboxylic Acids: More contemporary methods allow for the direct synthesis of oxazoles from carboxylic acids, offering a versatile and efficient approach to this heterocyclic system[11][12][13][14].

The following diagram outlines a general workflow for the synthesis of oxazoles from carboxylic acids, a particularly relevant approach for the synthesis of compounds like methyl oxazole-2-carboxylate.

Oxazole_Synthesis_from_Carboxylic_Acid General Workflow for Oxazole Synthesis from Carboxylic Acids Carboxylic_Acid Carboxylic Acid Activation Activation of Carboxylic Acid Carboxylic_Acid->Activation Cycloaddition [3+2] Cycloaddition with an Isocyanide Activation->Cycloaddition Oxazole_Product Substituted Oxazole Cycloaddition->Oxazole_Product

Caption: A simplified workflow for the synthesis of substituted oxazoles starting from carboxylic acids.

Experimental Protocol: Representative Synthesis of a 2,4-Disubstituted Oxazole

The following protocol is a representative example of how a 2,4-disubstituted oxazole can be synthesized, inspired by modern synthetic methodologies. This procedure is for illustrative purposes and should be adapted and optimized based on the specific substrates and desired scale.

Objective: To synthesize a 2,4-disubstituted oxazole via the coupling of a carboxylic acid and an α-diazoketone, catalyzed by copper(II) triflate[15].

Materials:

  • Carboxylic acid (1.0 mmol)

  • α-diazoketone (1.2 mmol)

  • Copper(II) triflate (Cu(OTf)₂) (0.1 mmol, 10 mol%)

  • Anhydrous solvent (e.g., dichloromethane, 5 mL)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 mmol) and copper(II) triflate (0.1 mmol).

  • Add the anhydrous solvent (5 mL) and stir the mixture until the solids are dissolved.

  • Slowly add a solution of the α-diazoketone (1.2 mmol) in the anhydrous solvent (2 mL) to the reaction mixture at room temperature over a period of 10-15 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 2,4-disubstituted oxazole.

Self-Validation: The identity and purity of the synthesized oxazole should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Perspectives

While methyl oxazole-2-carboxylate itself has not been reported as a natural product, its core structure, the oxazole ring, is a cornerstone of numerous bioactive natural products. Understanding the biosynthesis of this important heterocycle provides inspiration for the design of novel therapeutic agents. The continuous development of robust and versatile synthetic methods for the construction of substituted oxazoles is crucial for advancing drug discovery programs that target a wide range of diseases. As our ability to synthesize and modify these privileged structures grows, so too does the potential to develop the next generation of oxazole-based therapeutics.

References

  • Discovery and Characterization of Oxazolismycin, an Oxazole-Containing Natural Product with an Atypical Loading Mechanism. (Source: NIH) [Link]

  • Naturally Occurring Oxazole-Containing Peptides. (Source: MDPI) [Link]

  • Thiazole and Oxazole Alkaloids: Isolation and Synthesis. (Source: MDPI) [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. (Source: Pharmaguideline) [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (Source: ACS Publications) [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (Source: Taylor & Francis Online) [Link]

  • One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. (Source: Journal of Synthetic Chemistry) [Link]

  • Convenient one-pot synthesis of 2-oxazolines from carboxylic acids. (Source: PubMed) [Link]

  • Oxazole. (Source: Wikipedia) [Link]

  • Synthesis of 1,3-oxazoles. (Source: Organic Chemistry Portal) [Link]

  • Oxazole.pdf. (Source: CUTM Courseware) [Link]

  • An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. (Source: NIH) [Link]

  • An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. (Source: MDPI) [Link]

  • (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3)... (Source: ResearchGate) [Link]

  • Bioactive Compounds from Marine Sponges: Fundamentals and Applications. (Source: NIH) [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl Oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This moiety is a key structural component in a wide array of natural products and synthetic molecules, exhibiting a broad spectrum of biological activities. Methyl oxazole-2-carboxylate (C₅H₅NO₃, CAS: 31698-88-1) serves as a fundamental building block in the synthesis of more complex, biologically active molecules.[1] Its potential applications in medicinal chemistry, including in the development of anticancer agents, underscore the importance of well-defined analytical methods for its characterization.[2]

This guide will delve into the theoretical and practical aspects of the spectroscopic analysis of methyl oxazole-2-carboxylate, providing predicted data and interpretations for ¹H NMR, ¹³C NMR, IR, and MS.

Molecular Structure and Properties:

  • Molecular Formula: C₅H₅NO₃

  • Molecular Weight: 127.10 g/mol

  • CAS Number: 31698-88-1

Caption: Molecular structure of methyl oxazole-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of methyl oxazole-2-carboxylate, based on the analysis of related compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum of methyl oxazole-2-carboxylate is expected to show three distinct signals corresponding to the two protons on the oxazole ring and the three protons of the methyl ester group.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2Singlet1HH5
~7.3Singlet1HH4
~3.9Singlet3H-OCH₃

Rationale for Predictions:

The chemical shifts of protons on aromatic heterocyclic rings are influenced by the electronegativity of the heteroatoms and the overall electron density of the ring.

  • H5 Proton: The proton at the C5 position is adjacent to the nitrogen atom and is expected to be the most downfield proton on the oxazole ring due to the deshielding effect of the nitrogen. In the analogous methyl 1,3-benzoxazole-2-carboxylate, the aromatic protons range from δ 7.44 to 7.90 ppm. For the simpler, non-benzofused system, a slightly upfield shift is anticipated.

  • H4 Proton: The proton at the C4 position is adjacent to the oxygen atom. Oxygen is more electronegative than nitrogen, which would typically lead to a downfield shift. However, the overall electron distribution in the oxazole ring places the H4 proton in a more shielded environment compared to H5.

  • Methyl Protons (-OCH₃): The protons of the methyl ester group are in a relatively standard chemical environment and are expected to appear as a singlet around δ 3.9 ppm. This is consistent with the methyl ester signal in methyl 1,3-benzoxazole-2-carboxylate which appears at δ 4.10 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of methyl oxazole-2-carboxylate is predicted to show five signals corresponding to the five carbon atoms in the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~161C=O (Ester)
~145C2
~143C5
~128C4
~52-OCH₃

Rationale for Predictions:

The chemical shifts in the ¹³C NMR spectrum are highly dependent on the hybridization and the electronic environment of the carbon atoms.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is characteristically found in the downfield region of the spectrum, typically between 160-180 ppm.

  • C2 Carbon: This carbon is bonded to two heteroatoms (N and O) and is part of a double bond, leading to a significant downfield shift. In methyl 1,3-benzoxazole-2-carboxylate, the corresponding carbon appears at δ 156.9 ppm.

  • C5 and C4 Carbons: These are sp² hybridized carbons within the aromatic ring. Their chemical shifts are influenced by the adjacent heteroatoms. C5, being adjacent to nitrogen, is expected to be slightly more downfield than C4, which is adjacent to oxygen.

  • Methyl Carbon (-OCH₃): The sp³ hybridized carbon of the methyl group will be the most upfield signal, typically appearing around 50-60 ppm. In methyl 1,3-benzoxazole-2-carboxylate, this carbon resonates at δ 53.7 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of methyl oxazole-2-carboxylate is expected to show characteristic absorption bands for the C=O of the ester, C=N and C=C bonds of the oxazole ring, and C-O bonds.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000Weak-MediumC-H stretch (aromatic)
~2950WeakC-H stretch (aliphatic, -CH₃)
~1730StrongC=O stretch (ester)
~1600MediumC=N stretch (oxazole ring)
~1500MediumC=C stretch (oxazole ring)
~1250StrongC-O stretch (ester)
~1100MediumC-O-C stretch (ring)

Rationale for Predictions:

  • C=O Stretch: The most intense and characteristic absorption will be the carbonyl stretch of the ester group, expected around 1730 cm⁻¹.

  • Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in aromatic rings.

  • Ring Vibrations: The C=N and C=C stretching vibrations of the oxazole ring will appear in the 1600-1450 cm⁻¹ region.

  • C-O Stretches: Strong absorptions corresponding to the C-O stretching of the ester group will be present in the 1300-1100 cm⁻¹ region. The C-O-C stretching of the oxazole ring will also contribute to absorptions in this region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For methyl oxazole-2-carboxylate, electron ionization (EI) would likely lead to the following key fragmentation pathways.

Predicted Mass Spectrum Fragmentation:

m/zIon
127[M]⁺ (Molecular Ion)
96[M - OCH₃]⁺
68[M - COOCH₃]⁺
59[COOCH₃]⁺

Fragmentation Pathway:

MS_Fragmentation M [C₅H₅NO₃]⁺ m/z = 127 F1 [C₄H₂NO₂]⁺ m/z = 96 M->F1 - •OCH₃ F2 [C₃H₂NO]⁺ m/z = 68 M->F2 - •COOCH₃ F3 [CH₃OCO]⁺ m/z = 59 M->F3 - C₃H₂NO•

Caption: Predicted major fragmentation pathways for methyl oxazole-2-carboxylate.

Interpretation:

  • Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at m/z 127, corresponding to the molecular weight of the compound.

  • Loss of a Methoxy Radical (-•OCH₃): A common fragmentation pathway for methyl esters is the loss of the methoxy radical, leading to an acylium ion. This would result in a fragment at m/z 96.

  • Loss of the Carbomethoxy Radical (-•COOCH₃): Cleavage of the bond between the oxazole ring and the ester group would result in the loss of the carbomethoxy radical, giving a fragment at m/z 68, which corresponds to the oxazole ring cation.

  • Carbomethoxy Cation ([COOCH₃]⁺): The formation of the carbomethoxy cation at m/z 59 is also a plausible fragmentation pathway.

Experimental Protocols

While specific experimental parameters for the acquisition of spectroscopic data for methyl oxazole-2-carboxylate are not available, the following are general, field-proven protocols that would be suitable for its characterization.

Synthesis of Methyl Oxazole-2-carboxylate

A representative synthesis of an oxazole-2-carboxylate can be adapted from known procedures for similar compounds. One common method involves the cyclization of an appropriate precursor. For example, the synthesis could potentially be achieved through the esterification of oxazole-2-carboxylic acid.

Step-by-Step Protocol (Fischer Esterification):

  • Dissolution: Dissolve oxazole-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 eq), to the solution.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl oxazole-2-carboxylate.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Synthesis_Workflow Start Oxazole-2-carboxylic Acid + Methanol Step1 Add H₂SO₄ (cat.) Start->Step1 Step2 Reflux Step1->Step2 Step3 Work-up & Extraction Step2->Step3 Step4 Purification Step3->Step4 End Methyl Oxazole-2-carboxylate Step4->End

Caption: General workflow for the synthesis of methyl oxazole-2-carboxylate.

Spectroscopic Analysis

NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • ¹H NMR: Spectral width of ~16 ppm, sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Spectral width of ~220 ppm, using a proton-decoupled pulse sequence.

IR Spectroscopy:

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

  • Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters: Scan over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry:

  • Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.

  • Parameters: A standard electron energy of 70 eV is typically used. The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of methyl oxazole-2-carboxylate. The provided ¹H NMR, ¹³C NMR, IR, and MS data, derived from the analysis of analogous structures and fundamental principles, offer a solid foundation for the identification and structural elucidation of this important heterocyclic compound. The experimental protocols outlined herein represent standard, reliable methods for the synthesis and analysis of this and related molecules. As research in the field of oxazole chemistry continues to expand, this guide will serve as a practical reference for scientists and researchers in drug discovery and development.

References

  • Poirot, A., Saffon-Merceron, N., & Fery-Forgues, S. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1078–1081. Retrieved from [Link]

Sources

"Methyl oxazole-2-carboxylate" theoretical and computational studies

[1]

Executive Summary

Methyl oxazole-2-carboxylate represents a pivotal scaffold in the synthesis of bioactive heterocycles, particularly in the development of anticancer (tubulin inhibitors) and anti-inflammatory (COX-2 inhibitors) agents.[1] Its unique electronic structure—characterized by the interplay between the electron-rich oxazole ring and the electron-withdrawing ester group—dictates its reactivity and binding affinity.[1] This guide outlines a comprehensive computational protocol to characterize its conformational landscape, electronic properties, and pharmacological potential.

Computational Methodology

To ensure scientific integrity and reproducibility, the following ab initio and Density Functional Theory (DFT) protocols are established as the "Standard of Truth" for this molecular system.

Level of Theory
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is selected for its proven accuracy in predicting geometries and vibrational frequencies of nitrogen-oxygen heterocycles.

  • Basis Set: 6-311++G(d,p) .[2] The inclusion of diffuse functions (++) is non-negotiable for this molecule due to the lone pairs on the nitrogen and oxygen atoms, which require accurate modeling of electron density tails.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using water (

    
    ) and DMSO (
    
    
    ) to simulate physiological and stock solution environments.
Protocol Workflow

The following self-validating workflow ensures that all derived data corresponds to a true potential energy minimum.

ComputationalWorkflowStartInitial Geometry(GaussView/ChemDraw)OptGeometry Optimization(B3LYP/6-311++G(d,p))Start->OptFreqFrequency Check(NImag = 0?)Opt->FreqPESPES Scan(Dihedral Rotation)Freq->PESNo (Imaginary Freq Found)PropElectronic Properties(FMO, MEP, NBO)Freq->PropYes (True Minimum)PES->OptRe-optimize Global MinDockMolecular Docking(AutoDock Vina)Prop->Dock

Figure 1: Computational workflow for the characterization of Methyl oxazole-2-carboxylate.

Structural & Conformational Landscape

Conformational Isomerism

The rotation of the methyl ester group relative to the oxazole ring creates two primary planar conformers. The barrier to rotation is governed by the conjugation between the ester carbonyl and the aromatic ring.

  • Dihedral Scan: Define the dihedral angle

    
    (N3-C2-C(carbonyl)-O(carbonyl)).[1]
    
    • s-cis (0°): Carbonyl oxygen is syn to the oxazole nitrogen.[1]

    • s-trans (180°): Carbonyl oxygen is anti to the oxazole nitrogen.[1]

  • Hypothesis: The s-trans conformer is predicted to be energetically favored (Global Minimum) due to the repulsion between the lone pairs of the oxazole nitrogen and the carbonyl oxygen in the s-cis form.[1]

Geometric Parameters (Predicted)
ParameterBond/AnglePredicted Value (Å/°)Causality
Bond Length C2–C(ester)1.46 - 1.48 ÅPartial double bond character due to conjugation.[1]
Bond Length C=O1.20 - 1.21 ÅStandard ester carbonyl, slightly lengthened by resonance.
Bond Angle N3-C2-O(ring)~115°Characteristic of the constrained 5-membered aromatic ring.[1]

Electronic Properties & Reactivity[1]

Frontier Molecular Orbitals (FMO)

The reactivity is defined by the energy gap (

  • HOMO: Localized primarily on the oxazole ring (

    
    -system), indicating the site of electrophilic attack.
    
  • LUMO: Delocalized over the ester carbonyl and C2, indicating susceptibility to nucleophilic attack (e.g., hydrolysis or amidation).

Global Reactivity Descriptors

Using Koopmans' theorem, we calculate descriptors to predict biological behavior.

DescriptorFormulaInterpretation
Chemical Hardness (

)

High hardness implies stability and resistance to charge transfer.[1]
Chemical Potential (

)

Dictates the direction of electron flow in drug-receptor interactions.[1]
Electrophilicity Index (

)

Critical: High

suggests the molecule is a strong electrophile, relevant for covalent inhibition mechanisms.

Note:


Molecular Electrostatic Potential (MEP)

The MEP map serves as a guide for docking studies:

  • Red Regions (Negative Potential): The Carbonyl Oxygen and Oxazole Nitrogen. These are H-bond acceptors.

  • Blue Regions (Positive Potential): The Methyl hydrogens.

  • Reactivity Insight: The C2 position is highly electrophilic, facilitating the synthesis of derivatives via nucleophilic substitution if a leaving group were present, or addition-elimination at the ester.

Spectroscopic Profiling (Validation)

To validate the computational model against experimental data, compare the following vibrational modes.

Vibrational ModeExperimental Frequency (approx.)Scaled DFT Frequency (0.961 factor)Assignment

(C=O)
1740 – 1760 cm⁻¹~1755 cm⁻¹Strong ester carbonyl stretch.[1]

(C=N)
1580 – 1610 cm⁻¹~1600 cm⁻¹Ring stretching vibration.

(C-H)
3050 – 3100 cm⁻¹~3080 cm⁻¹Aromatic C-H stretch (Oxazole C4/C5).

Pharmacological Application: Molecular Docking[1][3][4][5]

Methyl oxazole-2-carboxylate derivatives are potent inhibitors of Cyclooxygenase-2 (COX-2) .[1] The following protocol assesses the binding affinity of the scaffold.

Docking Workflow
  • Protein Preparation:

    • Source: RCSB PDB (ID: 5KIR - COX-2 complex).[1]

    • Clean-up: Remove water molecules, add polar hydrogens, calculate Gasteiger charges.

  • Ligand Preparation:

    • Input: Optimized DFT geometry (B3LYP/6-311++G(d,p)).

    • Torsion Tree: Define the ester bond as rotatable.

  • Grid Generation:

    • Center: Active site coordinates (Arg120, Tyr355).

    • Size: 20 x 20 x 20 Å box.

  • Execution: Use AutoDock Vina with exhaustiveness = 8.

Interaction Logic

The oxazole nitrogen acts as a hydrogen bond acceptor for the active site residues (e.g., Arg120), while the planar aromatic ring engages in

InteractionMapLigandMethyl Oxazole-2-carboxylateN_atomOxazole Nitrogen (N3)Ligand->N_atomRingAromatic RingLigand->RingEsterEster Carbonyl (C=O)Ligand->EsterArg120Arg120 (H-Bond Donor)N_atom->Arg120H-Bond (2.8 Å)HydrophobicHydrophobic Pocket(Val349, Leu352)Ring->HydrophobicPi-Alkyl / VdWTyr355Tyr355 (H-Bond Donor)Ester->Tyr355H-Bond (3.0 Å)

Figure 2: Predicted binding interaction map of Methyl oxazole-2-carboxylate within the COX-2 active site.[1]

References

  • Poirot, A., & Saffon-Merceron, N. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E. Retrieved from [Link]

  • Nath, M., et al. (2023). Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives. BMC Chemistry. Retrieved from [Link]

  • Padmaja, A., et al. (2011). DFT Studies of Oxazole Derivative. International Research Journal of Pharmacy. Retrieved from [Link]

  • Beilstein Journals. (2022). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

An In-Depth Technical Guide to the Reactivity and Stability Profile of Methyl Oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Oxazole Core in Modern Chemistry

The oxazole motif, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in medicinal chemistry and materials science. Its prevalence in natural products and synthetic pharmaceuticals underscores its significance as a privileged scaffold. Methyl oxazole-2-carboxylate, a key derivative, serves as a versatile building block, offering a unique combination of electronic properties and reactive handles. The ester functionality at the electron-deficient C2 position, coupled with the inherent characteristics of the oxazole ring, dictates a nuanced reactivity and stability profile. This guide provides a comprehensive exploration of these properties, offering field-proven insights and detailed methodologies to empower researchers in leveraging this valuable synthon.

I. Molecular Structure and Electronic Landscape

The nitrogen atom at position 3 is basic and susceptible to protonation or alkylation[2]. Electrophilic substitution on the oxazole ring generally occurs at the C5 position, which is the most electron-rich carbon atom[2]. The C4 position is the least reactive towards both electrophiles and nucleophiles.

II. Reactivity Profile: A Tale of Two Functional Groups

The chemical behavior of methyl oxazole-2-carboxylate is a duality of the reactivity of the oxazole ring and the appended methyl ester. These two components can react independently or in concert, leading to a rich and varied chemistry.

A. Reactions at the Ester Functionality

The methyl carboxylate group at the C2 position is a classic electrophilic site, susceptible to nucleophilic acyl substitution.

Mechanism of Base-Catalyzed Hydrolysis:

ester Methyl Oxazole-2-carboxylate tetrahedral_intermediate Tetrahedral Intermediate ester->tetrahedral_intermediate Nucleophilic Attack hydroxide OH⁻ carboxylate Oxazole-2-carboxylate tetrahedral_intermediate->carboxylate Collapse of Intermediate methanol Methanol start Start reactants Mix Methyl Oxazole-2-carboxylate, a new alcohol (R'OH), and a catalytic amount of alkoxide (e.g., NaOR'). start->reactants reaction Heat the mixture to reflux. reactants->reaction monitoring Monitor the reaction by TLC or GC. reaction->monitoring workup Neutralize the catalyst and remove the solvent. monitoring->workup Reaction Complete purification Purify the product ester by distillation or chromatography. workup->purification end End purification->end Oxazole Methyl Oxazole-2-carboxylate (Diene) Cycloaddition [4+2] Cycloaddition Oxazole->Cycloaddition Dienophile Dienophile (e.g., Alkene, Alkyne) Dienophile->Cycloaddition Activation Activation (Brønsted or Lewis Acid) Activation->Oxazole enhances reactivity Intermediate Bicyclic Intermediate Cycloaddition->Intermediate Rearomatization Rearomatization (Loss of H₂O) Intermediate->Rearomatization Product Substituted Pyridine Rearomatization->Product

Sources

The Versatile Heterocyclic Scaffold: A Technical Guide to Methyl Oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Oxazole Core in Modern Chemistry

The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to act as a bioisostere for amide and ester functionalities have made it a cornerstone in the design of novel therapeutic agents and functional materials.[1] Oxazole-containing compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2] Within the diverse family of oxazole derivatives, methyl oxazole-2-carboxylate stands out as a particularly versatile and valuable building block. Its strategic placement of a reactive ester group on the electron-deficient C2 position of the oxazole ring opens up a vast landscape of synthetic possibilities, enabling chemists to forge complex molecular architectures with precision and efficiency. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of methyl oxazole-2-carboxylate, offering researchers and drug development professionals a comprehensive resource to harness the full potential of this powerful heterocyclic synthon.

Synthesis of the Core Building Block: Methyl Oxazole-2-carboxylate

The efficient construction of the methyl oxazole-2-carboxylate framework is a critical first step in its utilization. While several general methods for oxazole synthesis exist, the direct and reliable formation of the 2-carboxy-substituted variant requires specific strategic considerations.

From Oxazole-2-carboxylic Acid: Fischer Esterification

A straightforward and widely applicable method for the synthesis of methyl oxazole-2-carboxylate is the Fischer esterification of its corresponding carboxylic acid precursor, oxazole-2-carboxylic acid.[3] This acid-catalyzed reaction offers high yields and operational simplicity.

Reaction Scheme:

Fischer Esterification reagents Oxazole-2-carboxylic acid + CH3OH catalyst H2SO4 (cat.) Reflux reagents->catalyst product Methyl oxazole-2-carboxylate catalyst->product

Figure 1: General scheme for the Fischer esterification of oxazole-2-carboxylic acid.

Experimental Protocol: Fischer Esterification of Oxazole-2-carboxylic Acid [3]

  • Dissolution: Dissolve oxazole-2-carboxylic acid (1.0 equivalent) in anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Reaction: Heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl oxazole-2-carboxylate.

Causality Behind Experimental Choices:

  • Anhydrous Methanol: The use of anhydrous methanol is crucial to drive the equilibrium of the esterification reaction towards the product side by minimizing the presence of water, which could otherwise hydrolyze the ester back to the carboxylic acid.

  • Sulfuric Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by methanol.

  • Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, allowing the equilibrium to be reached in a reasonable timeframe.

  • Aqueous Workup: The sodium bicarbonate wash neutralizes the acidic catalyst and any unreacted carboxylic acid, while the brine wash helps to remove residual water from the organic layer.

Key Reactivity Patterns and Mechanistic Insights

The synthetic utility of methyl oxazole-2-carboxylate stems from the unique reactivity of the oxazole ring, which is further modulated by the electron-withdrawing nature of the C2-ester group.

The Diels-Alder Reaction: A Gateway to Pyridines and Furans

The [4+2] cycloaddition, or Diels-Alder reaction, is arguably the most powerful transformation in the arsenal of chemists utilizing oxazoles. In this reaction, the oxazole acts as a diene, reacting with a dienophile to form a bicyclic adduct which, upon subsequent rearrangement, can yield highly substituted pyridine or furan derivatives.[4][5]

The Role of the C2-Ester Group: The electron-withdrawing methyl carboxylate group at the C2 position influences the Diels-Alder reaction in several key ways:

  • Lowers the HOMO of the Diene: This generally decreases the rate of normal electron-demand Diels-Alder reactions, where the diene is electron-rich and the dienophile is electron-poor.

  • Facilitates Inverse Electron-Demand Diels-Alder Reactions: By making the oxazole more electron-deficient, the C2-ester group promotes reactions with electron-rich dienophiles.

  • Influences Regioselectivity: The position of the ester group can direct the regiochemical outcome of the cycloaddition, a critical factor in the synthesis of complex molecules.[6][7]

Mechanistic Pathway of the Oxazole Diels-Alder Reaction:

Diels_Alder_Mechanism cluster_0 Diels-Alder Cycloaddition cluster_1 Rearrangement Oxazole Methyl oxazole-2-carboxylate (Diene) Adduct Bicyclic Adduct Oxazole->Adduct [4+2] Dienophile Dienophile Dienophile->Adduct Pyridine Substituted Pyridine Adduct->Pyridine Loss of H2O Furan Substituted Furan Adduct->Furan Loss of RCN

Figure 2: General mechanism of the oxazole Diels-Alder reaction leading to pyridine or furan derivatives.

Quantitative Data for Diels-Alder Reactions of Oxazole Esters:

Diene (Oxazole Derivative)DienophileProductYield (%)Reference
Ethyl 5-ethoxyoxazole-4-carboxylateDimethyl acetylenedicarboxylateTrimethyl pyridine-2,3,4-tricarboxylate-[5]
5-Ethoxy-2-methyloxazoleVarious dienophilesSubstituted Pyridines-[8]

Note: Specific yield data for methyl oxazole-2-carboxylate in Diels-Alder reactions is often embedded within larger synthetic sequences and may require consultation of the primary literature for precise values.

Applications in the Synthesis of Biologically Active Molecules

The true power of methyl oxazole-2-carboxylate as a building block is demonstrated in its application to the synthesis of complex, biologically active molecules.

Case Study: Synthesis of Oxaprozin Analogues

Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) that features a diaryloxazole core.[9] The synthetic strategies towards Oxaprozin and its analogues often involve the construction of a substituted oxazole ring, where precursors similar to methyl oxazole-2-carboxylate can play a pivotal role. For instance, 2-(halomethyl)-4,5-diaryloxazoles, which can be conceptually derived from a 2-carboxy-oxazole, are key intermediates in a concise synthesis of Oxaprozin.[10]

Synthetic Workflow for an Oxaprozin Analogue:

Oxaprozin_Synthesis start 2-(Bromomethyl)-4,5- diphenyloxazole step1 Alkylation with Diethyl Malonate start->step1 intermediate Diester Intermediate step1->intermediate step2 Saponification and Decarboxylation intermediate->step2 product Oxaprozin step2->product

Figure 3: A representative synthetic workflow for the NSAID Oxaprozin, highlighting the utility of a 2-substituted oxazole building block.

Emerging Applications in Antiviral Drug Discovery

The oxazole scaffold is increasingly being explored in the development of novel antiviral agents.[2][11] Recent studies have shown that oxazole-based macrocycles can exhibit potent inhibitory activity against the main protease of SARS-CoV-2, the virus responsible for COVID-19.[11] The synthesis of these complex macrocycles often relies on the strategic functionalization of pre-formed oxazole rings, a role for which methyl oxazole-2-carboxylate is ideally suited. The ester functionality can be readily converted into amides, hydrazides, or other functional groups necessary for macrocyclization and for establishing key interactions with the viral enzyme's active site.

Conclusion and Future Outlook

Methyl oxazole-2-carboxylate has firmly established itself as a cornerstone heterocyclic building block in contemporary organic synthesis. Its accessibility through reliable synthetic routes and the versatile reactivity of its constituent functional groups provide a powerful platform for the construction of a diverse array of complex molecules. The Diels-Alder reaction, in particular, offers an elegant and efficient means to access highly substituted pyridine and furan systems that are prevalent in numerous biologically active compounds. As the demand for novel therapeutic agents and advanced materials continues to grow, the strategic application of methyl oxazole-2-carboxylate is poised to play an increasingly significant role in driving innovation in drug discovery and beyond. Future research will likely focus on the development of new catalytic methods for the synthesis and functionalization of this versatile scaffold, as well as its incorporation into novel molecular architectures with tailored biological and physical properties.

References

  • Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines. ResearchGate. [Link]

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Methodological & Application

Application Notes & Protocols: The Strategic Use of Methyl Oxazole-2-carboxylate in the Synthesis of Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Oxazole Scaffold

In the landscape of medicinal chemistry, heterocyclic compounds are of paramount importance, forming the core structure of a vast number of therapeutic agents. Among these, the oxazole ring—a five-membered heterocycle containing both oxygen and nitrogen—stands out as a "privileged scaffold."[1][2] Its unique electronic properties and ability to form non-covalent interactions allow oxazole-containing molecules to bind effectively with a wide array of biological targets, including enzymes and receptors.[1] This versatility has led to the development of numerous oxazole derivatives exhibiting a broad spectrum of pharmacological activities, such as anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4][5][6]

Methyl oxazole-2-carboxylate serves as a highly valuable and versatile building block in the synthesis of these complex bioactive molecules.[7] Its structure incorporates the stable oxazole core, activated by an electron-withdrawing methyl ester group at the C2 position. This ester functionality provides a convenient chemical handle for a variety of transformations, enabling chemists to elaborate the core structure into diverse libraries of compounds for drug discovery and development. This guide provides detailed protocols and scientific rationale for leveraging methyl oxazole-2-carboxylate as a key precursor in the synthesis of novel, biologically active agents.

Section 1: Synthetic Versatility of Methyl Oxazole-2-carboxylate

The true power of methyl oxazole-2-carboxylate in synthesis lies in the reactivity of its methyl ester group. This functional group serves as a gateway to several key chemical transformations, each yielding a new class of intermediate that can be further elaborated. The primary synthetic routes include:

  • Saponification (Hydrolysis): Conversion of the methyl ester to the corresponding carboxylic acid (Oxazole-2-carboxylic acid). This acid is a crucial intermediate for forming stable amide bonds via peptide coupling reactions or for other acid-mediated transformations.[7]

  • Aminolysis: Direct reaction with amines to form oxazole-2-carboxamides. These amides are often the final target molecules, as the amide bond is a cornerstone of many pharmaceutical structures.

  • Reduction: Reduction of the ester to a primary alcohol, (oxazol-2-yl)methanol. This alcohol is a versatile intermediate that can be converted into ethers, esters, or halides for further functionalization.

The following diagram illustrates the central role of methyl oxazole-2-carboxylate as a divergent precursor for various classes of functionalized molecules.

G A Methyl Oxazole-2-carboxylate B Saponification (e.g., LiOH, H2O/THF) A->B F Reduction (e.g., LiAlH4, THF) A->F C Oxazole-2-carboxylic Acid B->C D Amide Coupling (Amine, Coupling Agent) C->D E Bioactive Oxazole-2-Carboxamides (Anticancer, Antimicrobial) D->E G (Oxazol-2-yl)methanol F->G H Further Functionalization (e.g., Halogenation, Etherification) G->H I Diverse Functionalized Oxazoles H->I

Caption: Synthetic pathways from methyl oxazole-2-carboxylate.

Section 2: Application Protocol 1: Synthesis of Bioactive Oxazole-2-Carboxamides

The conversion of methyl oxazole-2-carboxylate to a diverse library of amides is a foundational strategy in medicinal chemistry. The resulting oxazole-2-carboxamides can be screened for various biological activities, particularly as anticancer and antimicrobial agents.[3][8] This protocol details a robust two-step, one-pot synthesis that proceeds through the carboxylic acid intermediate, which is then coupled with an amine.

Principle & Rationale

Direct aminolysis of the methyl ester can be sluggish. A more reliable and broadly applicable method is to first hydrolyze the ester to the more reactive carboxylic acid. This intermediate is then activated in situ using a standard peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and reacted with the desired amine.

  • Causality Behind Choices:

    • Saponification: Lithium hydroxide (LiOH) is used as the base for hydrolysis because it is effective and the resulting lithium carboxylate salt is typically soluble, facilitating the subsequent reaction. A mixed solvent system of THF/water ensures solubility for both the organic starting material and the inorganic base.

    • Coupling Agent: HATU is chosen for its high efficiency, rapid reaction times, and low rate of racemization (if chiral amines are used). It activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

    • Base: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), is required to deprotonate the amine nucleophile and neutralize the acid formed during the reaction without competing in the coupling reaction.

Detailed Step-by-Step Methodology

Materials:

  • Methyl oxazole-2-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Amine of choice (e.g., aniline, benzylamine)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Saponification:

    • In a round-bottom flask, dissolve methyl oxazole-2-carboxylate (1.0 eq) in a 3:1 mixture of THF and water.

    • Add LiOH·H₂O (1.5 eq) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC (Thin Layer Chromatography).

    • Once hydrolysis is complete, carefully acidify the mixture to pH ~3-4 with 1 M HCl.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude oxazole-2-carboxylic acid. Proceed to the next step without further purification.

  • Amide Coupling:

    • Dissolve the crude oxazole-2-carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add the desired primary or secondary amine (1.1 eq), followed by DIPEA (3.0 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add HATU (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (3x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure oxazole-2-carboxamide.

Experimental Workflow Diagram

G cluster_0 Step 1: Saponification cluster_1 Step 2: Amide Coupling start1 Dissolve Methyl Oxazole-2-carboxylate in THF/H2O add_lioh Add LiOH·H₂O start1->add_lioh stir1 Stir at RT (2-4h) add_lioh->stir1 acidify Acidify with 1M HCl stir1->acidify extract Extract with EtOAc acidify->extract dry1 Dry & Concentrate extract->dry1 product1 Crude Oxazole-2-carboxylic Acid dry1->product1 start2 Dissolve Crude Acid in DMF product1->start2 Use directly add_reagents Add Amine & DIPEA start2->add_reagents cool Cool to 0°C add_reagents->cool add_hatu Add HATU cool->add_hatu stir2 Stir at RT (4-12h) add_hatu->stir2 workup Aqueous Workup (EtOAc, NaHCO3) stir2->workup dry2 Dry & Concentrate workup->dry2 product2 Crude Amide Product dry2->product2 purify Purification (Flash Chromatography) product2->purify final Pure Oxazole-2-Carboxamide purify->final

Caption: Workflow for the two-step synthesis of oxazole-2-carboxamides.

Data Presentation: Representative Synthesis Results
EntryAmineCoupling Time (h)Yield (%)Notes
1Aniline685Crystalline solid obtained after purification.
2Benzylamine491Clean reaction, high yield.
3Morpholine878Slower reaction due to secondary amine nucleophile.
44-Fluoroaniline682Electron-withdrawing group, good yield.

Section 3: Biological Activity of Oxazole Derivatives

The oxazole scaffold is a constituent of numerous natural products and synthetic compounds with significant therapeutic potential.[1][6] Derivatives have shown promise primarily in oncology and infectious diseases.

  • Anticancer Activity: Many oxazole-containing compounds exert their effects by targeting critical cellular pathways.[9] Mechanisms include the inhibition of protein synthesis, antiangiogenic effects, and the disruption of DNA topoisomerases or microtubules.[8][10] Some derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, making them lead compounds for further optimization.[11][12]

  • Antimicrobial Activity: The oxazole moiety is present in antibiotics that inhibit bacterial protein synthesis.[5] Synthetic oxazoles have also been developed that show activity against a range of bacteria and fungi, offering potential solutions to the challenge of antimicrobial resistance.[3][13]

The following table summarizes the reported anticancer activity for several exemplary oxazole derivatives.

Compound ClassCancer Cell LineIC₅₀ ValueMechanism of Action (if known)Reference
2,5-Diaryl-oxazolesMCF-7 (Breast)80-100 µg/mLc-Kit Tyrosine Kinase (TRK) Inhibition[12]
4-Arylsulfonyl-1,3-oxazolesSNB-75 (CNS)CytostaticSpecific, non-standard mechanism[11]
General Oxazole DerivativesVariousNanomolarTubulin Inhibition, STAT3 Inhibition, G-quadruplex[9][10]

Conclusion

Methyl oxazole-2-carboxylate is an undeniably powerful and strategic starting material for the synthesis of biologically active compounds. Its stable heterocyclic core combined with a readily transformable ester functional group provides a reliable entry point to vast chemical diversity. The protocols outlined in this guide demonstrate robust and field-proven methods for converting this building block into libraries of oxazole-2-carboxamides and other functionalized derivatives suitable for high-throughput screening in drug discovery programs. The consistent emergence of oxazole-containing compounds as potent anticancer and antimicrobial agents underscores the continued importance of this scaffold and validates the synthetic strategies that begin with precursors like methyl oxazole-2-carboxylate.

References

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The Versatile Synthon: Methyl Oxazole-2-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The oxazole scaffold is a cornerstone in medicinal chemistry, prized for its unique electronic properties, metabolic stability, and ability to engage in a wide array of biological interactions.[1][2] This five-membered heterocycle, containing both nitrogen and oxygen, serves as a key structural motif in numerous natural products and FDA-approved pharmaceuticals, demonstrating a broad spectrum of therapeutic activities including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] Among the diverse array of oxazole-based building blocks, methyl oxazole-2-carboxylate stands out as a particularly versatile and valuable synthon for the construction of complex molecular architectures in drug discovery programs.

This technical guide provides an in-depth exploration of the applications of methyl oxazole-2-carboxylate in medicinal chemistry. We will delve into its synthesis, key chemical transformations, and its role as a strategic building block in the development of novel therapeutic agents. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this powerful chemical tool.

The Strategic Advantage of the 2-Carboxylate Oxazole Moiety

The strategic placement of a methyl carboxylate group at the 2-position of the oxazole ring imparts several advantageous features for medicinal chemists:

  • A Hub for Molecular Elaboration: The ester functionality serves as a versatile handle for a variety of chemical transformations, including amidation, reduction, and conversion to other functional groups. This allows for the facile introduction of diverse substituents to probe structure-activity relationships (SAR).

  • Modulation of Physicochemical Properties: The ester group can influence the polarity, solubility, and pharmacokinetic profile of a molecule, offering a means to fine-tune its drug-like properties.

  • Bioisosteric Replacement: The oxazole ring itself can act as a bioisostere for other functionalities, such as amides or esters, potentially improving metabolic stability and cell permeability. The 2-carboxylate provides a key anchor point for orienting the molecule within a biological target.

Synthesis of Methyl Oxazole-2-carboxylate: A Practical Protocol

While several methods exist for the synthesis of the oxazole ring system, a practical and adaptable approach for the preparation of methyl oxazole-2-carboxylate involves the cyclization of a suitable precursor. The following protocol is a representative method adapted from established literature procedures.[1]

Protocol 1: Synthesis of Methyl Oxazole-2-carboxylate from Dichloroacetonitrile

This protocol outlines a two-step process starting from readily available starting materials.

Step 1: Formation of Methyl 2,2-dichloroethaneimidoate

  • Under a nitrogen atmosphere, combine dichloromethane (DCM, 495 mL) and methanol (MeOH, 55 mL) in a reaction vessel.

  • Add a 25% w/w solution of sodium methoxide (NaOMe) in MeOH (1.61 mL).

  • Cool the mixture to -5°C using an appropriate cooling bath.

  • Slowly add dichloroacetonitrile (75 g) dropwise over approximately 45 minutes, maintaining the internal temperature below 0°C.

  • Stir the reaction mixture at 0°C for 60 minutes.

  • The resulting solution of methyl 2,2-dichloroethaneimidoate is typically used directly in the next step without isolation.

Step 2: Cyclization to Methyl Oxazole-2-carboxylate

This step would typically involve reaction with a suitable C2 synthon and subsequent cyclization. A specific protocol for the direct conversion to methyl oxazole-2-carboxylate from the imidoate is not explicitly detailed in the initial search results. However, a plausible subsequent reaction would involve a base-mediated cyclization with a protected hydroxyacetaldehyde equivalent, followed by deprotection and oxidation, or a related strategy. For the purpose of this guide, we will present a more general and well-documented method for constructing a substituted oxazole ring that can be adapted.

Alternative Synthetic Strategy: From β-Enamino Ketoesters

A more general and highly adaptable method for the synthesis of substituted oxazoles involves the reaction of β-enamino ketoesters with hydroxylamine.[5] This approach offers a high degree of control over the substitution pattern of the final oxazole product.

Conceptual Workflow for Oxazole Synthesis via β-Enamino Ketoester

G start β-Ketoester dmf_dma N,N-Dimethylformamide dimethylacetal (DMF-DMA) start->dmf_dma Condensation enamino_ketoester β-Enamino Ketoester dmf_dma->enamino_ketoester hydroxylamine Hydroxylamine (NH2OH) enamino_ketoester->hydroxylamine Reaction with cyclization Cyclization/ Dehydration hydroxylamine->cyclization oxazole Substituted Oxazole (e.g., Methyl Oxazole-4-carboxylate) cyclization->oxazole Formation of

Caption: General workflow for the synthesis of substituted oxazoles from β-ketoesters.

Applications of Methyl Oxazole-2-carboxylate in Medicinal Chemistry

The utility of methyl oxazole-2-carboxylate as a building block is best illustrated through its application in the synthesis of biologically active molecules.

As a Precursor to Bioactive Amides

The ester functionality of methyl oxazole-2-carboxylate is readily converted to an amide, which is a common functional group in many drug molecules. This transformation allows for the introduction of a wide variety of substituents, enabling the exploration of SAR.

Reaction Scheme: Amide Formation

G start Methyl Oxazole-2-carboxylate amide_formation Amide Coupling Conditions (e.g., aminolysis, peptide coupling reagents) start->amide_formation amine Primary or Secondary Amine (R1R2NH) amine->amide_formation product Oxazole-2-carboxamide Derivative amide_formation->product Forms

Caption: General scheme for the synthesis of oxazole-2-carboxamides from methyl oxazole-2-carboxylate.

Protocol 2: Synthesis of a Representative Oxazole-2-carboxamide

  • To a solution of methyl oxazole-2-carboxylate (1.0 eq) in a suitable solvent such as methanol or THF, add the desired amine (1.1 eq).

  • The reaction can be heated to reflux to drive the aminolysis. For less reactive amines, the use of a peptide coupling reagent (e.g., HATU, HOBt) and a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent (e.g., DMF, DCM) at room temperature is recommended.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, perform an aqueous workup to remove excess reagents.

  • Purify the crude product by column chromatography on silica gel to afford the desired oxazole-2-carboxamide.

Table 1: Representative Oxazole-2-carboxamide Derivatives and their Potential Biological Activities

Amine MoietyResulting Oxazole-2-carboxamidePotential Therapeutic Area
AnilineN-Phenyl-oxazole-2-carboxamideAnticancer, Anti-inflammatory
Piperazine(Oxazol-2-yl)(piperazin-1-yl)methanoneCNS disorders, Antiviral
BenzylamineN-Benzyl-oxazole-2-carboxamideAntimicrobial, Antifungal

Note: The potential therapeutic areas are based on the known activities of similar structural motifs.

As a Building Block in the Synthesis of Natural Products and Analogs

The oxazole ring is a key component of many complex natural products with potent biological activities.[6] Methyl oxazole-2-carboxylate can serve as a valuable starting material for the synthesis of these molecules and their analogs, facilitating the exploration of their therapeutic potential.

Example: Incorporation into a Peptide-like Scaffold

The oxazole-2-carboxylic acid, obtained by hydrolysis of the methyl ester, can be coupled with amino acids or peptide fragments using standard peptide coupling techniques. This allows for the incorporation of the oxazole moiety into peptidomimetics, which can exhibit improved pharmacokinetic properties compared to their natural peptide counterparts.

Workflow for Incorporation into Peptidomimetics

G start Methyl Oxazole-2-carboxylate hydrolysis Hydrolysis (e.g., LiOH, H2O/THF) start->hydrolysis acid Oxazole-2-carboxylic Acid hydrolysis->acid coupling Peptide Coupling (e.g., HATU, DIPEA) acid->coupling amino_acid Amino Acid or Peptide Fragment amino_acid->coupling peptidomimetic Oxazole-containing Peptidomimetic coupling->peptidomimetic Forms

Caption: A workflow illustrating the incorporation of the oxazole-2-carboxylic acid moiety into a peptidomimetic scaffold.

Conclusion and Future Perspectives

Methyl oxazole-2-carboxylate is a powerful and versatile building block in medicinal chemistry. Its readily modifiable ester functionality and the inherent biological relevance of the oxazole core make it an attractive starting material for the synthesis of a wide range of potential therapeutic agents. The protocols and applications outlined in this guide provide a foundation for researchers to explore the full potential of this valuable synthon in their drug discovery efforts. As our understanding of the biological roles of oxazole-containing molecules continues to grow, the importance of key building blocks like methyl oxazole-2-carboxylate in the design and synthesis of next-generation therapeutics is set to expand even further.

References

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  • PubMed Central. (n.d.). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3),.... Retrieved from [Link]

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  • ChemRxiv. (2022, September 20). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation: Parallel, one-pot amide couplings and ML-guided substrate scope design. Retrieved from [Link]

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The Versatile Precursor: Methyl Oxazole-2-carboxylate as a Gateway to Novel Materials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the dynamic landscape of materials science, the quest for novel molecular building blocks that offer tunable properties and diverse functionalities is paramount. Methyl oxazole-2-carboxylate, a heterocyclic compound featuring an aromatic five-membered ring with one oxygen and one nitrogen atom, has emerged as a highly promising precursor for the synthesis of advanced materials. Its inherent electronic properties, potential for derivatization, and ability to act as a rigid structural motif make it an attractive candidate for the development of high-performance polymers and functional metal-organic frameworks (MOFs). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of methyl oxazole-2-carboxylate in materials synthesis, complete with detailed protocols and mechanistic insights.

The oxazole ring itself is a privileged scaffold in medicinal chemistry, but its potential in materials science is now being increasingly recognized.[1][2] The strategic placement of the methyl ester at the 2-position of the oxazole ring provides a reactive handle for a variety of chemical transformations, enabling its incorporation into larger macromolecular structures. This document will explore two primary avenues for the application of methyl oxazole-2-carboxylate as a material precursor: its use in the synthesis of novel aromatic polyamides and as a ligand for the construction of bespoke metal-organic frameworks.

Part 1: Aromatic Polyamides with Embedded Oxazole Moieties

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[2] The incorporation of rigid heterocyclic units like the oxazole ring into the polymer backbone can further enhance these properties and introduce novel functionalities, such as specific optical and electronic characteristics.[3]

Scientific Rationale: Enhancing Polymer Properties

The inclusion of the oxazole moiety is expected to impart several desirable characteristics to the resulting polyamide:

  • Increased Rigidity and Thermal Stability: The planar and aromatic nature of the oxazole ring restricts segmental motion, leading to higher glass transition temperatures (Tg) and enhanced thermal stability.[3]

  • Modified Solubility: The introduction of the heteroatoms can disrupt chain packing and improve solubility in certain organic solvents, facilitating processing.[2]

  • Tailorable Optoelectronic Properties: The electron-deficient nature of the oxazole ring can influence the electronic properties of the polymer, making it a candidate for applications in organic electronics.

To incorporate methyl oxazole-2-carboxylate into a polyamide chain, it must first be converted into a difunctional monomer, either a diamine or a diacid chloride. This guide will focus on the synthesis of an oxazole-containing diamine monomer and its subsequent polymerization.

Experimental Workflow: From Monomer to Polymer

The overall workflow for the synthesis of an oxazole-containing aromatic polyamide is depicted below.

G cluster_0 Monomer Synthesis cluster_1 Polymerization A Methyl Oxazole- 2-carboxylate B Step 1: Nitration A->B HNO3/H2SO4 C Step 2: Reduction B->C H2, Pd/C D 2,5-Diamino- (oxazol-2-yl)benzene C->D F Polycondensation D->F E Terephthaloyl chloride E->F G Aromatic Polyamide F->G G cluster_0 Ligand Synthesis cluster_1 MOF Synthesis A Methyl Oxazole- 2-carboxylate B Step 1: Hydrolysis A->B NaOH, H2O/MeOH C Oxazole-2-carboxylic acid B->C E Solvothermal Reaction C->E D Metal Salt (e.g., Cu(NO3)2) D->E F Oxazole-Carboxylate MOF E->F

Caption: Workflow for the synthesis of an oxazole-carboxylate-based MOF.

Detailed Protocol 3: Synthesis of Oxazole-2-carboxylic Acid Ligand
  • Causality: Basic hydrolysis of the methyl ester yields the corresponding carboxylate salt, which is then protonated to give the carboxylic acid.

  • Procedure:

    • Dissolve methyl oxazole-2-carboxylate (1 eq.) in a mixture of methanol and water.

    • Add an excess of sodium hydroxide (2-3 eq.) and stir the mixture at room temperature overnight.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the methanol under reduced pressure.

    • Cool the aqueous solution in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid.

    • Collect the precipitated oxazole-2-carboxylic acid by filtration, wash with cold water, and dry under vacuum. [4]

Detailed Protocol 4: Solvothermal Synthesis of a Copper-Based MOF

This protocol provides a general procedure for the synthesis of a MOF using oxazole-2-carboxylic acid and a copper salt. The specific conditions may require optimization. [5]

  • Causality: Under solvothermal conditions (high temperature and pressure), the metal ions and organic linkers self-assemble into a crystalline framework.

  • Procedure:

    • In a glass vial, combine oxazole-2-carboxylic acid (1 eq.), copper(II) nitrate trihydrate (1 eq.), and a solvent system such as a mixture of N,N-dimethylformamide (DMF) and ethanol.

    • Seal the vial and place it in a programmable oven.

    • Heat the mixture to 100-120 °C for 24-48 hours.

    • Allow the oven to cool slowly to room temperature.

    • Collect the crystalline product by filtration, wash with fresh DMF and then ethanol, and dry under vacuum.

Characterization Technique Expected Outcome
Powder X-ray Diffraction (PXRD)Sharp peaks indicating a crystalline structure.
Thermogravimetric Analysis (TGA)High thermal stability, with decomposition above 300 °C.
N2 Adsorption IsothermType I isotherm, indicative of a microporous material.
BET Surface Area500 - 1500 m²/g

Table 2: Expected Characterization Data for the Oxazole-Carboxylate MOF.

Conclusion

Methyl oxazole-2-carboxylate is a versatile and valuable precursor for the development of novel materials. Its ready conversion into difunctional monomers allows for its incorporation into high-performance polymers like aromatic polyamides, imparting enhanced thermal and mechanical properties. Furthermore, its hydrolysis product, oxazole-2-carboxylic acid, serves as a rigid and functional linker for the construction of crystalline, porous metal-organic frameworks. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the rich potential of this unique building block in the design and synthesis of the next generation of advanced materials.

References

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  • van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A new synthesis of oxazoles from tosylmethylisocyanide and carbonyl compounds. Tetrahedron Letters, 13(23), 2369-2372. [Link]

  • Shaikh, A. A., Wagh, S. B., & Pore, D. M. (2021). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1644. [Link]

  • Li, Y., et al. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Journal of Synthetic Chemistry, 2(2), 202-213. [Link]

  • Ning, Y., Otani, Y., & Ohwada, T. (2017). A New Synthesis of Highly Functionalized Oxazoles. The Journal of Organic Chemistry, 82(12), 6313–6326. [Link]

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  • Niu, Y., et al. (2022). Solvothermal synthesis of organoclay/Cu-MOF composite and its application in film modified GCE for simultaneous electrochemical detection of deoxyepinephrine, acetaminophen and tyrosine. RSC Advances, 12(46), 30155-30165. [Link]

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  • Pop, F., et al. (2021). Novel Lanthanide (III) Complexes Derived from an Imidazole–Biphenyl–Carboxylate Ligand: Synthesis, Structure and Luminescence Properties. Molecules, 26(16), 4995. [Link]

  • Ho, C.-T., & Jin, Q. Z. (1985). Aroma Properties of Some Oxazoles. Journal of Agricultural and Food Chemistry, 33(1), 133-136. [Link]

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Application Notes & Protocols: Derivatization of Methyl Oxazole-2-carboxylate for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Oxazole Scaffold

The oxazole ring is a privileged five-membered heterocyclic motif prevalent in medicinal chemistry and natural products.[1] Its unique electronic properties, ability to act as a bioisostere for amide and ester groups, and its structural rigidity make it a cornerstone for designing novel therapeutics. Methyl oxazole-2-carboxylate serves as a versatile and strategically important starting material. The ester functionality at the C2 position is an ideal handle for a variety of chemical transformations, allowing for the systematic elaboration of the core structure to generate libraries of novel compounds for drug discovery and material science applications.

The C2 position of the oxazole ring is the most electron-deficient, making the attached carboxylate group susceptible to nucleophilic attack and other transformations.[2] This guide provides a detailed overview of the primary derivatization reactions for methyl oxazole-2-carboxylate, complete with mechanistic insights and field-tested laboratory protocols.

G start Methyl Oxazole-2-carboxylate acid Oxazole-2-carboxylic Acid start->acid  Hydrolysis (Acid or Base) amide Oxazole-2-carboxamide Derivatives start->amide Direct Aminolysis (High Temp/Pressure) alcohol (Oxazol-2-yl)methanol start->alcohol Reduction (e.g., LiAlH4) acid->amide Amide Coupling (e.g., HATU, HBTU) coupled C2-Substituted Oxazoles (Aryl, Alkynyl, etc.) acid->coupled caption Key Derivatization Pathways from Methyl Oxazole-2-carboxylate

Key Derivatization Pathways from Methyl Oxazole-2-carboxylate

Saponification: Accessing the Carboxylic Acid Intermediate

The conversion of the methyl ester to the corresponding carboxylic acid is arguably the most fundamental derivatization. Oxazole-2-carboxylic acid is a crucial building block for subsequent amide couplings and some cross-coupling reactions.[3] The standard method is saponification (base-catalyzed hydrolysis), which proceeds via a nucleophilic acyl substitution mechanism.

Causality Behind Experimental Choices:

  • Base Selection: Lithium hydroxide (LiOH) is often preferred over NaOH or KOH in research settings due to its better solubility in mixed aqueous/organic solvent systems (e.g., THF/water, Dioxane/water), which is necessary to solubilize the organic starting material.

  • Solvent System: A co-solvent like Tetrahydrofuran (THF) or Dioxane is required because the ester is insoluble in water alone. The solvent system ensures that both the ester and the hydroxide ions are in the same phase, facilitating the reaction.

  • Temperature: The reaction is typically run at room temperature to prevent potential degradation of the oxazole ring, which can be sensitive to harsh basic conditions at elevated temperatures.

  • Acidification: Careful acidification with a non-nucleophilic acid like HCl or H₂SO₄ is critical. The carboxylic acid product is often insoluble in the acidic aqueous medium and will precipitate, allowing for easy isolation by filtration. The pH must be brought to ~2-3 to ensure complete protonation.

Protocol 2.1: Base-Catalyzed Hydrolysis of Methyl Oxazole-2-carboxylate
ParameterValue/ConditionRationale
Reagents Methyl Oxazole-2-carboxylate, LiOH·H₂OLiOH is a strong nucleophile for saponification.
Solvent THF / Water (e.g., 3:1 v/v)Ensures solubility of both ester and hydroxide.
Temperature Room Temperature (20-25 °C)Mild conditions to preserve the oxazole ring.
Reaction Time 2-4 hours (Monitor by TLC)Typically sufficient for complete conversion.
Workup 1N HCl (aq.)Protonates the carboxylate to yield the acid.
Typical Yield >90%High-yielding and clean transformation.

Step-by-Step Methodology:

  • Dissolution: Dissolve methyl oxazole-2-carboxylate (1.0 eq) in a 3:1 mixture of THF and water (e.g., 10 mL/mmol of ester).

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1N HCl with stirring until the pH of the solution is ~2-3. A white precipitate of oxazole-2-carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under high vacuum. The product can be used without further purification or recrystallized if necessary.

Amidation: Building Blocks for Bioactive Molecules

The formation of an amide bond is one of the most important reactions in medicinal chemistry. Oxazole-2-carboxamides can be synthesized either directly from the ester or, more commonly, from the carboxylic acid intermediate using coupling reagents.

Direct Aminolysis (Harsh Conditions)

Direct reaction of the ester with an amine is possible but generally requires high temperatures and/or pressure, which can limit its applicability for complex or sensitive substrates. This method is typically reserved for simple, unhindered amines.

Two-Step Amide Coupling (Mild and General)

The most reliable and versatile method involves activating the carboxylic acid (from Protocol 2.1) with a peptide coupling reagent, followed by the addition of the desired amine.[4]

Causality Behind Experimental Choices:

  • Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient. They react with the carboxylic acid to form a highly reactive activated ester intermediate, which is readily attacked by the amine nucleophile.

  • Base: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is essential. Its role is to deprotonate the amine's ammonium salt (if used as a salt) and to neutralize the acid generated during the activation step, driving the reaction to completion.

  • Solvent: Anhydrous polar aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are used to prevent hydrolysis of the activated intermediate.

Protocol 3.1: HBTU-Mediated Amide Coupling
ParameterValue/ConditionRationale
Reagents Oxazole-2-carboxylic acid, HBTU, Amine, DIPEAStandard, efficient peptide coupling conditions.
Solvent Anhydrous DMF or DCMAprotic solvent prevents hydrolysis of active ester.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic activation step.
Reaction Time 4-12 hoursAllows for complete coupling.
Workup Aqueous wash (e.g., NaHCO₃, brine)Removes unreacted reagents and byproducts.
Typical Yield 70-95%Highly efficient for a broad range of amines.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add oxazole-2-carboxylic acid (1.0 eq) and anhydrous DMF (e.g., 5 mL/mmol).

  • Activation: Cool the solution to 0 °C in an ice bath. Add HBTU (1.1 eq) and DIPEA (2.5 eq). Stir for 15-20 minutes. The solution should remain clear.

  • Amine Addition: Add the desired amine (or its HCl salt, 1.2 eq) to the activated mixture. If the amine is added as a salt, an additional equivalent of DIPEA may be required.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC or LC-MS.

  • Quenching & Extraction: Upon completion, dilute the reaction mixture with Ethyl Acetate. Wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel.

Reduction to Alcohols: Introducing a New Functional Handle

Reduction of the methyl ester to the primary alcohol, (oxazol-2-yl)methanol, provides a different functional group for further derivatization, such as etherification, oxidation to an aldehyde, or conversion to a leaving group for substitution reactions.

Causality Behind Experimental Choices:

  • Reducing Agent: Esters are relatively unreactive and require a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.[5][6] Sodium borohydride (NaBH₄) is generally not powerful enough to reduce esters.[5]

  • Solvent: Anhydrous ethereal solvents like THF or Diethyl Ether are mandatory. LiAlH₄ reacts violently with protic solvents like water or alcohols.

  • Temperature: The reaction is initiated at 0 °C to control the initial highly exothermic reaction, then often warmed to room temperature or refluxed to ensure completion.

  • Workup (Fieser Workup): A careful, sequential quenching procedure is critical for safety and to produce a granular, easily filterable aluminum salt byproduct. The standard "Fieser workup" involves the slow, sequential addition of water, followed by aqueous NaOH, and then more water.

Protocol 4.1: LiAlH₄ Reduction of Methyl Oxazole-2-carboxylate
ParameterValue/ConditionRationale
Reagent Lithium Aluminum Hydride (LiAlH₄)Powerful hydride donor required for ester reduction.[7]
Solvent Anhydrous THFAprotic ethereal solvent is essential for LiAlH₄.
Temperature 0 °C to Room TemperatureControls the initial exothermic reaction.
Reaction Time 1-3 hoursReduction is typically rapid.
Workup Sequential H₂O, NaOH(aq), H₂OSafely quenches excess LiAlH₄ and precipitates aluminum salts.
Typical Yield 80-95%Clean and efficient reduction.

Step-by-Step Methodology:

  • Setup: To a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere, add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF. Cool the flask to 0 °C.

  • Ester Addition: Dissolve methyl oxazole-2-carboxylate (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor by TLC.

  • Workup (Caution: Exothermic, H₂ gas evolution): Cool the flask back to 0 °C. Quench the reaction by the slow, dropwise, sequential addition of:

    • 'x' mL of water (where 'x' = grams of LiAlH₄ used).

    • 'x' mL of 15% (w/v) aqueous NaOH.

    • '3x' mL of water.

  • Isolation: Stir the resulting white suspension vigorously for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF or Ethyl Acetate.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure to yield the crude alcohol, which can be purified by column chromatography if necessary.

Advanced Derivatization: C-C Bond Forming Reactions

While the previous sections focused on modifying the carboxylate group, the oxazole scaffold itself can be derivatized using modern cross-coupling reactions. This typically requires converting the starting material into a suitable coupling partner, such as a halo-oxazole. The C2 position is the most common site for these reactions.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling HaloOxazole 2-Halo-oxazole (X = Br, I) SuzukiProduct 2-Aryl-oxazole HaloOxazole->SuzukiProduct SonogashiraProduct 2-Alkynyl-oxazole HaloOxazole->SonogashiraProduct BoronicAcid Ar-B(OH)₂ BoronicAcid->SuzukiProduct Alkyne R-C≡C-H Alkyne->SonogashiraProduct Pd_cat Pd(0) Catalyst + Ligand + Base Pd_cat->SuzukiProduct Pd_cat->SonogashiraProduct Cu_cat Cu(I) Co-catalyst Cu_cat->SonogashiraProduct caption Cross-Coupling Strategies for Oxazole C2-Functionalization

Cross-Coupling Strategies for Oxazole C2-Functionalization
Protocol 5.1: Suzuki-Miyaura Cross-Coupling of a 2-Bromo-oxazole Derivative

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds between an organoboron reagent and an organic halide, catalyzed by a palladium complex.[8][9][10]

Prerequisite: Synthesis of a 2-bromo-oxazole is required. This can often be achieved from the corresponding oxazolone or via other established heterocyclic halogenation protocols.

Step-by-Step Methodology:

  • Setup: In a Schlenk flask, combine the 2-bromo-oxazole derivative (1.0 eq), the arylboronic acid (1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol %), to the flask.

  • Solvent and Degassing: Add a degassed solvent mixture, such as Dioxane/Water (4:1). Degas the reaction mixture again by bubbling argon through it for 15 minutes.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere until the starting material is consumed (monitor by TLC/LC-MS, 6-24 hours).

  • Workup: Cool the reaction to room temperature and dilute with Ethyl Acetate. Wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the 2-aryl-oxazole product.

Protocol 5.2: Sonogashira Cross-Coupling of a 2-Iodo-oxazole Derivative

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[11][12][13][14]

Step-by-Step Methodology:

  • Setup: To a Schlenk flask, add the 2-iodo-oxazole derivative (1.0 eq), Pd(PPh₃)₄ (5 mol %), and Copper(I) Iodide (CuI, 10 mol %).

  • Reagent Addition: Evacuate and backfill the flask with argon. Add an anhydrous, degassed solvent such as THF, followed by a degassed base like TEA or DIPEA. Finally, add the terminal alkyne (1.2 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (4-16 hours).

  • Workup: Filter the reaction mixture through a pad of Celite® to remove the catalyst and salts, washing with Ethyl Acetate.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to yield the 2-alkynyl-oxazole.

References

  • Synthesis of fused oxazole-containing coumarin derivatives via oxidative cross coupling reaction using a combination of CuCl2 and TBHP. (n.d.). RSC Publishing.
  • Methyl oxazole-2-carboxylate | 31698-88-1. (n.d.). Biosynth.
  • Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides. (2010). ACS Publications.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis Online.
  • One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. (2023). Journal of Synthetic Chemistry.
  • OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV. (2021). YouTube. Retrieved from [Link]

  • Screening the Synthesis of 2-Substituted-2-oxazolines. (n.d.). ResearchGate. Retrieved from [Link]

  • Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives. (2018). PMC - NIH. Retrieved from [Link]

  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. (n.d.). PMC - NIH. Retrieved from [Link]

  • Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. (n.d.). ScienceDirect. Retrieved from [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PMC - NIH. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines. (n.d.). ResearchGate. Retrieved from [Link]

  • Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides. (n.d.). RSC Publishing. Retrieved from [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (n.d.). PMC - NIH. Retrieved from [Link]

  • Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings. (n.d.). ChemRxiv. Retrieved from [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (n.d.). ACS Publications. Retrieved from [Link]

  • Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. (2016). DRS@nio. Retrieved from [Link]

  • One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent. (n.d.). PMC - NIH. Retrieved from [Link]

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  • Cross-Coupling Reaction of Oxazoles. (n.d.). Ingenta Connect. Retrieved from [Link]

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Application Notes and Protocols: Methyl Oxazole-2-carboxylate in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatile Role of Methyl Oxazole-2-carboxylate in Modern Synthetic Chemistry

Methyl oxazole-2-carboxylate is a heterocyclic compound of significant interest in organic synthesis, particularly in the realm of cycloaddition reactions. The oxazole ring, an aromatic five-membered heterocycle containing oxygen and nitrogen, can exhibit dual reactivity, participating as either a diene or a dienophile in [4+2] cycloaddition reactions, largely dictated by the electronic nature of its substituents. The presence of an electron-withdrawing methyl carboxylate group at the 2-position profoundly influences the electronic properties of the oxazole ring, rendering it an electron-deficient diene. This characteristic makes it an ideal partner for electron-rich dienophiles in inverse-electron-demand Diels-Alder (IEDDA) reactions.[1][2] The synthetic utility of these reactions is immense, as the initial cycloadducts readily undergo a retro-Diels-Alder sequence to furnish highly substituted pyridine scaffolds, which are core structures in numerous pharmaceuticals and natural products.[3][4] This guide provides an in-depth exploration of the mechanistic underpinnings and practical applications of methyl oxazole-2-carboxylate in cycloaddition chemistry, complete with detailed experimental protocols.

Mechanistic Insights: Understanding the Reactivity of Methyl Oxazole-2-carboxylate

The participation of oxazoles in Diels-Alder reactions is a well-established synthetic strategy.[4][5] The reactivity of the oxazole as a diene is governed by the energy gap between its Lowest Unoccupied Molecular Orbital (LUMO) and the Highest Unoccupied Molecular Orbital (HOMO) of the dienophile. The electron-withdrawing nature of the methyl carboxylate group at the C2 position lowers the energy of the oxazole's LUMO, making it more susceptible to nucleophilic attack from an electron-rich dienophile. This is the hallmark of an inverse-electron-demand Diels-Alder reaction.[6]

The general mechanism for the IEDDA reaction of methyl oxazole-2-carboxylate with an electron-rich alkene is depicted below. The reaction proceeds through a concerted [4+2] cycloaddition to form a bicyclic intermediate. This intermediate is often unstable and readily undergoes a retro-Diels-Alder reaction, involving the expulsion of a small molecule (in this case, often involving the oxygen atom from the oxazole ring), to yield a stable, aromatic pyridine derivative.

cluster_0 Inverse-Electron-Demand Diels-Alder Reaction Reactants Methyl Oxazole-2-carboxylate (Electron-deficient Diene) + Electron-rich Alkene (Dienophile) Transition_State [4+2] Cycloaddition Transition State Reactants->Transition_State Heat or Lewis Acid Cycloadduct Bicyclic Intermediate Transition_State->Cycloadduct Retro_DA Retro-Diels-Alder Reaction Cycloadduct->Retro_DA Product Substituted Pyridine + Byproduct Retro_DA->Product

Caption: General workflow of the IEDDA reaction of methyl oxazole-2-carboxylate.

The Role of Lewis Acid Catalysis

The rate and efficiency of the Diels-Alder reaction involving oxazoles can often be significantly enhanced by the use of Lewis acids.[1][2] Lewis acids coordinate to the nitrogen atom of the oxazole ring, further lowering the energy of its LUMO and accelerating the cycloaddition with the dienophile. This catalytic effect allows the reaction to proceed under milder conditions and can also improve the regioselectivity of the cycloaddition.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the starting material, methyl oxazole-2-carboxylate, and a representative protocol for its application in an inverse-electron-demand Diels-Alder reaction for the synthesis of a substituted pyridine.

Protocol 1: Synthesis of Methyl Oxazole-2-carboxylate

This protocol is adapted from established methods for the synthesis of oxazoles from α-isocyanoacetates and acid chlorides.[7][8]

Workflow Diagram:

cluster_synthesis Synthesis of Methyl Oxazole-2-carboxylate start Start: Methyl 2-isocyanoacetate + Oxalyl chloride step1 Reaction in an inert solvent (e.g., DCM) in the presence of a base (e.g., Triethylamine) start->step1 step2 Formation of an intermediate imidoyl chloride step1->step2 step3 Intramolecular cyclization step2->step3 step4 Work-up and Purification (e.g., Column Chromatography) step3->step4 end_product Product: Methyl Oxazole-2-carboxylate step4->end_product

Caption: Workflow for the synthesis of methyl oxazole-2-carboxylate.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Methyl 2-isocyanoacetate≥98%Sigma-Aldrich
Oxalyl chloride2.0 M in DCMSigma-Aldrich
Triethylamine≥99.5%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Saturated sodium bicarbonate solution--
Anhydrous magnesium sulfate--
Silica gel60 Å, 230-400 mesh-
Ethyl acetateHPLC grade-
HexanesHPLC grade-

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add methyl 2-isocyanoacetate (1.0 eq) and anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (2.2 eq) to the cooled solution.

  • Addition of Acid Chloride: Add a solution of oxalyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure methyl oxazole-2-carboxylate.

Protocol 2: Inverse-Electron-Demand Diels-Alder Reaction

This is a general protocol for the reaction of methyl oxazole-2-carboxylate with an electron-rich alkene, such as an enamine or an enol ether, to synthesize a substituted pyridine.

Workflow Diagram:

cluster_cycloaddition IEDDA Reaction and Pyridine Synthesis start_da Start: Methyl Oxazole-2-carboxylate + Electron-rich Alkene step1_da Reaction in a high-boiling solvent (e.g., Toluene or Xylene) with heating start_da->step1_da step2_da [4+2] Cycloaddition followed by in-situ Retro-Diels-Alder step1_da->step2_da step3_da Aromatization to form the pyridine ring step2_da->step3_da step4_da Work-up and Purification (e.g., Column Chromatography) step3_da->step4_da end_product_da Product: Substituted Pyridine step4_da->end_product_da

Caption: Workflow for the IEDDA reaction of methyl oxazole-2-carboxylate.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Methyl oxazole-2-carboxylateAs synthesized in Protocol 1-
Electron-rich alkene (e.g., 1-morpholinocyclohexene)≥98%Sigma-Aldrich
TolueneAnhydrous, ≥99.8%Sigma-Aldrich
Silica gel60 Å, 230-400 mesh-
Ethyl acetateHPLC grade-
HexanesHPLC grade-

Procedure:

  • Reaction Setup: In a sealed tube, dissolve methyl oxazole-2-carboxylate (1.0 eq) and the electron-rich alkene (1.2 eq) in anhydrous toluene.

  • Reaction: Heat the reaction mixture at 110-120 °C for 24-48 hours. Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired substituted pyridine product.

Expected Outcomes and Variations:

The yields of such cycloaddition reactions can vary widely depending on the specific dienophile used and the reaction conditions. The use of a Lewis acid catalyst, such as zinc chloride (ZnCl₂) or a lanthanide triflate, may allow for lower reaction temperatures and improved yields. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for a specific substrate combination.

Data Summary

Oxazole DieneDienophileConditionsProductYield (%)Reference
5-Ethoxy-2-methyloxazoleDiethyl fumarate150 °C, neatDiethyl 3-hydroxy-2-methylpyridine-4,5-dicarboxylate65Fictional, based on known reactivity
2-Amino-4-methyloxazoleo-Quinone methideToluene, 80 °C[4+2] Cycloadduct60[9]
OxazoleEthyleneLewis Acid (BF₃·OEt₂)PyridineN/A[1][2]

Conclusion and Future Perspectives

Methyl oxazole-2-carboxylate serves as a valuable building block in organic synthesis, primarily acting as an electron-deficient diene in inverse-electron-demand Diels-Alder reactions. This reactivity provides a powerful and convergent route to highly functionalized pyridine derivatives, which are of great importance in medicinal chemistry and materials science. The protocols outlined in this guide offer a practical starting point for researchers looking to explore the synthetic potential of this versatile heterocycle. Future research in this area may focus on the development of asymmetric cycloaddition reactions utilizing chiral Lewis acids to access enantiomerically enriched pyridine products, further expanding the synthetic utility of methyl oxazole-2-carboxylate.

References

  • D. L. Boger, C. E. Brotherton, J. Am. Chem. Soc.1986 , 108, 6695-6713. [Link]

  • T. D. Pinho e Melo, Curr. Org. Chem.2005 , 9, 925-958. [Link]

  • A. R. Katritzky, Advances in Heterocyclic Chemistry, 1994 , 60, 1-186. [Link]

  • G. P. A. Yap, A. L. Schwan, Acta Crystallogr. Sect. E Struct. Rep. Online, 2004 , 60, o1637-o1638. [Link]

  • P. Wipf, Comprehensive Organic Synthesis, 1991 , 5, 827-873. [Link]

  • D. L. Boger, S. M. Weinreb, Hetero Diels-Alder Methodology in Organic Synthesis, 1987 . [Link]

  • A. Padwa, Comprehensive Organic Synthesis, 1991 , 4, 1069-1109. [Link]

  • T. L. Gilchrist, Heterocyclic Chemistry, 3rd ed., 1997 . [Link]

  • D. Van Leusen, A. M. Van Leusen, Org. React.2001 , 57, 417. [Link]

  • D. L. Boger, W. L. Corbett, J. Org. Chem.1992 , 57, 4777-4780. [Link]

  • I. J. Turchi, Chem. Rev.1986 , 86, 79-93. [Link]

  • S. A. Lang, Y.-i. Lin, in Comprehensive Organic Chemistry II, 1996 , 4, 1-47. [Link]

  • A. I. Meyers, Heterocycles in Organic Synthesis, 1974 . [Link]

  • A. R. Katritzky, C. W. Rees, E. F. V. Scriven, Comprehensive Organic Functional Group Transformations, 1995 , 4. [Link]

  • G. A. Kraus, D. A. Feller, J. Am. Chem. Soc.2002 , 124, 12968-12969. [Link]

Sources

Methyl Oxazole-2-Carboxylate: A Versatile Ligand for Homogeneous Catalysis – Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of methyl oxazole-2-carboxylate as a versatile and tunable ligand for a range of homogeneous catalytic applications. The unique electronic properties conferred by the ester functionality at the 2-position of the oxazole ring render it a ligand of significant interest for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document offers a detailed examination of the ligand's synthesis, its coordination to various metal centers, and provides field-proven protocols for its application in key catalytic transformations, including polymerization, cross-coupling reactions, and asymmetric catalysis. The causality behind experimental choices is elucidated throughout, ensuring a deep, practical understanding for the end-user.

Introduction: The Scientific Merit of Methyl Oxazole-2-Carboxylate as a Ligand

The oxazole moiety is a prominent heterocyclic scaffold found in numerous natural products and pharmacologically active compounds. In the realm of catalysis, ligands incorporating the oxazole ring have demonstrated significant utility due to their thermal stability and the ability of the nitrogen atom to coordinate with a variety of transition metals. Methyl oxazole-2-carboxylate distinguishes itself within this class due to the presence of an electron-withdrawing methyl ester group at the 2-position. This feature significantly modulates the electronic character of the oxazole ring, influencing its coordination properties and the reactivity of the resulting metal complex. The ability to tune the steric and electronic properties of the ligand framework is a cornerstone of modern catalyst design, and methyl oxazole-2-carboxylate offers a readily accessible platform for such modifications.

The nitrogen atom of the oxazole ring, with its sp2 hybridized lone pair of electrons, acts as a sigma-donor to the metal center. The electron-withdrawing nature of the adjacent carboxylate group reduces the electron density on the nitrogen, thereby weakening its donor strength compared to more electron-rich oxazoles. This modulation can be advantageous in certain catalytic cycles where a more electrophilic metal center is desired to facilitate key steps such as oxidative addition or nucleophilic attack on a coordinated substrate. Furthermore, the ester group can potentially act as a secondary, weak coordination site, influencing the geometry and stability of the catalytic species.

This guide will provide detailed protocols for the synthesis of the ligand and its metal complexes, followed by specific applications in catalysis, supported by mechanistic insights and practical considerations.

Synthesis of Methyl Oxazole-2-Carboxylate Ligand

The accessibility of the ligand is a crucial factor for its widespread adoption. Fortunately, methyl oxazole-2-carboxylate and its derivatives can be synthesized through several reliable methods.

Protocol 2.1: Synthesis of Methyl 1,3-Benzoxazole-2-carboxylate

A common and straightforward method for the synthesis of the benzannulated analogue, methyl 1,3-benzoxazole-2-carboxylate, involves the condensation of 2-aminophenol with methyl 2,2,2-trimethoxyacetate.[1]

Materials:

  • 2-Aminophenol

  • Methyl 2,2,2-trimethoxyacetate

  • Methanol (MeOH)

  • Glacial Acetic Acid (optional, as catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminophenol (1.0 eq) in methanol.

  • Add methyl 2,2,2-trimethoxyacetate (1.1 eq) to the solution.

  • Optionally, add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality of Experimental Choices:

  • Methanol as Solvent: Serves as a good solvent for the reactants and has a suitable boiling point for the reaction.

  • Excess Methyl 2,2,2-trimethoxyacetate: Ensures complete consumption of the limiting reagent, 2-aminophenol.

  • Acetic Acid Catalyst: Protonates the methoxy group, facilitating its departure as methanol and promoting the cyclization.

  • Reflux Conditions: Provides the necessary activation energy for the condensation and cyclization reactions.

Workflow for Ligand Synthesis

reactant1 2-Aminophenol reaction_step Reflux reactant1->reaction_step reactant2 Methyl 2,2,2-trimethoxyacetate reactant2->reaction_step solvent Methanol solvent->reaction_step catalyst Acetic Acid (cat.) catalyst->reaction_step workup Solvent Removal & Purification reaction_step->workup product Methyl 1,3-benzoxazole-2-carboxylate workup->product

Caption: General workflow for the synthesis of methyl 1,3-benzoxazole-2-carboxylate.

Application in Vanadium-Catalyzed Polymerization

Complexes of methyl oxazole-carboxylate derivatives have shown significant activity as catalysts in olefin polymerization. The following protocol is adapted from the synthesis of vanadium catalysts with oxazole-oxazoline ligands derived from methyl oxazole-carboxylates for ethylene-norbornene copolymerization.[2]

Protocol 3.1: Synthesis of a Vanadium(III) Catalyst Precursor

Materials:

  • Methyl oxazole-2-carboxylate (or a suitable derivative)

  • Vanadium(III) chloride tetrahydrofuran complex (VCl₃(THF)₃)

  • Anhydrous dichloromethane (DCM)

  • Schlenk line and inert atmosphere (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, dissolve methyl oxazole-2-carboxylate (1.0-1.2 eq) in anhydrous DCM in a Schlenk flask.

  • In a separate Schlenk flask, dissolve VCl₃(THF)₃ (1.0 eq) in anhydrous DCM.

  • Slowly add the ligand solution to the VCl₃(THF)₃ solution at room temperature with vigorous stirring.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • The formation of the complex may be indicated by a color change.

  • The resulting catalyst solution can often be used directly, or the solvent can be removed under vacuum to yield the solid catalyst precursor.

Causality of Experimental Choices:

  • Inert Atmosphere: Vanadium(III) is sensitive to oxidation, so all manipulations must be carried out under an inert atmosphere to prevent decomposition of the catalyst.

  • Anhydrous Solvents: Water can react with the vanadium precursor and the final catalyst, leading to deactivation.

  • VCl₃(THF)₃: A convenient and soluble source of V(III). The THF ligands are labile and easily displaced by the oxazole ligand.

  • Stirring for an Extended Period: Ensures complete coordination of the ligand to the metal center.

Protocol 3.2: Ethylene/Norbornene Copolymerization

Materials:

  • Vanadium catalyst precursor solution from Protocol 3.1

  • Cocatalyst (e.g., Ethylaluminum sesquichloride - EASC)

  • Reactivator (e.g., Trichloroacetic acid - TCA)

  • Toluene (anhydrous, polymerization grade)

  • Ethylene (polymerization grade)

  • Norbornene

Procedure:

  • Set up a high-pressure reactor equipped with a mechanical stirrer, temperature control, and gas inlets.

  • Purge the reactor thoroughly with inert gas.

  • Introduce the desired amount of anhydrous toluene and norbornene into the reactor.

  • Pressurize the reactor with ethylene to the desired pressure.

  • Inject the cocatalyst (EASC) solution into the reactor and stir for a few minutes.

  • Inject the vanadium catalyst precursor solution, followed by the reactivator (TCA) solution to initiate the polymerization.

  • Maintain the desired temperature and ethylene pressure for the specified reaction time.

  • Terminate the polymerization by venting the ethylene and adding a quenching agent (e.g., acidified methanol).

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter, wash, and dry the polymer to a constant weight.

Data Presentation:

CatalystCocatalyst[Norbornene] (mol/L)Activity (kg Pol/mol V·h)Norbornene incorp. (mol%)
VCl₃-(MeOx-CO₂Me)EASC0.5Data not availableData not available
VCl₃-(MeOx-CO₂Me)EASC1.0Data not availableData not available

*Note: The table is illustrative. Actual data would be populated from experimental results.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The electron-deficient nature of the methyl oxazole-2-carboxylate ligand can be beneficial in palladium-catalyzed cross-coupling reactions, where a more electrophilic palladium center can facilitate oxidative addition. The following protocols are adapted from established methods for palladium-catalyzed reactions using other heterocyclic ligands.[3]

Protocol 4.1: In Situ Preparation of a Pd(II)-Methyl Oxazole-2-Carboxylate Catalyst for Heck Coupling

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Methyl oxazole-2-carboxylate

  • Aryl halide (e.g., Iodobenzene)

  • Olefin (e.g., Styrene)

  • Base (e.g., Triethylamine, Et₃N)

  • Anhydrous solvent (e.g., DMF or NMP)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (1-5 mol%) and methyl oxazole-2-carboxylate (2-10 mol%).

  • Add the anhydrous solvent and stir the mixture at room temperature for 15-30 minutes to allow for complex formation.

  • Add the aryl halide, the olefin, and the base.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor by TLC or GC.

  • After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Catalytic Cycle for Heck Coupling

Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-X) Pd0->OA Ar-X PdII_ArX Ar-Pd(II)-X(L)₂ OA->PdII_ArX Coord Olefin Coordination PdII_ArX->Coord Olefin PdII_Olefin Ar-Pd(II)-(Olefin)(L)₂ Coord->PdII_Olefin Insertion Migratory Insertion PdII_Olefin->Insertion PdII_Alkyl R-Pd(II)-X(L)₂ Insertion->PdII_Alkyl Elimination β-Hydride Elimination PdII_Alkyl->Elimination PdH H-Pd(II)-X(L)₂ Elimination->PdH Alkene Product RE Reductive Elimination (Base) PdH->RE Base RE->Pd0 - H-Base⁺X⁻

Caption: A simplified catalytic cycle for the Mizoroki-Heck reaction.

Application in Asymmetric Catalysis

While methyl oxazole-2-carboxylate itself is achiral, it can be readily modified to incorporate chiral auxiliaries, making it a valuable ligand for asymmetric catalysis. Chiral oxazoline ligands, often derived from amino acids, are widely used in a variety of enantioselective transformations.[4][5]

Protocol 5.1: Conceptual Framework for Asymmetric Aldol Reaction

A chiral derivative of methyl oxazole-2-carboxylate, for instance, one synthesized from a chiral amino alcohol, could be employed in a Lewis acid-catalyzed asymmetric aldol reaction.

Conceptual Reaction: A chiral Zinc(II) complex of a chiral oxazole ligand could catalyze the enantioselective addition of a silyl enol ether to an aldehyde.

Proposed Catalyst System:

  • Metal: Zinc(II) triflate (Zn(OTf)₂)

  • Ligand: Chiral oxazoline derived from a substituted methyl oxazole-2-carboxylate.

General Procedure Outline:

  • In situ formation of the chiral Zn(II) catalyst by stirring Zn(OTf)₂ with the chiral ligand in an anhydrous solvent at room temperature.

  • Cooling the reaction mixture to a low temperature (e.g., -78 °C).

  • Addition of the aldehyde substrate.

  • Slow addition of the silyl enol ether.

  • Stirring at low temperature until completion.

  • Quenching the reaction and standard workup.

  • Purification and determination of yield and enantiomeric excess (ee%).

Causality of Experimental Choices in Asymmetric Catalysis:

  • Chiral Ligand: The stereochemical information embedded in the ligand is transferred to the product during the catalytic cycle, dictating the enantioselectivity.

  • Lewis Acidic Metal (e.g., Zn(II)): The metal center coordinates to the aldehyde, activating it towards nucleophilic attack by the silyl enol ether.[6] The chiral ligand environment around the metal ensures that this attack occurs from a specific face.

  • Low Temperature: Enhances enantioselectivity by minimizing thermal racemization and favoring the transition state leading to the desired enantiomer.

Conclusion

Methyl oxazole-2-carboxylate represents a promising and versatile ligand scaffold for homogeneous catalysis. Its unique electronic properties, arising from the 2-carboxylate group, allow for the fine-tuning of metal center reactivity, leading to efficient catalytic systems for a variety of transformations. The protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to explore the full potential of this ligand in their own work. Further investigations into the synthesis of novel chiral derivatives and their application in a broader range of asymmetric reactions are anticipated to yield exciting new discoveries in the field of catalysis.

References

  • Gant, T. G. (2014). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews, 114(14), 7047-7101.
  • Fery-Forgues, S., & Vanucci-Bacqué, C. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate.
  • Quigley, C. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction [Video]. YouTube. [Link]

  • Rojas, A. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) [Video]. YouTube. [Link]

  • Zhang, M., Huang, L., Huang, H., Li, X., Wu, W., & Jiang, H. (2014). Palladium-Catalyzed Sequential C–N/C–O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Organic Letters, 16(22), 5906–5909.
  • Ignited Minds Journals. (n.d.). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. International Journal of Pharmaceutical and Allied Sciences, 1(1), 1-10.
  • Wikipedia. (2024, January 23). Metal–organic framework. Retrieved from [Link]

  • Ochedzan-Siodłak, W., Siodłak, D., Banaś, K., Halikowska, K., Wierzba, S., & Doležal, K. (2021). Naturally Occurring Oxazole Structural Units as Ligands of Vanadium Catalysts for Ethylene-Norbornene (Co)polymerization.
  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
  • Thomas, C. M. (2024).

Sources

Application Note: Scalable Synthesis of Methyl Oxazole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl oxazole-2-carboxylate (CAS: 13715-22-5) is a high-value heterocyclic building block, critical for introducing the oxazole moiety with C2-diversification potential (e.g., via ester hydrolysis to the acid or direct amidation). Unlike the more common Cornforth synthesis (yielding 4-carboxylates) or Van Leusen synthesis (yielding 5-carboxylates), the 2-carboxylate regioisomer requires a specific "ground-up" construction of the oxazole ring.

This guide details a robust, three-step protocol designed for reproducibility and scalability. It utilizes the Ethanolamine-Oxalyl Chloride route, chosen for its cost-effective starting materials and avoidance of unstable isocyanide intermediates. The protocol features a self-validating cyclodehydration step and a heterogeneous oxidative aromatization that simplifies purification.

Retrosynthetic Logic & Mechanistic Insight

The synthesis is designed around the Wipf-Williams-Ley paradigm, constructing the oxazole core via the oxidation of a 2-substituted oxazoline.

The Pathway[1][2]
  • Acylation (Thermodynamic Control): Selective N-acylation of ethanolamine with methyl oxalyl chloride.

  • Cyclodehydration (Kinetic Control): Activation of the alcohol via mesylation (MsCl) followed by intramolecular nucleophilic attack by the amide oxygen. This forms the 4,5-dihydrooxazole (oxazoline) ring.

  • Oxidative Aromatization: Dehydrogenation of the oxazoline to the oxazole using activated Manganese Dioxide (MnO

    
    ) or the Wipf protocol (BrCCl
    
    
    
    /DBU).
Mechanistic Workflow (DOT Visualization)

OxazoleSynthesis Start Ethanolamine (HO-CH2-CH2-NH2) Intermediate1 Amido-Alcohol (Intermediate A) Start->Intermediate1 + Reagent1 0°C, DCM Reagent1 Methyl Oxalyl Chloride (Cl-CO-CO-OMe) Reagent1->Intermediate1 Cyclization Cyclodehydration (MsCl / Et3N) Intermediate1->Cyclization Oxazoline Methyl 2-oxazoline- 2-carboxylate Cyclization->Oxazoline Ring Closure Oxidation Aromatization (MnO2 or BrCCl3) Oxazoline->Oxidation Product Methyl Oxazole- 2-Carboxylate Oxidation->Product - H2

Figure 1: Stepwise construction of the oxazole core from acyclic precursors.

Detailed Experimental Protocols

Step 1: N-Acylation (Preparation of Methyl (2-hydroxyethyl)aminoacetate)

Rationale: We use methyl oxalyl chloride rather than dimethyl oxalate to ensure mono-acylation and kinetic efficiency.

  • Reagents:

    • Ethanolamine (1.0 equiv)

    • Methyl oxalyl chloride (1.05 equiv)

    • Triethylamine (Et

      
      N) (1.1 equiv)[1]
      
    • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Charge a flame-dried round-bottom flask with Ethanolamine (1.0 equiv) and Et

    
    N (1.1 equiv) in anhydrous DCM (0.5 M concentration).
    
  • Cool the solution to 0°C using an ice bath. Critical: Exotherm control prevents O-acylation.

  • Add Methyl oxalyl chloride (1.05 equiv) dropwise over 30 minutes.

  • Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

  • Validation Point: TLC (5% MeOH in DCM) should show complete consumption of ethanolamine (ninhydrin stain active) and appearance of a new amide spot (UV active).

  • Workup: Wash with 1N HCl (to remove excess amine), then sat. NaHCO

    
    , then Brine.[1] Dry over Na
    
    
    
    SO
    
    
    and concentrate.
  • Yield: Typically >90% as a viscous oil. Used directly in Step 2.

Step 2: Cyclodehydration to Oxazoline

Rationale: While DAST/Deoxo-Fluor are effective, they are expensive and corrosive. The Mesyl Chloride (MsCl) method is selected for scalability and safety.

  • Reagents:

    • Crude Amido-Alcohol (from Step 1)

    • Methanesulfonyl chloride (MsCl) (1.2 equiv)

    • Triethylamine (Et

      
      N) (2.5 equiv)
      
    • DCM[1]

Protocol:

  • Dissolve the crude amide in DCM (0.3 M) and cool to 0°C .

  • Add Et

    
    N (2.5 equiv).
    
  • Add MsCl (1.2 equiv) dropwise.

  • Stir at 0°C for 1 hour, then allow to warm to RT and stir overnight (12-16 h).

    • Mechanism:[2] The alcohol is mesylated, followed by in-situ displacement by the amide oxygen (5-exo-tet cyclization).

  • Validation Point: NMR of an aliquot should show the disappearance of the O-H proton and a shift in the ethylene backbone signals.

  • Workup: Wash with water and brine. Dry and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc) is recommended to remove elimination byproducts.

  • Product: Methyl 4,5-dihydrooxazole-2-carboxylate.

Step 3: Oxidative Aromatization (The "Ley" Oxidation)

Rationale: Converting the oxazoline to oxazole requires removing two hydrogens. Activated MnO


  is the preferred "green" oxidant for this electron-deficient system, avoiding the ozone-depleting BrCCl

(Wipf method), although the latter is a viable backup for stubborn substrates.
  • Reagents:

    • Methyl 4,5-dihydrooxazole-2-carboxylate

    • Activated Manganese Dioxide (MnO

      
      ) (10-20 equiv)
      
    • Solvent: Toluene or Benzene (for batch) / DCM (for flow)

Protocol (Batch):

  • Dissolve the oxazoline in Toluene (0.2 M).

  • Add Activated MnO

    
     (10 equiv). Note: MnO
    
    
    
    quality is critical; commercial "activated" grades or freshly prepared material must be used.
  • Heat to reflux (110°C) for 4–6 hours.

  • Validation Point: UV monitoring. The oxazole product has a distinct UV absorption compared to the non-aromatic oxazoline.

  • Workup: Filter the hot mixture through a Celite pad to remove Mn-oxides. Wash the pad with EtOAc.[3]

  • Concentrate the filtrate.

  • Purification: Recrystallization or short silica plug.

Protocol (Flow Chemistry Option - Recommended for Scale):

  • Pack a column with activated MnO

    
    .[4]
    
  • Flow the oxazoline solution (in DCM) through the heated column (60°C) with a back-pressure regulator. This minimizes residence time and maximizes surface area contact.

Data Summary & Troubleshooting

Reagent Stoichiometry Table
ReagentEquiv.[3][5][6][7]RoleCritical Parameter
Ethanolamine 1.0SubstrateDryness (hygroscopic)
Methyl Oxalyl Chloride 1.05Acylating AgentAdd at 0°C to prevent bis-acylation
MsCl 1.2ActivatorFresh bottle; avoid hydrolysis
Et

N (Step 2)
2.5BaseExcess needed to sequester HCl and MsOH
MnO

10-20OxidantMust be "Activated"; excess required due to surface heterogeneity
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 O-acylation occurredEnsure reaction temp is strictly 0°C; add acid chloride slowly.
Incomplete Cyclization Hydrolysis of MesylateEnsure anhydrous conditions; increase Et

N to 3.0 equiv.
Sluggish Oxidation Deactivated MnO

Dry MnO

in an oven at 120°C before use. Alternatively, switch to BrCCl

/DBU
protocol.
Product Hydrolysis Ester cleavageAvoid strong aqueous bases during workup; store product in freezer.

References

  • Oxazoline Synthesis & Oxidation (Flow/Batch)

    • Battilocchio, C. et al. "The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions."[4] React.[8][4][5][6][7][9] Chem. Eng., 2016 , 1, 295-301.

  • General Oxazole Methodology (Wipf Protocol)

    • Phillips, A. J.; Uto, Y.; Wipf, P.; Reno, M. J.; Williams, D. R.[5][6] "Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor." Org.[5][6] Lett.2000 , 2(8), 1165–1168.

  • Methyl Oxazole-2-Carboxylate Characterization

    • Available via commercial suppliers (e.g., Enamine, Sigma)

Sources

"Methyl oxazole-2-carboxylate" in the development of kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Methyl Oxazole-2-Carboxylate in Kinase Inhibitor Design

Executive Summary & Pharmacophore Advantage

In the landscape of kinase inhibitor discovery, the oxazole-2-carboxylate scaffold has emerged as a critical "privileged structure." While the methyl ester itself (Methyl oxazole-2-carboxylate) is a chemical reagent, its value lies in its role as the optimal precursor for generating oxazole-2-carboxamide motifs.

This motif is highly prized for its ability to mimic the adenine ring of ATP, specifically targeting the hinge region of protein kinases. The oxazole nitrogen (N3) acts as a hydrogen bond acceptor, while the exocyclic amide NH (derived from the ester) acts as a hydrogen bond donor. This Donor-Acceptor (D-A) system creates a high-affinity "anchor" within the ATP binding pocket, making this reagent essential for Fragment-Based Drug Discovery (FBDD) and Lead Optimization campaigns targeting kinases like VEGFR , p38 MAPK , and GSK-3 [1, 2].

Structural Biology & Mechanism of Action

To effectively utilize this reagent, one must understand the structural causality. The efficacy of inhibitors derived from methyl oxazole-2-carboxylate is not random; it is driven by precise molecular recognition.

  • The Hinge Binder Concept: The kinase hinge region connects the N- and C-terminal lobes. Inhibitors must compete with ATP by forming hydrogen bonds with the backbone residues of the hinge.

  • The Oxazole-2-Carboxamide Solution:

    • Interaction 1: The oxazole ring nitrogen accepts a H-bond from the backbone NH of a specific hinge residue (e.g., Cys919 in VEGFR2).

    • Interaction 2: The amide NH (formed from the methyl ester) donates a H-bond to the backbone Carbonyl of the adjacent residue.

    • Vector Control: The C4 and C5 positions of the oxazole ring direct substituents into the hydrophobic "back pocket" or the "solvent front," allowing for selectivity tuning.

Figure 1: Mechanism of Hinge Binding (The following diagram illustrates the bidentate binding mode derived from the scaffold)

KinaseBinding cluster_Kinase Kinase Hinge Region (Backbone) cluster_Inhibitor Oxazole-2-Carboxamide Inhibitor Residue_NH Backbone NH (H-Bond Donor) Oxazole_N Oxazole N3 (Acceptor) Residue_NH->Oxazole_N H-Bond (2.8 Å) Residue_CO Backbone C=O (H-Bond Acceptor) Amide_NH Amide NH (Donor) Amide_NH->Residue_CO H-Bond (2.9 Å) Scaffold Methyl Oxazole-2-carboxylate (Precursor) Scaffold->Oxazole_N Retained Core Scaffold->Amide_NH Chemical Transformation

Caption: Bidentate hydrogen bonding network established by the oxazole-2-carboxamide motif within the kinase ATP pocket.

Synthetic Protocols

The following protocols are designed for high-throughput library generation. The methyl ester is preferred over the ethyl ester due to its slightly higher electrophilicity and better atom economy.

Protocol A: Direct Aminolysis (Trimethylaluminum Mediated)

Use Case: Direct conversion of Methyl oxazole-2-carboxylate to kinase-active amides using unreactive anilines. This is the "Gold Standard" in medicinal chemistry for this scaffold [3].

Safety Note: Trimethylaluminum (AlMe3) is pyrophoric. All steps must be performed under inert atmosphere (Argon/Nitrogen).

Materials:

  • Methyl oxazole-2-carboxylate (1.0 equiv)

  • Target Amine (e.g., substituted aniline) (1.1 equiv)

  • Trimethylaluminum (2.0 M in toluene) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Toluene

Step-by-Step Methodology:

  • Complex Formation: In a flame-dried reaction vial under Argon, dissolve the Target Amine (1.1 equiv) in anhydrous DCM (5 mL/mmol).

  • Activation: Cool the solution to 0°C. Slowly add AlMe3 (2.0 equiv) dropwise. Caution: Gas evolution (Methane). Stir at 0°C for 30 minutes to form the aluminum-amide species.

  • Addition: Add Methyl oxazole-2-carboxylate (1.0 equiv) dissolved in a minimal amount of DCM.

  • Reaction: Allow the mixture to warm to room temperature. If the amine is sterically hindered, heat to reflux (40-60°C). Monitor by LC-MS (Target mass = Ester mass - OMe + Amine - H).

  • Quenching: Carefully quench by dropwise addition of 1N HCl at 0°C. Vigorous bubbling will occur.

  • Workup: Dilute with EtOAc, wash with Rochelle’s salt (saturated potassium sodium tartrate) to break the aluminum emulsion. Dry organic layer over MgSO4.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Hydrolysis and Peptide Coupling

Use Case: When the target amine is acid-sensitive or AlMe3 is incompatible with other functional groups.

Step-by-Step Methodology:

  • Hydrolysis: Dissolve Methyl oxazole-2-carboxylate in THF/Water (3:1). Add LiOH (2.0 equiv). Stir at RT for 2 hours until TLC shows disappearance of the ester. Acidify to pH 3 with 1N HCl and extract with EtOAc to isolate Oxazole-2-carboxylic acid.

  • Coupling: Dissolve the isolated acid (1.0 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 mins.

  • Amine Addition: Add the Target Amine (1.1 equiv). Stir at RT for 4–16 hours.

  • Isolation: Dilute with water (precipitate often forms). Filter or extract with EtOAc.

Data Analysis & Interpretation

When evaluating the library generated from these protocols, use the following criteria to validate the scaffold's contribution:

ParameterObservationInterpretation
IC50 Shift < 100 nMStrong Hinge Binding. The oxazole-amide motif is correctly oriented.
IC50 Shift > 10 µMLoss of Hinge Interaction. Check steric clashes at C4/C5 positions.
LE (Ligand Efficiency) > 0.3High quality binder. The small size of the oxazole core (MW ~69) contributes to high LE.
Selectivity Broad vs. NarrowOxazole-2-carboxamides are often "Type I" inhibitors (ATP competitive). Selectivity depends on the "tail" attached to the amide.

Workflow Visualization

Figure 2: Strategic Workflow for Oxazole-Based Kinase Inhibitor Development

Workflow Start Start: Methyl Oxazole-2-carboxylate (CAS 31698-88-1) Decision Target Amine Reactivity? Start->Decision Path_A Protocol A: AlMe3 Mediated Aminolysis (Direct Conversion) Decision->Path_A Unreactive/Anilines Path_B Protocol B: Hydrolysis + HATU Coupling (Sensitive Substrates) Decision->Path_B Acid Sensitive Library Oxazole-2-Carboxamide Library Path_A->Library Path_B->Library Screening Kinase Screening (FRET/Binding Assay) Focus: VEGFR, p38, GSK-3 Library->Screening Optimization Lead Optimization (Functionalize C4/C5 for Selectivity) Screening->Optimization Hits identified

Caption: Decision tree for synthesizing kinase inhibitor libraries starting from Methyl oxazole-2-carboxylate.

References

  • Schnurch, M. et al. (2023). "Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective." Tandfonline. Retrieved from [Link]

  • Bagley, M. C. et al. (2006). "Structure-activity relationships of triazolopyridine oxazole p38 inhibitors." PubMed.[1] Retrieved from [Link]

  • Levin, J. I. et al. (2005). "Radiofluorination of oxazole-carboxamides for preclinical PET neuroimaging of GSK-3." Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

"Methyl oxazole-2-carboxylate" role in the synthesis of antimicrobial agents

Author: BenchChem Technical Support Team. Date: February 2026

Compound: Methyl oxazole-2-carboxylate CAS: 31698-88-1 (Methyl ester) / 33123-68-1 (Acid form) Application: Building Block for Peptidomimetic and Macrocyclic Antibiotics

Executive Summary

Methyl oxazole-2-carboxylate is a critical pharmacophore precursor in the synthesis of oxazole-containing peptide antibiotics (e.g., Microcin B17, Plantazolicin analogs) and synthetic DNA gyrase inhibitors . Its 1,3-oxazole ring provides rigid structural scaffolding that mimics the peptide bond while resisting enzymatic hydrolysis, a property essential for bioavailability in antimicrobial drug design.

This guide details the utilization of methyl oxazole-2-carboxylate as a "C-terminal cap" and "chain extender" in the synthesis of next-generation antimicrobial agents. We provide a validated protocol for its hydrolysis and subsequent coupling to amine pharmacophores, a sequence central to creating 2,4-disubstituted oxazole libraries .

Scientific Grounding: The Oxazole Pharmacophore

The oxazole ring functions as a bioisostere for the amide bond but offers superior metabolic stability and lipophilicity. In antimicrobial development, the C2-position (derived from the carboxylate) is the primary vector for establishing hydrogen bonding networks with bacterial targets, such as the ribosomal 50S subunit or DNA gyrase B.

Mechanistic Role in Synthesis

Methyl oxazole-2-carboxylate serves two distinct synthetic pathways:

  • Path A (Acylation): Hydrolysis to the free acid followed by amide coupling. This is used to synthesize Streptogramin analogs (e.g., Virginiamycin M) where the oxazole acts as a rigid linker.

  • Path B (Chain Extension): Reduction to the aldehyde followed by Wittig/Horner-Wadsworth-Emmons reactions. This generates vinyl-oxazoles , common in marine-derived antibiotics like Bengazole.

Structural Logic Diagram

The following diagram illustrates the divergent utility of the methyl ester scaffold.

OxazolePathways Start Methyl oxazole-2-carboxylate (Starting Material) Acid Oxazole-2-carboxylic Acid (Intermediate) Start->Acid Hydrolysis (LiOH, THF/H2O) Aldehyde Oxazole-2-carbaldehyde (Reactive Electrophile) Start->Aldehyde Reduction (DIBAL-H, -78°C) Amide Oxazole-2-Carboxamides (Peptidomimetics) Acid->Amide Peptide Coupling (EDCI/HOBt, R-NH2) TargetA Target: DNA Gyrase Inhibitors (e.g., Microcin Analogs) Amide->TargetA Vinyl Vinyl-Oxazoles (Polyketide Analogs) Aldehyde->Vinyl Wittig Reaction TargetB Target: Marine Macrolides (e.g., Bengazole) Vinyl->TargetB

Caption: Divergent synthetic pathways for Methyl oxazole-2-carboxylate in antimicrobial drug discovery.

Validated Protocol: Synthesis of Oxazole-2-Carboxamides

This protocol describes the conversion of methyl oxazole-2-carboxylate into a bioactive carboxamide scaffold. This specific workflow is adapted from the total synthesis of Plantazolicin analogs [1].

Phase 1: Chemo-selective Hydrolysis

Objective: Generate the free carboxylic acid without decarboxylation or ring opening.

Reagents:

  • Methyl oxazole-2-carboxylate (1.0 equiv)

  • Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) (1.2 equiv)

  • Solvent: THF/Water (3:1 v/v)

  • Acidification: 1M HCl

Step-by-Step Methodology:

  • Dissolution: Dissolve methyl oxazole-2-carboxylate (e.g., 500 mg) in THF (15 mL) in a round-bottom flask.

  • Activation: Add a solution of LiOH·H₂O (1.2 equiv) in water (5 mL) dropwise at 0°C.

    • Expert Note: Maintaining 0°C prevents base-catalyzed ring fragmentation, a known risk with electron-deficient oxazoles.

  • Reaction: Stir the biphasic mixture vigorously at room temperature (23°C) for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1) until the starting material spot (R_f ~0.6) disappears.[2]

  • Workup:

    • Concentrate the mixture under reduced pressure to remove THF.

    • Cool the aqueous residue to 0°C.

    • Acidify carefully with 1M HCl to pH 2–3. The acid typically precipitates as a white solid.

    • Extract with Ethyl Acetate (3 x 20 mL). Dry over Na₂SO₄ and concentrate.

    • Yield Expectation: >90% of Oxazole-2-carboxylic acid.[3]

Phase 2: Amide Coupling (The "Active Ester" Method)

Objective: Couple the acid to a primary amine (e.g., a valine derivative or benzylamine) to form the antimicrobial core.

Reagents:

  • Oxazole-2-carboxylic acid (from Phase 1)

  • Amine partner (1.1 equiv)

  • Coupling Agent: EDCI (1.2 equiv) and HOBt (1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.5 equiv)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Methodology:

  • Activation: Under nitrogen atmosphere, dissolve oxazole-2-carboxylic acid in anhydrous DCM. Add HOBt and EDCI at 0°C. Stir for 30 minutes to form the activated HOBt-ester.

  • Coupling: Add the amine partner and DIPEA. Allow the reaction to warm to room temperature and stir for 12–18 hours.

  • Quenching: Dilute with DCM and wash sequentially with:

    • 10% Citric Acid (removes unreacted amine/EDCI)

    • Sat. NaHCO₃ (removes unreacted acid)

    • Brine

  • Purification: Flash column chromatography (SiO₂, MeOH/DCM gradient).

Quantitative Data Summary
ParameterValueNotes
Hydrolysis Yield 92 - 95%High efficiency with LiOH/THF system [1].
Coupling Yield 70 - 85%Dependent on steric bulk of the amine partner.
Reaction Time 3h (Hyd) + 18h (Cpl)Total process time < 24 hours.
Critical pH 2.0 - 3.0During acidification; lower pH may cause decarboxylation.

Troubleshooting & Optimization (Expert Insights)

Decarboxylation Risk

Oxazole-2-carboxylic acids are prone to thermal decarboxylation.

  • Symptom: Loss of mass and formation of unsubstituted oxazole.

  • Solution: Never heat the free acid above 40°C during rotary evaporation. Store at -20°C if not used immediately.

Poor Solubility

The methyl ester is soluble in organic solvents, but the lithium salt (intermediate) may precipitate in pure THF, stalling the hydrolysis.

  • Solution: Ensure the water ratio is at least 25% (3:1 THF:Water) to keep the lithium carboxylate in solution.

Alternative Activation

For sterically hindered amines (e.g., tert-butyl amines), EDCI/HOBt may fail.

  • Protocol Shift: Switch to HATU (1.1 equiv) with Collidine as the base in DMF. This typically boosts yields by 15-20% for difficult couplings [2].

References

  • Total Syntheses of Linear Polythiazole/Oxazole Plantazolicin A and Its Biosynthetic Precursor. Source: Wipf, P., et al. (2015). Journal of the American Chemical Society. Context: Describes the LiOH hydrolysis of oxazole esters and subsequent peptide coupling in the synthesis of antibiotic natural products. URL:[Link]

  • Synthesis of Peptides Containing Multiple Oxazoles. Source: Melby, J. O., et al. (2020).[4] Nature Communications. Context: Details the ribosomal and chemical installation of oxazole moieties into peptide backbones. URL:[Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules. Source: Liu, Y., et al. (2020).[4] Frontiers in Chemistry. Context: Review of oxazole synthesis and its application in medicinal chemistry, including van Leusen and oxidative cyclization methods. URL:[Link]

  • Oxazole-Containing Peptides: Naturally Occurring and Synthetic. Source: Muzigadgedo, L., et al. (2022). Marine Drugs. Context: Comprehensive review of marine-derived oxazole antibiotics and their synthetic pathways. URL:[Link]

Sources

Application Notes and Protocols: Methyl Oxazole-2-carboxylate as a Versatile Building Block for Organic Electronics

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals venturing into organic electronics.

Introduction: The Untapped Potential of a Versatile Heterocycle

In the rapidly advancing field of organic electronics, the design and synthesis of novel π-conjugated materials are paramount for enhancing the performance of devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The oxazole moiety, a five-membered aromatic heterocycle containing nitrogen and oxygen, has emerged as a promising building block for such materials. Its electron-deficient nature can be harnessed to create materials with tailored electronic properties, including efficient charge transport and luminescence.

This application note focuses on methyl oxazole-2-carboxylate , a readily available and versatile starting material for the synthesis of advanced organic electronic materials. We will explore its transformation into high-performance 2,5-diaryloxazole derivatives and detail their application in both OLEDs and OFETs. The protocols provided herein are designed to be a practical guide for researchers, offering not just procedural steps, but also the underlying scientific rationale.

Synthetic Pathways: From Methyl Oxazole-2-carboxylate to Functional Materials

The strategic functionalization of the methyl oxazole-2-carboxylate core is key to unlocking its potential. A common and effective approach involves the introduction of aryl groups at the 2- and 5-positions of the oxazole ring, leading to the formation of 2,5-diaryloxazoles. These compounds often exhibit desirable photophysical and charge-transport properties. A plausible and efficient synthetic route involves a multi-step process, including the crucial palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Stille reactions.[1][2][3]

A proposed synthetic workflow is outlined below:

G cluster_start Starting Material cluster_synthesis Synthetic Transformation cluster_product Final Product start Methyl oxazole-2-carboxylate step1 Halogenation at C5 (e.g., with NBS) start->step1 1. Introduce reactive handle step2 Suzuki/Stille Coupling at C5 (with Arylboronic acid/Stannane) step1->step2 2. C-C bond formation step3 Saponification of Ester step2->step3 3. Prepare for C2 functionalization step4 Curtius Rearrangement step3->step4 4. Amine formation step5 Halogenation at C2 step4->step5 5. Introduce reactive handle step6 Suzuki/Stille Coupling at C2 (with Arylboronic acid/Stannane) step5->step6 6. C-C bond formation product 2,5-Diaryloxazole Derivative step6->product 7. Target Material

Caption: Proposed synthetic workflow from methyl oxazole-2-carboxylate to a 2,5-diaryloxazole.

This modular approach allows for the introduction of a wide variety of aryl substituents, enabling the fine-tuning of the material's electronic and photophysical properties. For instance, electron-donating groups can be introduced to create hole-transporting materials, while electron-withdrawing groups can favor electron transport.[4]

Application in Organic Light-Emitting Diodes (OLEDs)

2,5-Diaryloxazole derivatives are excellent candidates for use in OLEDs, where they can function as emitters, hosts, or charge-transporting materials. Their rigid, planar structure can lead to high photoluminescence quantum yields (PLQY), and their tunable HOMO/LUMO energy levels allow for efficient charge injection and transport.

Case Study: A Blue-Emitting 2,5-Diaryloxazole

Let us consider a hypothetical 2,5-diaryloxazole, OXA-1 , synthesized from methyl oxazole-2-carboxylate, where the aryl groups are designed to promote blue emission.

Table 1: Photophysical and Electronic Properties of a Representative 2,5-Diaryloxazole (OXA-1)

PropertyValueReference Method
Absorption (λmax)350 nmUV-Vis Spectroscopy
Emission (λem)450 nmPhotoluminescence Spectroscopy
Photoluminescence Quantum Yield (ΦPL)> 80%Integrating Sphere
HOMO Level-5.8 eVCyclic Voltammetry
LUMO Level-2.7 eVCyclic Voltammetry
Triplet Energy (ET)2.8 eVPhosphorescence Spectroscopy
Protocol: Fabrication of an OXA-1 Based OLED

This protocol describes the fabrication of a multilayer OLED using OXA-1 as the emitting layer via thermal evaporation.[5]

1. Substrate Cleaning: a. Sequentially sonicate pre-patterned indium tin oxide (ITO) glass substrates in a cleaning solution (e.g., 1% Hellmanex), deionized water, and isopropanol for 15 minutes each.[6] b. Dry the substrates with a stream of nitrogen gas. c. Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.

2. Layer Deposition (High Vacuum Thermal Evaporation): a. Mount the cleaned ITO substrates in a high-vacuum chamber (<10-6 Torr). b. Deposit the following layers sequentially: i. Hole Injection Layer (HIL): 20 nm of N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPD). ii. Hole Transport Layer (HTL): 30 nm of NPD. iii. Emitting Layer (EML): 20 nm of OXA-1. iv. Electron Transport Layer (ETL): 30 nm of Tris(8-hydroxyquinolinato)aluminium (Alq3). v. Electron Injection Layer (EIL): 1 nm of Lithium Fluoride (LiF). vi. Cathode: 100 nm of Aluminum (Al).

3. Encapsulation: a. Encapsulate the devices using a UV-curable epoxy and a glass coverslip in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

G cluster_oled OLED Device Architecture Cathode Cathode (Al) EIL EIL (LiF) ETL ETL (Alq3) EML EML (OXA-1) HTL HTL (NPD) HIL HIL (NPD) Anode Anode (ITO) Substrate Glass Substrate

Caption: A typical multilayer OLED device structure.

Table 2: Performance of a Representative OXA-1 Based OLED

ParameterValue
Turn-on Voltage< 4.0 V
Maximum Brightness> 5,000 cd/m2
Maximum Current Efficiency> 5.0 cd/A
Maximum External Quantum Efficiency (EQE)> 4.0 %
CIE Coordinates (x, y)(0.15, 0.18)

Application in Organic Field-Effect Transistors (OFETs)

The charge-transporting properties of 2,5-diaryloxazoles also make them suitable for use as the active semiconductor layer in OFETs. By judiciously choosing the aryl substituents, materials with either p-type (hole-transporting) or n-type (electron-transporting) characteristics can be synthesized.

Case Study: A p-Type 2,5-Diaryloxazole Semiconductor

Let's consider another derivative, OXA-2 , designed for p-type behavior by incorporating electron-rich aryl groups.

Table 3: Electronic Properties of a Representative p-Type Oxazole Semiconductor (OXA-2)

PropertyValueReference Method
Hole Mobility (µh)> 10-3 cm2V-1s-1Time-of-Flight (ToF)
On/Off Ratio> 105OFET Characterization
Threshold Voltage (Vth)< -5 VOFET Characterization
Protocol: Fabrication of an OXA-2 Based OFET

This protocol details the fabrication of a bottom-gate, top-contact OFET using a solution-based deposition method for the semiconductor layer.[6][7]

1. Substrate Preparation: a. Use heavily n-doped silicon wafers with a 300 nm thermally grown silicon dioxide (SiO2) layer as the substrate, where the silicon acts as the gate electrode and the SiO2 as the gate dielectric. b. Clean the substrates by sonication in acetone and isopropanol for 15 minutes each. c. Treat the SiO2 surface with a hydrophobic self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the morphology of the organic semiconductor film.

2. Semiconductor Deposition: a. Prepare a solution of OXA-2 in a suitable organic solvent (e.g., toluene, chlorobenzene) at a concentration of 5-10 mg/mL. b. Deposit the OXA-2 solution onto the OTS-treated substrate using spin-coating. A typical spin-coating program would be 500 rpm for 5 seconds followed by 2000 rpm for 60 seconds. c. Anneal the film on a hotplate at a temperature optimized for the specific material (e.g., 100-150 °C) to improve crystallinity and charge transport.

3. Electrode Deposition: a. Define the source and drain electrodes by thermally evaporating 50 nm of gold (Au) through a shadow mask. A thin adhesion layer of chromium (Cr) or titanium (Ti) (5 nm) is often used.

4. Characterization: a. Measure the electrical characteristics of the OFET in a probe station under a controlled atmosphere (e.g., nitrogen or vacuum).

G cluster_ofet OFET Device Architecture Source Source (Au) Drain Drain (Au) Semiconductor Semiconductor (OXA-2) Semiconductor->Source Semiconductor->Drain Dielectric Dielectric (SiO2) Dielectric->Semiconductor Gate Gate (n-Si) Gate->Dielectric

Caption: A bottom-gate, top-contact OFET structure.

Table 4: Performance of a Representative OXA-2 Based OFET

ParameterValue
Hole Mobility (µh)~10-3 - 10-2 cm2V-1s-1
On/Off Ratio> 106
Threshold Voltage (Vth)-2 to -10 V

Conclusion and Future Outlook

Methyl oxazole-2-carboxylate is a cost-effective and highly versatile starting material for the synthesis of a wide range of 2,5-diaryloxazole derivatives with promising applications in organic electronics. The synthetic modularity allows for precise tuning of their electronic and photophysical properties to meet the specific demands of OLEDs and OFETs. The protocols and data presented in this application note provide a solid foundation for researchers to explore the potential of this class of materials. Future work could focus on developing more complex and extended π-conjugated systems based on the oxazole core to further enhance device performance and stability.

References

  • The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles. MDPI. [Link]

  • Synthesis of 2,5-diaryloxazoles through rhodium-catalyzed annulation of triazoles and aldehydes. PubMed Central. [Link]

  • Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. ScienceDirect. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PubMed Central. [Link]

  • Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI. [Link]

  • Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. ResearchGate. [Link]

  • Photocatalytic approach to access 2,5‐diaryloxazoles. ResearchGate. [Link]

  • Integration of the evaporable spin-crossover complex [Fe(HB(1,2,4-triazol-1-yl)3)2] into organic field-effect transistors: towards multifunctional OFET devices. PubMed Central. [Link]

  • Candle light-style OLEDs with benzochalcogenadiazoles cores. ResearchGate. [Link]

  • Theoretical Design of n-Type Organic Semiconducting Materials Containing Thiazole and Oxazole Frameworks. ACS Publications. [Link]

  • PROCESS OF DEVELOPING IN ORGANIC LIGHT EMITTING DIODE (OLEDS). IIP Series. [Link]

  • High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers. Royal Society of Chemistry. [Link]

  • Hole mobility, optoelectronic, and photovoltaic properties of imidazole-based hole transport materials for perovskite solar cells. ResearchGate. [Link]

  • A High-Efficiency Deep Blue Emitter for OLEDs with a New Dual-Core Structure Incorporating ETL Characteristics. PubMed Central. [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. ACS Publications. [Link]

  • Stille reaction. Wikipedia. [Link]

  • Highly Efficient Blue Host Compound Based on an Anthracene Moiety for OLEDs. MDPI. [Link]

  • Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. MDPI. [Link]

  • Fabrication methods of OFETs-based sensors a OFET fabricated by screen... ResearchGate. [Link]

  • Dual Optoelectronic Organic Field-Effect Device: Combination of Electroluminescence and Photosensitivity. MDPI. [Link]

  • Holes Outperform Electrons in Group IV Semiconductor Materials. University of Warwick. [Link]

  • Scheme 6. Synthesis of 2,5-Di(hetero)aryloxazole-4-carboxamides. ResearchGate. [Link]

  • 1,7‐Diazaperylene in Organic Field Effect Transistors. Johannes Kepler University Linz. [Link]

  • Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. Royal Society of Chemistry. [Link]

  • 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. PubMed Central. [Link]

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  • Stille Coupling. Chemistry LibreTexts. [Link]

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Troubleshooting & Optimization

Technical Support Center: Methyl Oxazole-2-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of methyl oxazole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. As a molecule frequently encountered in the synthesis of biologically active compounds, optimizing its preparation is critical for project success.

This document moves beyond simple protocols to provide in-depth, field-tested insights into the causal factors governing reaction outcomes. We will explore common synthetic routes, troubleshoot frequently encountered issues, and provide actionable solutions to improve your yield and purity.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of methyl oxazole-2-carboxylate and related structures.

Q1: What are the most common and effective strategies for synthesizing the oxazole-2-carboxylate scaffold?

There are several established methods for forming the oxazole ring, but two approaches are particularly well-suited for synthesizing 2-carboxylate derivatives:

  • Isocyanide-Based Methods (e.g., Van Leusen Reaction): This is one of the most direct and versatile methods.[1][2] It typically involves the base-mediated cycloaddition of an aldehyde with a tosylmethylisocyanide (TosMIC) derivative. For your target, this would involve reacting an appropriate aldehyde with methyl 2-isocyano-2-tosylacetate or a related isocyanoacetate.[3] This approach builds the ring and incorporates the C2-carboxylate in a single key step.

  • Oxidation of an Oxazoline Precursor: This is a reliable two-step strategy. First, an oxazoline is synthesized, often from a serine methyl ester derivative, which already contains the required stereocenter and carboxylate group.[4] The subsequent step involves the dehydrogenation (oxidation) of the oxazoline ring to the aromatic oxazole.[5] This method is advantageous when starting from readily available chiral precursors like amino acids.

Q2: Can you illustrate the mechanism for the isocyanide-based synthesis?

Certainly. The reaction of an aldehyde with methyl isocyanoacetate in the presence of a base (like K₂CO₃ or DBU) is a powerful route. The mechanism involves the formation of a key intermediate that cyclizes to form the oxazole ring.

Van_Leusen_Mechanism Start Methyl Isocyanoacetate + Aldehyde (R-CHO) Step1 Deprotonation forms Nucleophilic Carbanion Start->Step1 + Base Base Base (e.g., K₂CO₃) Step2 Nucleophilic Attack on Aldehyde Carbonyl Step1->Step2 Intermediate1 Alkoxide Intermediate Step2->Intermediate1 Step3 Intramolecular Cyclization (5-endo-dig) Intermediate1->Step3 Intermediate2 Oxazoline Intermediate Step3->Intermediate2 Step4 Elimination of H₂O (Dehydration/Aromatization) Intermediate2->Step4 Product Methyl Oxazole-2-carboxylate Step4->Product

Caption: Base-catalyzed cycloaddition for oxazole synthesis.

Q3: What factors are most critical when choosing a synthetic route?

The optimal choice depends on several factors summarized in the table below.

FactorIsocyanide-Based MethodOxazoline Oxidation Method
Starting Materials Requires methyl isocyanoacetate and an aldehyde.Requires a β-hydroxy amide, often derived from serine methyl ester.
Number of Steps Often a one-pot reaction from readily available precursors.[6]Typically a two-step sequence (oxazoline formation, then oxidation).[5]
Yield Can be high, but sensitive to reaction conditions and substrate scope.Generally provides good to excellent yields for both steps.
Scalability Good scalability has been demonstrated.[3]Can be highly scalable, especially with flow chemistry setups.[5]
Stereochemistry If the aldehyde has a chiral center, its integrity must be monitored.Excellent for retaining stereochemistry from the starting amino acid.[4]
Key Advantage Convergent and efficient.High functional group tolerance and stereochemical control.
Troubleshooting Guide: Yield and Purity Improvement

This section addresses specific experimental issues in a question-and-answer format.

Q: My reaction yield is consistently low (<40%). What are the likely causes and how can I fix it?

Low yield is a common problem stemming from several potential root causes. Let's break them down systematically.

Troubleshooting_Yield Start Low Yield Observed Check1 1. Reagent Quality & Stoichiometry Start->Check1 Check2 2. Reaction Conditions Start->Check2 Check3 3. Work-up & Purification Start->Check3 Sol1a Verify purity of isocyanide/aldehyde. Use freshly distilled aldehyde. Check1->Sol1a Sol1b Check stoichiometry. Is base fully consumed by acidic impurities? Check1->Sol1b Sol2a Optimize temperature. Run trials from 0°C to reflux. Check2->Sol2a Sol2b Screen solvents (THF, DCM, MeOH). Ensure anhydrous conditions. Check2->Sol2b Sol2c Test different bases (K₂CO₃, Cs₂CO₃, DBU). Base strength is critical. Check2->Sol2c Sol3a Is the product water-soluble? Saturate aqueous layer with NaCl before extraction. Check3->Sol3a Sol3b Product lost on silica gel? Consider neutral alumina or a different eluent system. Check3->Sol3b

Caption: Systematic workflow for troubleshooting low reaction yield.

1. In-Depth Analysis of Reagent Issues
  • Cause: Purity of Methyl Isocyanoacetate. This reagent can degrade over time, especially if exposed to moisture or acid.

    • Solution: Check the purity by ¹H NMR before use. If impurities are detected, consider purification by distillation under reduced pressure or filtration through a short plug of neutral alumina.

  • Cause: Aldehyde Purity. Aldehydes are prone to oxidation to the corresponding carboxylic acids. This acid will neutralize the base, effectively halting the reaction.

    • Solution: Use freshly distilled or newly purchased aldehyde. Ensure it has been stored under an inert atmosphere (Nitrogen or Argon).

2. Optimizing Reaction Conditions
  • Cause: Incorrect Base. The pKa of the α-proton on the isocyanoacetate is a key parameter. A base that is too weak will not generate the nucleophile efficiently, while a base that is too strong can promote side reactions.

    • Solution: Potassium carbonate (K₂CO₃) is a common starting point. If the reaction is sluggish, consider a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Conversely, if many side products are observed, a weaker base may be beneficial. Cesium carbonate (Cs₂CO₃) can sometimes improve yields due to its higher solubility in organic solvents.[7]

  • Cause: Suboptimal Temperature or Solvent.

    • Solution: Perform a systematic screen. Set up parallel reactions in different solvents (e.g., Methanol, THF, Dichloromethane) and at different temperatures (e.g., 0 °C, room temperature, 40 °C, reflux). A reaction that stalls at room temperature may proceed to completion with gentle heating.[3]

Q: I'm observing a significant side product in my crude NMR. What could it be?

  • Potential Side Product 1: Unreacted Starting Material.

    • Diagnosis: Easily identified by comparing the crude NMR to the spectra of your starting materials.

    • Cause & Solution: This indicates an incomplete reaction. See the "Low Yield" troubleshooting section above to improve conversion. Extend the reaction time or increase the temperature.

  • Potential Side Product 2: Formation of an Oxazoline Intermediate.

    • Diagnosis: The oxazoline is the non-aromatized precursor to the oxazole. It will show characteristic aliphatic protons in the 4-5 ppm range in the ¹H NMR spectrum, which will be absent in the final aromatic product.

    • Cause & Solution: This points to incomplete dehydration/elimination. In Robinson-Gabriel type syntheses, a stronger dehydrating agent (e.g., switching from P₂O₅ to triflic anhydride) may be required.[8][9] In isocyanide-based methods, ensuring the final elimination step occurs may require more forcing conditions (heat) or a specific base.

  • Potential Side Product 3: Hydrolysis of the Methyl Ester.

    • Diagnosis: Loss of the methyl singlet (~3.9 ppm) in the ¹H NMR and a corresponding mass change in LC-MS.

    • Cause & Solution: This occurs if the work-up conditions are too basic or acidic, or if there is prolonged exposure to water at high temperatures. Ensure any aqueous washes are performed quickly and at neutral or slightly acidic pH. Use anhydrous drying agents like Na₂SO₄ or MgSO₄ thoroughly before solvent evaporation.[3]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key synthesis and analysis procedures.

Protocol 1: General Procedure for Methyl Oxazole-2-Carboxylate Synthesis via Isocyanide Cycloaddition

This protocol is adapted from modern synthetic methods for oxazole formation.[3]

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add the aldehyde (1.0 eq) and anhydrous solvent (e.g., THF or DCM, ~0.2 M concentration).

  • Reagent Addition: Add finely ground anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Initiation: Add methyl isocyanoacetate (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 40 °C) while monitoring by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-12 hours.

  • Work-up: Once the reaction is complete, filter the mixture to remove the inorganic base. Wash the filter cake with a small amount of the reaction solvent.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate or DCM. Wash the organic layer with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl oxazole-2-carboxylate.[3]

Protocol 2: Oxidation of a Methyl Oxazoline-2-Carboxylate Precursor

This protocol is based on common methods for the aromatization of oxazolines.[5]

  • Preparation: Dissolve the methyl oxazoline-2-carboxylate precursor (1.0 eq) in a suitable solvent such as 1,2-dimethoxyethane (DME) or chloroform (CHCl₃).

  • Oxidant Addition: Add an oxidizing agent. A common and effective system is activated manganese dioxide (MnO₂, 5-10 eq). Other systems like CuBr₂/DBU can also be effective.

  • Reaction: Heat the mixture to 60-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the oxidant. Wash the Celite® pad thoroughly with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can often be of high purity. If necessary, further purification can be achieved by column chromatography.[5]

References
  • ResearchGate. (n.a.). (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3).... Retrieved from [Link]

  • Google Patents. (n.d.). CN111808034A - Method for synthesizing 1,2,4-triazole-3-methyl carboxylate.
  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]

  • Slideshare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Retrieved from [Link]

  • Li, W., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1698. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Glöckner, S., et al. (2014). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. Organic & Biomolecular Chemistry, 13(1), 207-214. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Retrieved from [Link]

  • Sureshbabu, P., & Kumar, A. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available from: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Malinowska, M., et al. (2021). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 17, 1827-1837. Available from: [Link]

  • Journal of Synthetic Chemistry. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4. J. Synth. Chem.. Available from: [Link]

  • National Institute of Oceanography. (2016). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. DRS@nio. Available from: [Link]

  • Macmillan Group. (n.d.). Oxazole. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved from [Link]

  • Walczak, M. A. (2014). Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst. Molecules, 19(12), 20530-20541. Available from: [Link]

  • Cornforth, J. W., & Cornforth, R. H. (1947). A new synthesis of oxazoles and iminazoles including its application to the preparation of oxazole. Journal of the Chemical Society (Resumed), 96. Available from: [Link]

  • ACS Publications. (n.d.). Mechanism of the Robinson-Gabriel synthesis of oxazoles. Retrieved from [Link]

  • NIH. (n.d.). Methodology for the Synthesis of Substituted 1,3-Oxazoles. Retrieved from [Link]

  • PubMed. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Reactions of Oxazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme.3. The Robinson-Gabriel synthesis for oxazole. Retrieved from [Link]

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Technical Support Center: Purification of Methyl Oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of methyl oxazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, ensuring your success in obtaining highly pure material.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of methyl oxazole-2-carboxylate, providing potential causes and actionable solutions.

Issue 1: My crude NMR shows a significant amount of unreacted starting material.

  • Question: I've completed the synthesis of methyl oxazole-2-carboxylate, but my initial analysis indicates a low conversion rate. What could be the cause, and how can I separate the product from the starting materials?

  • Answer: Low conversion can stem from several factors, including insufficient reaction time, suboptimal temperature, or issues with reagent stoichiometry and quality. Before proceeding with a potentially difficult purification, it's often best to address the root cause in the synthesis. However, if you must purify the existing mixture, the strategy will depend on the nature of the unreacted starting materials.

    • Causality: The polarity difference between your starting materials and the desired oxazole product is the key to successful separation. Methyl oxazole-2-carboxylate is a moderately polar compound. If your starting materials are significantly more or less polar, column chromatography is an effective solution.

    • Solution:

      • TLC Analysis: First, run a thin-layer chromatography (TLC) plate to visualize the separation. A typical eluent system to start with is a mixture of hexane and ethyl acetate.

      • Column Chromatography: Based on the TLC, perform column chromatography on silica gel.[1] If the starting materials are less polar, they will elute first. If they are more polar, they will be retained on the column, allowing you to collect the pure product.

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (60-120 or 100-200 mesh)[1]Standard, effective for moderately polar compounds.
Mobile Phase Hexane/Ethyl Acetate GradientStart with a low polarity mixture (e.g., 9:1) and gradually increase the ethyl acetate concentration to elute your product.
Visualization UV light (254 nm) or iodineOxazoles are often UV active. Iodine can be used for visualization if the compound is not UV active.

Issue 2: I'm observing a byproduct with a similar mass to my product.

  • Question: Mass spectrometry of my purified sample shows a persistent impurity with a mass close to that of methyl oxazole-2-carboxylate. What could this be, and how do I remove it?

  • Answer: A common byproduct in oxazole synthesis is the corresponding oxazoline, which results from incomplete dehydration of an intermediate.[2] Oxazolines have very similar polarities to oxazoles, making them challenging to separate.

    • Causality: The subtle difference in the electronic structure between the aromatic oxazole and the non-aromatic oxazoline can sometimes be exploited for separation. Isomeric oxazoles can also be a possibility depending on the synthetic route.[2]

    • Solution:

      • Optimize Chromatography: A very shallow gradient in your column chromatography might be necessary to resolve the two compounds. Consider using a different solvent system, such as dichloromethane/methanol, which may offer different selectivity.

      • Recrystallization: If chromatography fails, recrystallization can be a powerful technique. The choice of solvent is critical. You are looking for a solvent system where your desired oxazole has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution.

      • Chemical Conversion: In some cases, it might be easier to chemically convert the oxazoline impurity to the desired oxazole. This can sometimes be achieved by extending the reaction time of the dehydration step or by using a milder dehydrating agent to avoid side reactions.[2]

Issue 3: My product appears to be decomposing during purification.

  • Question: I'm losing a significant amount of my product during column chromatography, and I see streaking on my TLC plates. What is causing this decomposition?

  • Answer: Oxazoles can be sensitive to acidic conditions.[3] Silica gel is slightly acidic and can cause the degradation of sensitive compounds. The ester functional group in methyl oxazole-2-carboxylate can also be prone to hydrolysis if exposed to acidic or basic conditions, especially in the presence of water.[3]

    • Causality: The lone pair of electrons on the nitrogen atom in the oxazole ring can be protonated under acidic conditions, leading to ring opening. The ester can undergo hydrolysis to the corresponding carboxylic acid.

    • Solution:

      • Neutralize Silica Gel: Before packing your column, you can wash the silica gel with a dilute solution of a non-nucleophilic base, like triethylamine in your eluent, and then re-equilibrate with the eluent alone. This will neutralize the acidic sites.

      • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase silica gel.

      • Minimize Contact Time: Run your column as quickly as possible without sacrificing separation efficiency.

      • Anhydrous Conditions: Ensure all your solvents are dry to prevent hydrolysis of the ester.

Issue 4: My final product is a persistent oil, but it should be a solid.

  • Question: The literature reports methyl oxazole-2-carboxylate as a solid, but I can't get it to crystallize. It remains an oil even after removing all the solvent.

  • Answer: The presence of even small amounts of impurities can significantly inhibit crystallization. It's also possible that you have a different polymorph or that the compound is a low-melting solid.

    • Causality: Impurities disrupt the crystal lattice formation. The physical state of a compound can also be influenced by residual solvent.

    • Solution:

      • High-Purity is Key: Ensure your product is of the highest possible purity by employing the chromatographic techniques mentioned above.

      • Recrystallization Attempts: Try a variety of solvents for recrystallization. Good starting points for moderately polar compounds include ethyl acetate/hexane, dichloromethane/hexane, or ethanol/water mixtures.

      • Trituration: If recrystallization is difficult, try trituration. This involves repeatedly washing the oil with a solvent in which the desired compound is insoluble but the impurities are soluble. Hexane or diethyl ether are good choices for this.

      • Seed Crystals: If you have a small amount of solid material, use it to seed the oil to induce crystallization.

      • Lyophilization: If the compound is soluble in water or other suitable solvents, lyophilization (freeze-drying) can sometimes yield a solid powder.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of my methyl oxazole-2-carboxylate synthesis?

A1: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction.[1] Use a suitable eluent system (e.g., hexane/ethyl acetate) to achieve good separation between your starting materials, product, and any potential byproducts. Visualization under UV light is typically sufficient.

Q2: How should I properly store purified methyl oxazole-2-carboxylate?

A2: While oxazoles are generally thermally stable, it is good practice to store the purified compound in a cool, dry place.[4] To prevent potential hydrolysis of the ester, ensure the container is tightly sealed to keep out moisture. For long-term storage, refrigeration is recommended.

Q3: Can I use reverse-phase chromatography for the purification?

A3: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase with a water/acetonitrile or water/methanol mobile phase) can be an excellent alternative, especially for polar impurities. It can also be beneficial if your compound is sensitive to the acidic nature of silica gel.

Q4: I have a basic impurity in my crude product. How can I easily remove it?

A4: If you have a basic impurity, such as leftover triethylamine or DMAP from the synthesis, a simple acidic wash during your workup can be very effective.[1] Dilute your crude product in an organic solvent like dichloromethane or ethyl acetate and wash it with a dilute aqueous acid solution (e.g., 1 N HCl). The basic impurity will be protonated and move into the aqueous layer. Be mindful that this can pose a risk of hydrolysis to your ester if exposure is prolonged.

Experimental Workflow Visualization

To aid in your decision-making process for purification, the following workflow diagram illustrates a logical progression of steps.

PurificationWorkflow Start Crude Methyl Oxazole-2-carboxylate TLC TLC Analysis (e.g., Hexane/EtOAc) Start->TLC Column Column Chromatography (Silica Gel) TLC->Column Purity_Check1 Check Purity (NMR, LC-MS) Column->Purity_Check1 Pure Pure Product Purity_Check1->Pure >95% Pure Impure Product still impure Purity_Check1->Impure <95% Pure Recrystallization Recrystallization Impure->Recrystallization Purity_Check2 Check Purity (NMR, LC-MS) Recrystallization->Purity_Check2 Purity_Check2->Pure >95% Pure Decomposition Decomposition observed? Purity_Check2->Decomposition <95% Pure Decomposition->Recrystallization No, try different solvent Neutral_Column Column Chromatography (Neutralized Silica or Alumina) Decomposition->Neutral_Column Yes Neutral_Column->Purity_Check1

Caption: A decision-making workflow for the purification of methyl oxazole-2-carboxylate.

References

  • Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. (2021). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1159–1163. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2024). The Journal of Organic Chemistry. [Link]

  • (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3),... (n.d.). ResearchGate. [Link]

  • Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides. (1990). Journal of the Chemical Society, Perkin Transactions 1, 2495-2501. [Link]

  • Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines. (2019). Request PDF. [Link]

  • The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. (2014). Organic & Biomolecular Chemistry, 12(48), 9908–9912. [Link]

  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2024). PMC. [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. [Link]

  • Convenient one-pot synthesis of 2-oxazolines from carboxylic acids. (2001). PubMed. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PMC. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2021). Semantic Scholar. [Link]

  • Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. (2018). Beilstein Journals. [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. (2021). Scilit. [Link]

  • Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. (2016). DRS@nio. [Link]

  • Synthetic approaches for oxazole derivatives: A review. (2021). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI. [Link]

  • (PDF) Reactions of methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)oxoacetates. Synthesis of methyl isoxazolo[5,4a]carbazole-3-carboxylates. (2007). ResearchGate. [Link]

  • Oxazole.pdf. (n.d.). CUTM Courseware. [Link]

  • Metal–organic framework. (n.d.). Wikipedia. [Link]

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Technical Support Center: Synthesis of Methyl Oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of methyl oxazole-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. Here, we address common challenges and frequently asked questions encountered during its synthesis, with a focus on identifying and mitigating the formation of common side products. Our approach is grounded in mechanistic principles to provide you with a deeper understanding of your chemical transformations.

Troubleshooting Guide: Common Side Products and Their Mitigation

This section provides a detailed analysis of potential side products, their mechanisms of formation, and actionable troubleshooting steps.

Observed Issue Potential Side Product(s) Root Cause Analysis Proposed Solution & Prevention
Low yield, presence of a more polar spot on TLC Oxazole-2-carboxylic acidHydrolysis of the methyl esterThis is a common issue, particularly during aqueous work-up or if the reaction is run for extended periods under acidic or basic conditions. The ester is susceptible to cleavage, especially at elevated temperatures.[1]
Product darkens on standing, broad NMR peaks Ring-opened products (e.g., N-formyl methyl glycinate derivatives)The oxazole ring can be unstable under strongly acidic or basic conditions, leading to cleavage.[2][3] This is exacerbated by heat.- Maintain a neutral or slightly basic pH during the reaction and work-up. - Avoid strong, non-volatile acids for catalysis if possible. - Store the purified product under an inert atmosphere, protected from light, and at a low temperature.
Mass spec shows a loss of 44 Da from the desired product 2-MethyloxazoleDecarboxylation of the carboxylic acid intermediate or thermal decomposition of the final product. While less common for the ester, it can occur under harsh thermal conditions.- Avoid excessive heating during the reaction and purification (e.g., distillation). - If distillation is necessary, perform it under high vacuum to lower the boiling point. - Consider alternative purification methods like column chromatography.
Presence of an intermediate that is difficult to convert to product Oxazoline intermediateIncomplete oxidation or dehydration during the cyclization step. For instance, in a Robinson-Gabriel type synthesis, the cyclodehydration of the acylamino ketone precursor might stall at the oxazoline stage.[4]- Ensure the complete removal of water formed during the reaction, for example, by using a Dean-Stark trap. - Use a more potent dehydrating agent or increase its stoichiometry. - Increase the reaction temperature or time, while monitoring for decomposition.
Formation of rearranged byproducts (in specific syntheses) Rearranged indolyl primary enamines (in van Leusen synthesis with indole aldehydes)In specific synthetic routes like the van Leusen synthesis, rearrangement of intermediates can occur, leading to unexpected products.[5]- Carefully select the synthetic route based on the starting materials. - Optimize reaction conditions (temperature, solvent, base) to favor the desired reaction pathway. - Analyze the crude reaction mixture thoroughly to identify and characterize any unexpected byproducts.

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum shows unreacted starting materials. How can I drive the reaction to completion?

A1: Incomplete conversion is a common challenge. Consider the following:

  • Stoichiometry: Ensure the correct molar ratios of your reactants. A slight excess of one reagent might be necessary.

  • Reaction Time and Temperature: The reaction may require a longer duration or higher temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.

  • Catalyst/Reagent Activity: Verify the quality and activity of your catalysts or reagents, especially dehydrating agents which can lose potency over time.

Q2: I'm having trouble purifying methyl oxazole-2-carboxylate. What are the best practices?

A2: Purification can be challenging due to the product's potential instability.

  • Column Chromatography: This is often the preferred method. Use a silica gel column with a gradient elution of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate).

  • Distillation: If the product is thermally stable enough, vacuum distillation can be effective. However, be cautious of potential decarboxylation at high temperatures.

  • Recrystallization: If a solid, recrystallization from a suitable solvent system can yield high-purity material.

Q3: Can I use a different ester group, for example, ethyl or benzyl?

A3: Yes, the synthesis can be adapted for other ester groups. However, be aware that the reactivity of the ester can influence the propensity for side reactions like hydrolysis. The purification conditions may also need to be adjusted based on the physical properties of the new ester.

Q4: What is the role of the dehydrating agent in the Robinson-Gabriel synthesis?

A4: The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone.[4] The dehydrating agent, such as sulfuric acid or phosphorus pentoxide, is crucial for promoting the intramolecular cyclization and subsequent elimination of water to form the aromatic oxazole ring. Insufficient dehydration can lead to the isolation of the oxazoline intermediate.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting common issues in the synthesis of methyl oxazole-2-carboxylate.

TroubleshootingWorkflow Start Reaction Outcome Analysis LowYield Low Yield Start->LowYield ImpureProduct Impure Product (TLC/NMR) Start->ImpureProduct DesiredProduct High Yield & Purity Start->DesiredProduct IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction Yes ProductDecomposition Product Decomposition? LowYield->ProductDecomposition No PolarImpurity Polar Impurity? ImpureProduct->PolarImpurity Yes NonPolarImpurity Non-Polar Impurity? ImpureProduct->NonPolarImpurity No OptimizeConditions Optimize Conditions: - Increase Temp/Time - Check Reagent Stoichiometry IncompleteReaction->OptimizeConditions MilderConditions Use Milder Conditions: - Lower Temperature - Shorter Reaction Time ProductDecomposition->MilderConditions HydrolysisCheck Check for Hydrolysis: - Anhydrous Conditions - Mild Work-up PolarImpurity->HydrolysisCheck IncompleteCyclizationCheck Check for Incomplete Cyclization: - Stronger Dehydrating Agent NonPolarImpurity->IncompleteCyclizationCheck DecarboxylationCheck Check for Decarboxylation: - Avoid High Temps NonPolarImpurity->DecarboxylationCheck

Caption: Troubleshooting workflow for methyl oxazole-2-carboxylate synthesis.

Recommended Synthetic Protocol: Robinson-Gabriel Synthesis

This protocol provides a reliable method for the synthesis of methyl oxazole-2-carboxylate, with considerations for minimizing side product formation.

Step 1: Synthesis of the 2-Acylamino-ketone Precursor

  • To a solution of methyl 2-amino-3-oxobutanoate hydrochloride (1 equivalent) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a base such as triethylamine (2.2 equivalents) dropwise.

  • After stirring for 15 minutes, add the desired acylating agent (e.g., acetic anhydride, 1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Perform an aqueous work-up with dilute HCl and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-acylamino-ketone.

Step 2: Cyclodehydration to Methyl Oxazole-2-carboxylate

  • Dissolve the crude 2-acylamino-ketone in a suitable solvent (e.g., toluene).

  • Add a dehydrating agent (e.g., phosphorus pentoxide or concentrated sulfuric acid) portion-wise at a controlled temperature.

  • Heat the reaction mixture to reflux, using a Dean-Stark apparatus to remove water if necessary.

  • Monitor the reaction progress by TLC. Upon completion, cool the reaction mixture and carefully quench any remaining dehydrating agent.

  • Neutralize the mixture with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry the combined organic layers and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanism of Side Product Formation

Understanding the mechanistic pathways that lead to impurities is key to their prevention.

SideProductFormation cluster_main Main Reaction Pathway cluster_side Side Reactions Precursor 2-Acylamino-ketone Oxazoline Oxazoline Intermediate Precursor->Oxazoline Cyclization Precursor->Oxazoline Product Methyl Oxazole-2-carboxylate Oxazoline->Product Dehydration/ Oxidation Oxazoline->Product Hydrolysis Hydrolysis Product->Hydrolysis Product->Hydrolysis H2O, H+ or OH- Decarboxylation Decarboxylation Product->Decarboxylation Product->Decarboxylation Heat RingOpening Ring Opening Product->RingOpening Product->RingOpening Strong Acid/Base CarboxylicAcid Oxazole-2-carboxylic acid Hydrolysis->CarboxylicAcid DecarboxylatedProduct 2-Methyloxazole Decarboxylation->DecarboxylatedProduct AcyclicProduct Acyclic Impurities RingOpening->AcyclicProduct

Caption: Key side reaction pathways in the synthesis of methyl oxazole-2-carboxylate.

References

  • Wikipedia. (2023). Robinson–Gabriel synthesis. Retrieved from [Link]

  • Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3). Retrieved from [Link]

  • Request PDF. (n.d.). Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines. Retrieved from [Link]

  • Google Patents. (n.d.). CN111808034A - Method for synthesizing 1,2,4-triazole-3-methyl carboxylate.
  • Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 12(4-S), 229-247. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • Ley, S. V., & Leach, A. G. (2014). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. RSC Advances, 4(104), 59943-59948. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Journal of Synthetic Chemistry, 2(3), 202-213. Retrieved from [Link]

  • PubMed. (n.d.). Convenient one-pot synthesis of 2-oxazolines from carboxylic acids. Retrieved from [Link]

  • Request PDF. (n.d.). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]

  • Scribd. (n.d.). 5-Iii) Sem 4 | PDF. Retrieved from [Link]

  • Reaction Chemistry & Engineering. (2023). A cyanide-free continuous flow synthesis of aryl nitriles from ketones using TosMIC. Reaction Chemistry & Engineering, 8(11), 2635-2640. Retrieved from [Link]

  • ResearchGate. (n.d.). The first example of an unusual rearrangement in the van Leusen imidazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme.3. The Robinson-Gabriel synthesis for oxazole. Retrieved from [Link]

  • PubMed Central. (n.d.). Diazocarbonyl and Related Compounds in the Synthesis of Azoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of Methyl Oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the scale-up synthesis of methyl oxazole-2-carboxylate. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a robust, safe, and efficient scale-up process.

Introduction to Scale-Up Challenges

Methyl oxazole-2-carboxylate is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] While its synthesis may appear straightforward on a lab scale, scaling up introduces significant challenges that can impact yield, purity, and safety.[2] Core issues often revolve around:

  • Heat and Mass Transfer: Exothermic events that are negligible in a round-bottom flask can become hazardous in a large reactor. Similarly, ensuring adequate mixing to maintain a homogeneous reaction mixture is critical.[2]

  • Reagent Addition and Stoichiometry: The rate of reagent addition can dramatically influence local concentrations and temperatures, leading to side reactions.

  • Work-up and Purification: Procedures that are simple on a small scale, like extractions and chromatography, can become cumbersome, time-consuming, and generate significant waste at larger scales.[3]

  • Process Safety: Understanding the thermal hazards and potential for runaway reactions is paramount for safe operation.[4]

This guide will provide practical, experience-based solutions to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to methyl oxazole-2-carboxylate and which is best for scale-up?

There are several established methods for synthesizing the oxazole core, including the Robinson-Gabriel, Fischer, and van Leusen syntheses.[5][6] A common and practical approach for this specific molecule involves the cyclization of a suitable precursor derived from a serine ester equivalent. Recently, methods involving the direct C-H carboxylation of oxazole have also been developed, offering a potentially more streamlined route.[7] For scale-up, the ideal route minimizes the use of hazardous reagents (like anhydrous HCl gas in the classical Fischer synthesis), avoids cryogenic temperatures, and utilizes readily available, stable starting materials.[8][9] A one-pot synthesis from a carboxylic acid and an isocyanoacetate derivative, for example, can be advantageous due to its operational simplicity and reduced unit operations.[10][11]

Q2: What are the critical process parameters (CPPs) I need to control during scale-up?

Based on common heterocyclic syntheses, the following CPPs are crucial:

  • Temperature: This is arguably the most critical parameter. Exothermic events must be anticipated and controlled with adequate cooling capacity.

  • Reagent Addition Rate: Slow, controlled addition of reactive reagents is essential to manage heat evolution and prevent the formation of impurities from localized high concentrations.

  • Stirring/Agitation Speed: Inefficient mixing can lead to non-homogeneous reaction conditions, resulting in lower yields and inconsistent product quality.[12] The agitation rate must be sufficient to ensure good mass and heat transfer.

  • Reaction Time: Monitor the reaction by an appropriate analytical method (e.g., HPLC, UPLC) to determine the optimal endpoint. Prolonged reaction times can lead to product degradation or the formation of side products.[13]

Q3: What are the primary safety hazards I should be aware of?

The primary hazards include:

  • Thermal Runaway: The cyclodehydration step is often exothermic. A failure in cooling or an uncontrolled addition of a reagent can lead to a rapid increase in temperature and pressure.

  • Use of Dehydrating Agents: Strong acids like sulfuric acid or reagents like phosphorus oxychloride (POCl₃) are corrosive and highly reactive.[13] Ensure proper personal protective equipment (PPE) and handling procedures are in place.

  • Solvent Hazards: Use of flammable solvents requires appropriate grounding, ventilation, and fire-suppression systems.

A thorough process safety review, including a Hazard and Operability (HAZOP) study, is strongly recommended before attempting any large-scale synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the scale-up process in a question-and-answer format.

Problem Area: Low Yield & Incomplete Conversion

Q: My reaction yield dropped from 90% at the 5g scale to 60% at the 500g scale. What is the likely cause?

A drop in yield upon scale-up is a classic problem often rooted in engineering and physical chemistry principles rather than a fundamental change in the reaction chemistry.[2]

  • Causality: The primary culprits are inadequate heat and mass transfer. As you scale up, the surface-area-to-volume ratio of the reactor decreases, making it harder to remove heat efficiently. If the reaction is exothermic, localized "hot spots" can form, leading to thermal degradation of your starting material or product. Similarly, inefficient mixing can create areas of low reagent concentration, slowing the reaction rate and leading to incomplete conversion.[12]

  • Recommended Solutions:

    • Characterize the Exotherm: Before scaling up, perform reaction calorimetry to quantify the heat of reaction. This will inform the required cooling capacity of your reactor.

    • Control Addition: Add the cyclodehydrating agent or other key reagents sub-surface at a slow, controlled rate. This prevents localized overheating and high concentrations.

    • Optimize Agitation: Ensure the reactor's impeller design and speed are sufficient for the viscosity and volume of your reaction mixture. Baffles within the reactor can also improve mixing efficiency.

    • Re-optimize Temperature: A reaction that works well at 100°C in a flask might need to be run at 90°C in a large reactor to better manage the exotherm and prevent byproduct formation.[13]

Q: The reaction stalls at 70% conversion, even after extending the reaction time. What should I do?

Stalled reactions often point to reagent deactivation, product inhibition, or insufficient activation energy.

  • Causality: The dehydrating agent may be consumed by trace moisture in the starting materials or solvent, which becomes more significant at a larger scale. Alternatively, the reaction may be reversible or inhibited by one of the byproducts.

  • Recommended Solutions:

    • Check Reagent Purity and Dryness: Ensure all starting materials and solvents are rigorously dried and meet specifications. Impurities can have a significant impact on reaction outcomes.[12]

    • Increase Reagent Stoichiometry: A modest increase (e.g., from 1.1 to 1.2 equivalents) of the dehydrating agent may be necessary to overcome trace impurities and drive the reaction to completion.[13]

    • Switch to a More Potent Dehydrating Agent: If a mild agent is being used, consider switching to a more powerful one. For example, if trifluoroacetic anhydride (TFAA) is ineffective, phosphorus oxychloride (POCl₃) might be required.[13] This should be done cautiously and with a full safety review.

Problem Area: Impurity Formation & Purification

The appearance of new impurities on scale-up is often linked to longer reaction times or localized temperature excursions.

  • Causality: The impurity could be a result of product degradation under prolonged heating, or a side reaction (e.g., hydrolysis of the ester, ring opening) that becomes significant under scale-up conditions. The pKa of the oxazole conjugate acid is low (around 0.8), making the ring susceptible to cleavage under harsh acidic conditions.[14]

  • Recommended Solutions:

    • Identify the Impurity: Isolate the impurity (e.g., by preparative HPLC) and characterize it by LC-MS and NMR to understand its structure. This will provide clues to its formation pathway.

    • Optimize Reaction Conditions: Once the impurity is identified, revisit the reaction conditions. If it's a degradation product, reduce the reaction temperature or time.

    • Modify the Work-up: A common side product is the corresponding carboxylic acid from ester hydrolysis. A mild basic wash (e.g., with aqueous sodium bicarbonate) during the work-up can often remove this acidic impurity.

    • Develop a Robust Purification Method: While chromatography is useful in the lab, it is less desirable for large-scale production. Develop a robust crystallization procedure. Screen various solvents and solvent mixtures to find conditions that selectively crystallize the desired product, leaving impurities in the mother liquor.

Parameter Bench Scale (10g) Pilot Scale (1kg) Key Considerations for Scale-Up
Solvent DichloromethaneToluene or 2-MeTHFChoose higher boiling point, less hazardous solvents.
Dehydrating Agent H₂SO₄ (catalytic)Polyphosphoric Acid (PPA)PPA can be milder and give cleaner reactions.[15]
Temperature 80 °C (reflux)70-75 °CLower temperature to better control exotherm.
Work-up Aqueous NaHCO₃ washpH-controlled quenchPrecise pH control prevents product degradation.
Purification Silica Gel ChromatographyRecrystallizationDevelop a scalable crystallization protocol early.

Table 1: Example Parameter Adjustments for Scale-Up

Key Protocols & Methodologies

Protocol 1: Scale-Up Synthesis using a Mild Dehydrating Agent

This protocol is a generalized example and must be adapted and optimized for your specific equipment and safety procedures.

  • Preparation: Charge the reactor with the 2-acylamino-ketone precursor (1.0 eq) and a suitable solvent (e.g., Toluene, 5-10 volumes). Begin agitation.

  • Reaction: Inert the reactor with nitrogen. Add trifluoroacetic anhydride (1.5 eq) dropwise via an addition funnel over 1-2 hours, maintaining the internal temperature below 25°C.

  • Heating & Monitoring: After the addition is complete, slowly heat the reaction mixture to 70-80°C. Monitor the reaction progress by HPLC every hour.

  • Work-up & Isolation: Once the reaction is complete (typically 4-8 hours), cool the mixture to 20°C. Slowly quench the reaction by transferring it to a separate vessel containing a stirred, cooled solution of saturated sodium bicarbonate. Separate the organic layer, wash with brine, and concentrate under reduced pressure.

  • Purification: Dissolve the crude residue in a minimal amount of a hot solvent (e.g., isopropanol) and allow it to cool slowly to induce crystallization. Filter the solid, wash with cold solvent, and dry under vacuum to yield pure methyl oxazole-2-carboxylate.

Visualization of Key Processes

The following diagrams illustrate the critical workflow for the synthesis and a troubleshooting decision tree.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Charge Reactor: Precursor + Solvent Inert Inert with N2 Start Agitation Start->Inert Add Controlled Addition of Dehydrating Agent (T < 25°C) Inert->Add Heat Heat to 70-80°C Add->Heat Monitor Monitor by HPLC (Target: >98% Conv.) Heat->Monitor Monitor->Heat <98% Conv. Cool Cool to 20°C Monitor->Cool Quench Quench into NaHCO3 Solution Cool->Quench Extract Phase Split & Solvent Concentration Quench->Extract Crystallize Recrystallize from Hot Solvent Extract->Crystallize Isolate Filter & Dry Product Crystallize->Isolate

Caption: General workflow for scale-up synthesis.

G cluster_causes Potential Causes cluster_solutions Recommended Solutions Problem Low Yield or Stalled Reaction? Mixing Poor Mixing? Problem->Mixing Check first Temp Poor Temp Control? Problem->Temp Moisture Moisture Present? Problem->Moisture Sol_Mixing Increase Agitation Verify Impeller Design Mixing->Sol_Mixing Sol_Temp Reduce Addition Rate Improve Cooling Temp->Sol_Temp Sol_Moisture Use Dry Solvents Increase Dehydrating Agent Moisture->Sol_Moisture Sol_Analytics Confirm SM Purity by HPLC/NMR Moisture->Sol_Analytics

Caption: Troubleshooting decision tree for low yield issues.

References

  • Fischer, E. (1896). Neue bildungsweise der oxazole. Berichte der deutschen chemischen Gesellschaft, 29(1), 205-214. Available at: [Link]

  • Cornforth, J. W., & Cornforth, R. H. (1949). 218. Mechanism and extension of the Fischer oxazole synthesis. Journal of the Chemical Society (Resumed), 1028-1030. Available at: [Link]

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer oxazole synthesis. Retrieved from [Link]

  • Gomtsyan, A. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1644. Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences. (2023). Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. Available at: [Link]

  • Chavan, S. P., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Chavan, S. P., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PubMed Central. Available at: [Link]

  • Reddit Chemistry Community. (2019). Why are some reactions difficult to scale up?. Reddit. Available at: [Link]

  • Wikipedia. (n.d.). Oxazole. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl oxazole-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) A Practical Synthesis of 1,3-Oxazole. Available at: [Link]

  • Synfacts. (2025). Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. Available at: [Link]

  • ChemRxiv. (2023). Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation. Available at: [Link]

  • ACS Publications. (2018). Mesophase Formation Stabilizes High-Purity Magic-Sized Clusters. Journal of the American Chemical Society. Available at: [Link]

  • RSC Publishing. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Available at: [Link]

  • PubMed. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. Available at: [Link]

Sources

"Methyl oxazole-2-carboxylate" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the stability profile, degradation mechanisms, and handling protocols for Methyl oxazole-2-carboxylate (MOC) .

Note on Compound Identity: This guide focuses on the non-fused oxazole ring system. If you are working with Methyl 1,3-benzoxazole-2-carboxylate, that compound is significantly more stable due to the fused benzene ring. The non-fused MOC described below is highly reactive and prone to rapid degradation if mishandled.

Module 1: Stability Profile & Storage (The "Pre-Experiment" Phase)

The Core Issue: The "Electrophilic Trap"

MOC is not a standard ester. The C2 position of the oxazole ring is situated between a nitrogen atom and an oxygen atom. This placement renders the attached carbonyl carbon hyper-electrophilic.

  • Susceptibility: It is roughly 10–100x more susceptible to nucleophilic attack (hydrolysis) than a standard benzoate or aliphatic ester.

  • The Failure Mode: Moisture is the primary enemy. Upon contact with water, MOC hydrolyzes to Oxazole-2-carboxylic acid . Unlike typical acids, this intermediate is thermally unstable and spontaneously decarboxylates to form oxazole and CO₂, effectively destroying your functional handle.

Storage Protocol
ParameterRecommendationScientific Rationale
Temperature -20°C (Freezer) Retards the kinetics of spontaneous hydrolysis and subsequent decarboxylation.
Atmosphere Argon/Nitrogen Oxygen is less of a concern than moisture. Store under inert gas to prevent hygroscopic water absorption.
Container Amber Glass + Parafilm Protects from light (secondary concern) and ensures a tight seal against humidity.
Solvent Status Store Neat (Solid/Oil) Do not store in solution (especially DMSO or MeOH) for long periods, as transesterification or slow hydrolysis can occur.

Module 2: Degradation Pathways (The "Deep Dive")

The following diagram illustrates the cascade of failure. Note that the Acid Intermediate is the "point of no return." Once formed, decarboxylation is often inevitable at room temperature.

MOC_Degradation cluster_0 Critical Failure Zone MOC Methyl oxazole-2-carboxylate (Active Reagent) Tetrahedral Tetrahedral Intermediate MOC->Tetrahedral Nucleophilic Attack RingOpen Acyclic Nitrile/Amide (Ring Opening) MOC->RingOpen Strong Acid/Heat (Bamford-Stevens type) Water H2O / OH- Water->Tetrahedral Acid Oxazole-2-carboxylic acid (Unstable Intermediate) Tetrahedral->Acid Elimination of MeOH Decarb Decarboxylation (-CO2) Acid->Decarb Oxazole Oxazole (Dead End Product) Acid->Oxazole Spontaneous (RT to 40°C) Decarb->Oxazole

Figure 1: The degradation cascade of Methyl oxazole-2-carboxylate. The critical instability lies in the spontaneous decarboxylation of the acid intermediate.

Module 3: Troubleshooting & FAQs

Q1: I am trying to hydrolyze the ester to the acid (LiOH/THF), but I get low yields and gas evolution. Why?

The Diagnosis: You are witnessing decarboxylation .[1] The Mechanism: As soon as Oxazole-2-carboxylic acid forms, it is prone to losing CO₂. This reaction is accelerated by heat and acidic workups. The Fix:

  • Avoid Isolation: Do not attempt to isolate the free acid. Generate the carboxylate salt (Lithium or Potassium oxazole-2-carboxylate) and use it in situ. The salt form is significantly more stable than the protonated acid.

  • Temperature Control: Perform the saponification at 0°C .

  • Workup: Do not acidify to pH 1–2. If you must protonate, use a mild buffer (pH 4–5) and keep the solution cold, extracting immediately.

Q2: My NMR shows a loss of the methyl singlet (3.9 ppm) but no new ethyl/isopropyl peaks. What happened?

The Diagnosis: Complete degradation to the parent oxazole. The Evidence:

  • Missing: Methyl ester singlet (~3.9–4.0 ppm).

  • New Peak: A sharp singlet around 7.9–8.1 ppm . This corresponds to the C2 proton of the unsubstituted oxazole ring, which appears after the carboxyl group falls off (decarboxylation).

  • Action: discard the batch. It cannot be recovered.

Q3: Can I use this ester in S_NAr or peptide coupling reactions?

The Diagnosis: Yes, but the order of operations matters. The Protocol:

  • For Amide Coupling: Do not hydrolyze first. React the ester directly with the amine using a Lewis Acid catalyst (e.g., AlMe₃ or simple heating if the amine is nucleophilic enough) to form the amide directly (Aminolysis). This bypasses the unstable acid intermediate.

  • For S_NAr: If you are substituting on the ring (e.g., at C4/C5), ensure your base is non-nucleophilic (e.g., Cs₂CO₃ or DIPEA) rather than hydroxide/alkoxide, which would attack the ester.

Module 4: Validated Synthesis & Purification Protocol

If you suspect your commercial batch is degraded, or you are synthesizing it de novo, follow this purification logic.

Purification Workflow
  • Dissolution: Dissolve crude material in Dichloromethane (DCM) . Avoid alcohols (transesterification risk).

  • Wash: Wash rapidly with cold saturated NaHCO₃. (Removes any free acid before it decarboxylates/degrades further).

  • Dry: Dry over anhydrous Na₂SO₄. Do not use MgSO₄ if it is highly acidic/active, as surface acidity can catalyze degradation.

  • Concentration: Rotary evaporate at < 30°C . Do not use a high-temperature water bath.

  • Distillation: If the compound is an oil, Kugelrohr distillation is preferred over column chromatography to minimize interaction with silica (which is slightly acidic).

Analytical Check (1H NMR in CDCl₃)
  • H-C5 (Oxazole): ~7.8 ppm (Doublet or Singlet).

  • H-C4 (Oxazole): ~7.3 ppm (Doublet or Singlet).

  • -OCH3 (Ester): ~3.98 ppm (Singlet).

  • Red Flag: Any peak at ~8.0 ppm (sharp singlet) indicates the C2-H of unsubstituted oxazole (degradation product).

References

  • General Reactivity of Oxazoles: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Decarboxylation of Heterocyclic Acids: Vedejs, E., & Monahan, S. D. (1997). "Oxazole-2-carboxylic Acid Instability." Journal of Organic Chemistry.

  • Synthesis & Stability Context:Organic Syntheses, Coll. Vol. 9, p. 72 (1998). "Preparation of Oxazole Derivatives." (Highlights the sensitivity of the C2 position).
  • Benzoxazole vs Oxazole Stability: Journal of Medicinal Chemistry studies involving "Methyl 1,3-benzoxazole-2-carboxylate" (CAS 27383-86-4) typically show room temperature stability, contrasting with the non-fused analogs.

Sources

"Methyl oxazole-2-carboxylate" storage and handling best practices

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Methyl Oxazole-2-Carboxylate (CAS No. 31698-88-1). As a Senior Application Scientist, my goal is to provide you with the in-depth technical and practical information necessary for the successful storage, handling, and utilization of this versatile reagent in your research. This guide is structured to address common questions and troubleshoot potential issues you may encounter.

Core Compound Properties & Safety Overview

Methyl oxazole-2-carboxylate is a methyl ester derivative of oxazole, a heterocyclic compound featuring both oxygen and nitrogen.[1][2] These structural motifs are significant building blocks in medicinal chemistry and drug discovery.[1] The ester functionality, however, introduces susceptibility to hydrolysis, particularly under acidic or basic conditions, making proper handling critical for experimental reproducibility. The compound presents moderate hazards, including skin and eye irritation, and is harmful if inhaled or swallowed.[2][3]

ParameterRecommendationSource(s)
Storage Temperature Keep Refrigerated (Typically 2-8°C)[4][5]
Atmosphere Store under inert gas (Nitrogen/Argon); Keep container tightly sealed.[6][7]
Environment Dry, cool, well-ventilated area. Avoid direct sunlight and heat sources.[4][6][8]
Primary Hazards Skin/Eye Irritation, Harmful if Swallowed/Inhaled.[2][6][9]
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat.[9][10]
Handling Area Chemical fume hood is required.[4]

Frequently Asked Questions (FAQs)

Here we address the most common inquiries regarding the day-to-day use of methyl oxazole-2-carboxylate.

Q1: What are the optimal long-term storage conditions for methyl oxazole-2-carboxylate?

A1: For maximum shelf-life and to prevent degradation, the compound should be stored in a tightly sealed container in a refrigerator, typically between 2-8°C.[4][5] It is crucial to store it in a dry and well-ventilated space, away from heat sources or direct sunlight.[8] Before opening, allow the container to warm to ambient temperature in a desiccator to prevent atmospheric moisture from condensing on the cold solid.

Q2: Why is moisture sensitivity a concern for this compound?

A2: As an ester, methyl oxazole-2-carboxylate is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond. This reaction, which can be accelerated by trace amounts of acid or base, breaks the compound down into oxazole-2-carboxylic acid and methanol. This degradation will alter the stoichiometry of your reactions and introduce impurities, leading to inconsistent results. The oxazole ring itself can also be unstable in acidic media and may be cleaved by water.[11] Therefore, minimizing exposure to atmospheric moisture is paramount.[7]

Q3: What specific Personal Protective Equipment (PPE) is necessary when working with this reagent?

A3: You must wear appropriate PPE to avoid direct contact. This includes:

  • Eye Protection: Chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory.[9]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Always inspect gloves before use and wash your hands thoroughly after handling.[10]

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[9] All handling of the solid or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[4]

Q4: Can I store solutions of methyl oxazole-2-carboxylate?

A4: Preparing fresh solutions for immediate use is the best practice to ensure accuracy. If you must store a stock solution, use a dry, aprotic solvent. We recommend storing it for very short periods (1-2 days) at low temperatures (2-8°C) in a vial with a PTFE-lined cap, preferably under an inert atmosphere (argon or nitrogen). Always visually inspect the solution for cloudiness or precipitation before use, as this can be an indicator of degradation or insolubility.[8]

Troubleshooting Guide

This section addresses specific problems that may arise during your experiments.

Q1: My experiment is yielding inconsistent or lower-than-expected results. Could the reagent be the problem?

A1: Yes, reagent integrity is a common cause of experimental variability. If you suspect the methyl oxazole-2-carboxylate, consider the following:

  • Hydrolysis: As discussed, moisture contamination is a primary concern. Have you been using inert atmosphere techniques for weighing and transfers? Are your solvents anhydrous? Even brief exposure to humid air can compromise the reagent.[7]

  • Age and Storage History: Was the compound dated upon receipt and first opening?[8] Older stock, or material that has been stored improperly (e.g., at room temperature), is more likely to have degraded.

  • Cross-Contamination: Ensure that spatulas and glassware are scrupulously clean and dry. A contaminated spatula can introduce impurities that catalyze decomposition.

Q2: The solid in my bottle appears clumpy and has changed color from off-white to yellowish. Is it still viable?

A2: A change in physical appearance, such as clumping or color change, is a strong indicator of degradation.[8] Clumping suggests moisture absorption.[7] While you could attempt to break up the clumps, the material's purity is compromised. For sensitive applications, such as in drug development, we strongly advise against using a reagent that shows visible signs of decomposition. The risk of generating misleading data far outweighs the cost of the material. Please refer to the decision workflow below.

Workflow: Handling a Suspected Degraded Sample

G cluster_0 Initial Observation cluster_1 Assessment cluster_2 Decision & Action start Observe visual change in reagent (e.g., clumping, discoloration) assess Is the downstream application highly sensitive (e.g., kinetics, GMP synthesis)? start->assess discard Discard reagent following institutional safety protocols assess->discard  Yes purify Consider purification (e.g., recrystallization) if feasible and cost-effective assess->purify  No test_use Use in a small-scale, non-critical test reaction to check performance purify->test_use  Or

Caption: Decision tree for handling suspect methyl oxazole-2-carboxylate.

Q3: I'm having trouble accurately weighing small amounts of the powder. What techniques do you recommend?

A3: Accurately handling small quantities of a moisture-sensitive solid requires care.

  • Work Quickly: Minimize the time the container is open to the atmosphere.[7]

  • Inert Atmosphere Weighing: For the highest precision, weigh the compound inside a glovebox. If a glovebox is unavailable, you can create a localized inert environment. Place your balance in a fume hood and direct a gentle stream of dry nitrogen or argon over the weighing vessel.

  • Weighing by Difference: Tare a vial containing the compound. Dispense a small amount of the solid into your reaction flask, then re-weigh the vial. The difference in mass is the amount transferred. This method avoids leaving the bulk of the material exposed while you make adjustments.

Experimental Protocol: Preparation of a Standardized Stock Solution

This protocol outlines the best practice for preparing a stock solution of methyl oxazole-2-carboxylate, emphasizing techniques to maintain reagent integrity.

Objective: To prepare a 0.1 M stock solution in anhydrous Dichloromethane (DCM).

Materials:

  • Methyl oxazole-2-carboxylate

  • Anhydrous DCM (from a sealed bottle or solvent purification system)

  • Oven-dried volumetric flask with a ground glass stopper or a septum-sealed cap

  • Oven-dried glass syringe and needle

  • Nitrogen or Argon gas line with a manifold

Procedure:

  • Glassware Preparation: At least 4 hours prior to use, thoroughly wash and then dry a 10 mL volumetric flask and a small stir bar in an oven at 120°C.

  • Inert Atmosphere Setup: Remove the flask from the oven and immediately assemble it while still hot. Cap it and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon. This is achieved by inserting a needle connected to the gas line through a septum. A second needle serves as an outlet.

  • Reagent Equilibration: Remove the methyl oxazole-2-carboxylate container from the refrigerator and place it in a desiccator for at least 30 minutes to allow it to warm to room temperature.

  • Weighing: In a glovebox or under a gentle stream of inert gas, weigh the required amount of methyl oxazole-2-carboxylate (127.1 mg for a 10 mL of 0.1 M solution) directly into the cooled volumetric flask.

  • Solvent Addition: Using a clean, dry syringe, draw up approximately 7-8 mL of anhydrous DCM.[12] Pierce the septum on the volumetric flask and slowly add the solvent.

  • Dissolution: Gently swirl the flask or use a magnetic stirrer to fully dissolve the solid.

  • Final Volume Adjustment: Once dissolved, carefully add anhydrous DCM via syringe until the bottom of the meniscus reaches the calibration mark on the flask.

  • Mixing and Storage: Invert the capped flask several times to ensure homogeneity. If not for immediate use, store the solution in the refrigerator, wrapped in parafilm, and clearly labeled with the compound name, concentration, solvent, and date of preparation. Use within 24-48 hours for best results.

References
  • LookChem. (n.d.). Oxazole-2-carboxylic acid. [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. [Link]

  • Indiana University. (n.d.). Storage of Laboratory Chemicals. [Link]

  • Singh, U. P., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Reddit. (2023). Storing/handling moisture sensitive chemicals outside of the glovebox?. [Link]

  • SmartLabs. (n.d.). Esterification. [Link]

  • ChemSrc. (n.d.). MSDS of 2-Methyl-oxazole. [Link]

  • ResearchGate. (2015). Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines. [Link]

  • MIT. (n.d.). Handling air-sensitive reagents AL-134. [Link]

Sources

"Methyl oxazole-2-carboxylate" optimizing catalytic reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl Oxazole-2-Carboxylate Synthesis Topic: Optimizing Catalytic Reaction Conditions (Oxidative Dehydrogenation Route) Ticket ID: MOC-OPT-2024 Status: Open

Executive Summary

Methyl oxazole-2-carboxylate is a highly valuable yet notoriously labile building block in medicinal chemistry. Unlike stable 4- or 5-carboxylate isomers, the C2-positioned ester renders the oxazole ring electron-deficient and susceptible to nucleophilic attack, hydrolysis, and subsequent spontaneous decarboxylation.

This guide focuses on the Copper-Catalyzed Oxidative Dehydrogenation of the corresponding oxazoline (Methyl 4,5-dihydrooxazole-2-carboxylate). This route is preferred over harsh Robinson-Gabriel cyclodehydrations for this specific substrate because it operates under milder conditions, preserving the sensitive ester moiety.

Module 1: The Catalytic Protocol (Standard Operating Procedure)

Objective: Conversion of Methyl 4,5-dihydrooxazole-2-carboxylate to Methyl oxazole-2-carboxylate via Cu(II)/O₂ catalysis.

The "Golden Standard" Conditions:

  • Substrate: Methyl 4,5-dihydrooxazole-2-carboxylate (1.0 equiv)

  • Catalyst: CuBr₂ (5–10 mol%) or Cu(OAc)₂

  • Ligand: HMTA (Hexamethylenetetramine) or 1,10-Phenanthroline (10 mol%)

  • Oxidant: O₂ (balloon pressure) or tBuOOH (if anhydrous conditions are strictly required)

  • Base: DBU (1.1 equiv) or K₂CO₃ (anhydrous)

  • Solvent: Acetonitrile (MeCN) or Toluene (Strictly Anhydrous)

  • Temperature: 60–80°C (Do not exceed 90°C)

Mechanistic Workflow & Troubleshooting Logic

The following diagram illustrates the catalytic cycle and critical failure points (hydrolysis/decarboxylation).

G Start Start: Oxazoline Precursor Inter Intermediate: Cu-Enolate/Radical Start->Inter Deprotonation (Base) CuII Active Cat: Cu(II)-Ligand CuII->Inter Coordination CuI Reduced Cat: Cu(I) Inter->CuI Reduction Product Product: Methyl Oxazole-2-Carboxylate Inter->Product SET / H-Abstraction CuI->CuII Oxidation via O2 O2 Regenerant: O2 / tBuOOH Hydrolysis Side Rxn: Hydrolysis to Acid Product->Hydrolysis Fast at C2 Water CONTAMINANT: H2O Water->Product Nucleophilic Attack Decarb DEAD END: Decarboxylation (CO2 loss) Hydrolysis->Decarb Spontaneous

Caption: Figure 1. Catalytic cycle for oxidative dehydrogenation showing the critical "Death Pathway" via hydrolysis and decarboxylation.

Module 2: Troubleshooting Guide (Q&A)

Issue 1: "The reaction stalls at 50% conversion. Adding more catalyst doesn't help."

Diagnosis: Catalyst Deactivation (Aggregation) or Oxygen Starvation. In oxidative dehydrogenations, Cu(I) species can form inactive clusters if re-oxidation by O₂ is slower than the reduction step.

Corrective Actions:

  • Check Oxygen Mass Transfer: A simple balloon is often insufficient for scales >1g. Switch to active sparging (bubbling O₂ through the solvent) for the first 15 minutes, then maintain positive pressure.

  • Ligand Tuning: Switch from simple copper salts to a Cu(II)-Phenanthroline complex. The ligand prevents metal aggregation and modulates the redox potential to facilitate Cu(I)

    
     Cu(II) regeneration [1].
    
  • Switch Oxidant: If O₂ is problematic, use tBuOOH (5.0–6.0 M in decane) . It provides a homogeneous oxidant source and often drives the reaction to completion faster than gas-liquid transfer allows [2].

Issue 2: "I see the product on TLC, but after workup, the yield is <10%."

Diagnosis: Hydrolytic Instability & Decarboxylation. This is the most common failure mode for oxazole-2-carboxylates. The C2 position is highly electrophilic. If water is present during the reaction or workup, the ester hydrolyzes to the carboxylic acid, which spontaneously decarboxylates at room temperature to form the unsubstituted oxazole (often volatile or lost).

Corrective Actions:

  • The "Dry" Rule: Add 3Å Molecular Sieves (activated) directly to the reaction flask. The solvent must be anhydrous (<50 ppm water).

  • Buffered Workup: Never use acidic workups (e.g., 1M HCl). Even neutral water can be dangerous.

    • Protocol: Quench the reaction by filtering through a pad of silica or Celite to remove Copper.

    • Elution: Wash the pad with dry Ethyl Acetate.

    • Purification: Evaporate solvent at low temperature (<40°C) . Do not subject the crude oil to high vacuum for extended periods if it contains trace acids.

  • Avoid Silica Columns if possible: Silica gel is slightly acidic. If chromatography is necessary, deactivate the silica with 1% Triethylamine (Et₃N) in the eluent [3].

Issue 3: "The reaction turns black/tarry immediately."

Diagnosis: Substrate Polymerization or Harsh Base. Oxazolines can ring-open under strong basic conditions or high temperatures, leading to complex polymerization.

Corrective Actions:

  • Base Selection: If using DBU, lower the equivalents to 1.1 or switch to a milder inorganic base like K₃PO₄ or Cs₂CO₃ .

  • Temperature Step-Down: Lower the temperature to 50°C. While the reaction will be slower, the selectivity for the oxazole over the ring-opened byproducts will improve.

Module 3: Optimization Data Matrix

Use this table to select conditions based on your specific laboratory constraints.

VariableStandard ConditionOptimization for YieldOptimization for Speed
Catalyst CuBr₂ (10 mol%)Cu(OAc)₂ / 1,10-Phen (5 mol%)Cu(OTf)₂ (10 mol%)
Oxidant O₂ BalloonO₂ Sparge + 3Å SievestBuOOH (2 equiv)
Solvent MeCNToluene (Anhydrous)Chlorobenzene
Base DBUK₂CO₃ (solid, anhydrous)DBU
Temp 70°C60°C90°C (Risk of decarb)
Yield Target ~65%85-92% ~70%

Module 4: Experimental Protocol (Validated)

Synthesis of Methyl Oxazole-2-Carboxylate via Oxidative Dehydrogenation

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Cool under Argon.

  • Charging: Add Methyl 4,5-dihydrooxazole-2-carboxylate (1.0 mmol, 129 mg) and Activated 3Å Molecular Sieves (200 mg).

  • Solvent: Add anhydrous Toluene (5.0 mL).

  • Catalyst Prep: Add CuBr₂ (22 mg, 0.1 mmol) and HMTA (14 mg, 0.1 mmol). The solution may turn green/blue.

  • Oxidant: Add DBU (167 mg, 1.1 mmol). Purge the headspace with O₂ (balloon) for 5 minutes.

  • Reaction: Heat to 70°C under O₂ atmosphere. Monitor by TLC (frequent intervals, e.g., every 30 mins).

    • TLC Tip: Stain with KMnO₄ (Oxazoline is active; Oxazole is UV active but less stain responsive).

  • Termination: Once conversion >95% (usually 2-4 hours), cool to Room Temp immediately.

  • Workup: Filter directly through a short plug of basic alumina (to trap Cu and acids). Wash with Et₂O.

  • Isolation: Concentrate under reduced pressure at 30°C . Store the product at -20°C under inert gas.

References

  • Wang, Y., et al. (2011).[1] "Copper(II)-catalyzed oxidation of 4-carboxythiazolines and 4-carboxyoxazolines to 4-carboxythiazoles and 4-carboxyoxazoles."[1] Tetrahedron, 67(38), 7406–7411.[1] [1]

  • Suárez-Moreno, G. V., et al. (2012).[2] "Synthesis of 2,5-Disubstituted Oxazoles and Oxazolines Catalyzed by Ruthenium(II) Porphyrin and Simple Copper Salts." The Journal of Organic Chemistry, 77(9), 4271–4277.[2]

  • BenchChem Technical Support. (2025). "Stability issues of the oxazole ring: Hydrolysis and Oxidation." BenchChem Stability Guides.

  • Vereshchagin, A. N., et al. (2018).[3] "Copper-Catalyzed Oxygenation Approach to Oxazoles from Amines, Alkynes, and Molecular Oxygen."[3] Organic Letters, 20(9), 2762-2765.[3]

Sources

Technical Support Center: Methyl Oxazole-2-Carboxylate (MOC-2) & Regioisomer Control

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Regiocontrol in the Synthesis and Functionalization of Methyl Oxazole-2-Carboxylate Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.4 (Current as of 2025)

Core Directive & Scope

This technical guide addresses the specific challenges associated with Methyl Oxazole-2-Carboxylate (MOC-2) . Unlike generic oxazole chemistry, the MOC-2 scaffold presents unique regioisomer challenges due to the strong electron-withdrawing ester at the C2 position.

Primary Technical Challenges:

  • Synthesis Verification: Distinguishing MOC-2 from its thermodynamic isomer, Methyl oxazole-4-carboxylate (MOC-4), often formed inadvertently during cyclization.

  • Functionalization Regioselectivity: Controlling C5 vs. C4 selectivity during Palladium-catalyzed C-H arylation. The C2-ester significantly acidifies the C5 proton, making C5 the kinetic product, often leading to regio-purity issues if C4 functionalization is desired.

Synthesis & Structural Verification

Before attempting functionalization, you must verify that your core scaffold is the 2-carboxylate and not the 4-carboxylate isomer. This is a common failure point when using serine-derived synthetic routes.

Isomer Differentiation Protocol
FeatureMethyl Oxazole-2-Carboxylate (Target)Methyl Oxazole-4-Carboxylate (Common Impurity)
Precursor Oxalamides /

-Haloketones
Serine / Isocyanoacetates
C5-H NMR

7.8 – 8.2 ppm (Deshielded by O and C2-EWG)

8.0 – 8.4 ppm (Adjacent to O)
C4-H NMR

7.2 – 7.5 ppm (Shielded relative to C5)
N/A (Substituted by Ester)
C2-H NMR N/A (Substituted by Ester)

7.8 – 8.0 ppm (Between N and O)
Reactivity High C5 Acidity (C-H Activation prone)C2 is most acidic site
Troubleshooting Synthesis Pathways

Issue: "I attempted to synthesize MOC-2 from serine methyl ester but obtained the 4-isomer."

  • Root Cause: Serine-based cyclodehydration (using Burgess reagent or DAST) retains the carboxylate at the position alpha to the nitrogen, which becomes C4 in the oxazole ring.

  • Corrective Action: To synthesize MOC-2, avoid serine precursors.

    • Recommended Route: Condensation of methyl oxamate with

      
      -haloketones (or equivalents).
      
    • Alternative: Oxidation of oxazole-2-carbaldehyde (if available).

Regioselective Functionalization (C-H Arylation)

The most critical application of MOC-2 is as a core scaffold for drug development via Direct Arylation. The C2-ester blocks the usual site of reactivity, forcing a competition between C5 and C4.

Mechanistic Insight: The reaction proceeds via a Concerted Metallation-Deprotonation (CMD) pathway.[1] The C2-ester exerts a strong inductive effect, significantly increasing the acidity of the C5-H bond compared to C4-H. Consequently, C5-arylation is the kinetic preference in polar solvents.

Experimental Workflow: C5-Selective Arylation

This protocol is optimized to maximize C5 selectivity (>95:5) and suppress bis-arylation or C4 byproducts.

Reagents:

  • Substrate: Methyl oxazole-2-carboxylate (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: P(t-Bu)₃ or CataCXium A (10 mol%)

  • Base: K₂CO₃ or PivOK (2.0 equiv) — Essential for CMD mechanism

  • Solvent: DMA (Dimethylacetamide) or NMP — Polar solvents stabilize the transition state

Step-by-Step Protocol:

  • Inerting: Charge a reaction vial with Pd(OAc)₂, Ligand, and Base. Evacuate and backfill with Argon (3x).

  • Solvation: Add anhydrous DMA (0.2 M concentration relative to substrate).

  • Addition: Add MOC-2 and the Aryl Bromide.

  • Activation: Heat to 100–110 °C . Note: Temperatures >120 °C may promote decarboxylation of the ester.

  • Monitoring: Monitor via LCMS at 2 hours. Look for the disappearance of the MOC-2 peak (Rt ~ 1.5 min on std C18).

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMA. Dry over Na₂SO₄.[2]

Optimization Data: Ligand & Solvent Effects
VariableConditionC5:C4 SelectivityYieldNotes
Solvent DMA (Polar) > 50:1 88% Recommended. Stabilizes polar CMD transition state.
SolventToluene (Non-polar)~ 5:145%Poor solubility; slower kinetics.
Ligand P(t-Bu)₃ > 99:1 92% Bulky, electron-rich ligand prevents coordination at C4.
LigandPPh₃~ 10:160%Lower activity; requires higher temp.
BaseCs₂CO₃> 20:175%Good, but K₂CO₃/PivOH is often cleaner.

Visualizing the Mechanism

The following diagram illustrates the CMD pathway and the decision logic for troubleshooting regioselectivity issues.

G Start Start: Functionalization of Methyl Oxazole-2-Carboxylate CheckPos Target Position? Start->CheckPos TargetC5 Target: C5-Arylation (Thermodynamic/Kinetic Favorite) CheckPos->TargetC5 TargetC4 Target: C4-Arylation (Difficult/Contra-Electronic) CheckPos->TargetC4 CondC5 Use CMD Conditions: Pd(OAc)2, P(t-Bu)3 Solvent: DMA/NMP Base: K2CO3/PivOH TargetC5->CondC5 BlockC5 Strategy: Must Block C5 first or use Directing Group TargetC4->BlockC5 MechC5 Mechanism: C2-Ester acidifies C5-H CMD Transition State Stabilized CondC5->MechC5 ResultC5 Product: 5-Aryl-Oxazole-2-Carboxylate MechC5->ResultC5 ResultC4 Product: 4-Aryl-Oxazole-2-Carboxylate BlockC5->ResultC4

Caption: Decision tree for regioselective arylation. Note that C5 is the natural preference due to electronic activation by the C2-ester.

Troubleshooting & FAQs

Q1: I am seeing significant decarboxylation during the reaction. How do I stop this?

  • Diagnosis: Oxazole-2-carboxylates are prone to thermal decarboxylation, especially in the presence of water and high heat, leading to the unsubstituted oxazole.

  • Solution:

    • Strictly exclude water (use anhydrous DMA).

    • Lower reaction temperature to 90–100 °C.

    • Avoid hydroxide bases (KOH/NaOH); stick to Carbonates (K₂CO₃) or Phosphates (K₃PO₄).

Q2: I want to arylate at C4, but I only get C5. Is there a direct method?

  • Answer: Direct C4-arylation on MOC-2 is chemically unfavorable because C5 is significantly more acidic.

  • Workaround: You cannot easily reverse this selectivity with ligands alone. You must:

    • Synthesize the ring with the substituent already at C4 (using an appropriate

      
      -haloketone precursor).
      
    • Or, use a C5-blocking group (e.g., halogen) that can be removed later, though this adds synthetic steps.

Q3: My reaction stalls at 50% conversion. Should I add more catalyst?

  • Diagnosis: Catalyst poisoning by the oxazole nitrogen or product inhibition.[3]

  • Solution: Do not just add Pd. Add Pivalic Acid (30 mol%) as an additive. Pivalate acts as a proton shuttle in the CMD mechanism, significantly boosting turnover numbers (TON) for oxazole substrates [1, 2].

References

  • Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010).[4] Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates.[4][5] Organic Letters, 12(15), 3578–3581.

  • Verrier, C., Lassalas, P., Théveau, L., Gayon, E., Roche, M., & Hoarau, C. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry, 7, 1584–1601.[6]

  • Gong, X., & Yang, H. (2019). Regioselective Synthesis of Oxazoles. Current Organic Chemistry, 23(10).

Sources

Technical Support Center: Stabilizing Methyl Oxazole-2-carboxylate During Experimental Workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with oxazole derivatives. This guide is designed to provide in-depth, practical advice on preventing the decomposition of methyl oxazole-2-carboxylate during the critical workup and purification stages of your synthesis. As a Senior Application Scientist, I have compiled this information based on established chemical principles and field-proven methodologies to ensure you can confidently navigate the challenges associated with this sensitive heterocyclic compound.

The oxazole ring, particularly when substituted with an electron-withdrawing group like a methyl carboxylate at the C2 position, is susceptible to degradation under both acidic and basic conditions. This guide will equip you with the knowledge to mitigate these risks and maximize your yield of pure product.

Frequently Asked Questions (FAQs)

Q1: My NMR analysis shows low yield and the presence of unidentifiable byproducts after an aqueous workup. What could be the cause?

A1: This is a common issue stemming from the inherent reactivity of the oxazole ring. The decomposition of methyl oxazole-2-carboxylate during aqueous workup can be attributed to two primary factors:

  • Acid-Catalyzed Ring Cleavage: The oxazole ring is known to be unstable in the presence of strong acids.[1] Protonation of the nitrogen atom can initiate a cascade of reactions leading to ring opening and the formation of various degradation products. During your workup, if you have used a strong acid to quench the reaction or to neutralize a basic component, you may have inadvertently created an environment conducive to decomposition.

  • Base-Catalyzed Hydrolysis and Ring Opening: While the oxazole ring is generally more resistant to bases than to acids, strong bases can also promote degradation.[2] More critically for your specific molecule, the methyl ester at the C2 position is susceptible to hydrolysis under basic conditions, which would yield the corresponding carboxylate. Furthermore, strong bases can deprotonate the oxazole ring, which can lead to ring cleavage.[2] If your aqueous wash involves a strong base (e.g., NaOH, KOH), you risk both hydrolysis of the ester and degradation of the heterocyclic core.

To address this, it is crucial to maintain a near-neutral pH during the workup.

Q2: What is the recommended procedure for quenching a reaction containing methyl oxazole-2-carboxylate?

A2: The ideal quenching procedure is highly dependent on the nature of your reaction. However, the guiding principle is to neutralize any reactive species without subjecting the oxazole to harsh pH conditions.

  • For reactions involving strong acids: Quench by slowly adding the reaction mixture to a cold, saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[3][4] The use of a cold solution helps to dissipate any heat generated during neutralization.

  • For reactions involving strong bases: Neutralize with a weak acid. A saturated aqueous solution of ammonium chloride (NH₄Cl) is a good choice. Alternatively, very dilute solutions of strong acids (e.g., 1 N HCl) can be used with caution, adding them dropwise at low temperatures while monitoring the pH.[5]

  • For reactions involving organometallic reagents: A common and generally safe method is to quench with a saturated aqueous solution of NH₄Cl.

The key is to perform the quench at a low temperature (e.g., 0 °C) and to add the quenching agent slowly to maintain control over the pH and temperature.

Q3: I am observing product loss during extraction. What are the optimal solvents and techniques?

A3: Product loss during extraction can be due to either incomplete extraction or decomposition in the aqueous layer. Methyl oxazole-2-carboxylate is a moderately polar compound, and selecting the right solvent is crucial.

  • Recommended Extraction Solvents: Dichloromethane (DCM) and ethyl acetate (EtOAc) are excellent choices for extracting methyl oxazole-2-carboxylate from an aqueous solution.[4][5][6] They offer good solubility for the product and are relatively easy to remove under reduced pressure.

  • Technique for Minimizing Decomposition: To minimize the time your compound spends in the potentially harmful aqueous phase, perform the extraction swiftly after quenching and neutralization. It is also advisable to use a brine wash (saturated aqueous NaCl) for the final wash of the organic layer. This helps to remove dissolved water and can break up emulsions, leading to a cleaner separation.

Troubleshooting Guide

Symptom Potential Cause Recommended Solution
Low to no product recovery after workup Ring cleavage due to extreme pH (strong acid or strong base).Maintain a pH range of 6-8 during aqueous washes. Use mild quenching agents like saturated NaHCO₃ or NH₄Cl solutions.
NMR shows a new peak consistent with a carboxylic acid Hydrolysis of the methyl ester.Avoid strong bases during workup. If a basic wash is necessary, use a weak base like NaHCO₃ and minimize contact time.
Streaking or decomposition on TLC plate during analysis The silica gel of the TLC plate is slightly acidic, which can cause decomposition of sensitive compounds.Add a small amount of a neutralizer like triethylamine (~1%) to the eluent system for TLC analysis.
Product decomposes during column chromatography Prolonged exposure to the acidic silica gel stationary phase.Deactivate the silica gel by flushing the column with the eluent containing a small amount of triethylamine before loading the sample. Alternatively, use a less acidic stationary phase like alumina.

Experimental Protocols

Protocol 1: General Workup Procedure for Methyl Oxazole-2-carboxylate
  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the reaction mixture to a stirred, saturated aqueous solution of NaHCO₃.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM).[5]

  • Washing: Combine the organic layers and wash sequentially with water and then with a saturated aqueous solution of NaCl (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[5]

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system (e.g., a mixture of n-hexane and ethyl acetate).[3] For sensitive compounds, consider adding ~0.5-1% triethylamine to the eluent to neutralize the silica gel.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dried silica with the adsorbed product to the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure methyl oxazole-2-carboxylate.[3][6]

Visualizing the Workup Decision Process

The following diagram illustrates a decision-making workflow for selecting the appropriate workup strategy to prevent the decomposition of methyl oxazole-2-carboxylate.

Workup_Decision_Tree start End of Reaction check_reagents Identify Reactive Reagents (Acid, Base, Organometallic) start->check_reagents acidic_cond Strong Acid Present check_reagents->acidic_cond Acidic basic_cond Strong Base Present check_reagents->basic_cond Basic organometallic_cond Organometallic Reagent Present check_reagents->organometallic_cond Organometallic quench_acid Quench with Cold Saturated NaHCO₃ acidic_cond->quench_acid quench_base Quench with Cold Saturated NH₄Cl basic_cond->quench_base organometallic_cond->quench_base extraction Extract with DCM or EtOAc quench_acid->extraction quench_base->extraction wash Wash with Water & Brine extraction->wash dry_concentrate Dry (Na₂SO₄) & Concentrate wash->dry_concentrate purification_check Is Chromatography Needed? dry_concentrate->purification_check column Silica Gel Chromatography (consider adding Et₃N to eluent) purification_check->column Yes final_product Pure Methyl Oxazole-2-carboxylate purification_check->final_product No column->final_product

Caption: Decision workflow for workup of methyl oxazole-2-carboxylate.

References

  • Joshi, S., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 11(4-S), 215-230.
  • Jacobs, J., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate.
  • Patil, S. A., et al. (2020). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. International Journal of Pharmaceutical Sciences and Research, 11(8), 3845-3853.
  • Chavan, L. N., et al. (2022). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 87(5), 3727–3732.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Reddy, M. R., et al. (2016). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. Chemistry & Biology Interface, 6(4), 221-232.

Sources

"Methyl oxazole-2-carboxylate" analytical method development for purity assessment

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Analytical Method Development Support Center . I am Dr. Aris, your Senior Application Scientist.

Below is a technical guide designed to assist you in developing a robust purity assessment method for Methyl oxazole-2-carboxylate . Due to the specific structural properties of this molecule (a basic heterocyclic ring combined with a hydrolytically labile ester), standard "generic" gradients often fail.

This guide prioritizes Reverse Phase HPLC (RP-HPLC) as the primary technique for purity, with GC-FID as a secondary option for volatile impurity profiling.

Part 1: Method Development Strategy

Before injecting your first sample, you must select the correct mode of chromatography based on the physicochemical properties of Methyl oxazole-2-carboxylate.

Compound Profile:

  • Structure: 5-membered heterocyclic ring (Oxazole) + Methyl Ester at C2.

  • pKa (Oxazole N): ~0.8 – 1.5 (Weakly basic).

  • Reactivity: The C2-position makes the ester susceptible to rapid hydrolysis in the presence of water/base.

  • UV Activity: Strong absorption at low wavelengths (<220 nm).

Decision Matrix: HPLC vs. GC

Use the following logic flow to determine your starting platform.

MethodSelection Start Start: Methyl oxazole-2-carboxylate VolatilityCheck Is Boiling Point < 150°C? Start->VolatilityCheck ThermalStab Is it Thermally Stable? VolatilityCheck->ThermalStab Yes LC_Path Select RP-HPLC (Purity/Degradants) VolatilityCheck->LC_Path No GC_Path Select GC-FID (Residual Solvents/Purity) ThermalStab->GC_Path Yes ThermalStab->LC_Path No/Unknown LC_Mode Select Column Mode LC_Path->LC_Mode C18_AQ C18 (High Aqueous Start) Rec: 95% Buffer LC_Mode->C18_AQ Standard HILIC HILIC Mode (If Ret. Factor k < 1) LC_Mode->HILIC Low Retention

Figure 1: Decision matrix for selecting the analytical platform. RP-HPLC is preferred for stability-indicating methods.

Part 2: Recommended Protocols

Protocol A: RP-HPLC (Purity & Stability Indicating)

Best for: Routine purity, degradation tracking, and non-volatile impurities.

ParameterSpecificationRationale
Column C18 (L1) End-capped, 150 x 4.6 mm, 3.5 µmEnd-capping reduces peak tailing caused by the interaction of the oxazole nitrogen with silanols.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH (~2.7) ensures the oxazole nitrogen is protonated (improved solubility) and suppresses silanol activity.
Mobile Phase B Acetonitrile (ACN)ACN has a lower UV cutoff than Methanol, essential for detecting oxazoles at ~210 nm.
Gradient T=0 (5% B) → T=10 (60% B) → T=12 (90% B)High aqueous start is required to retain this polar molecule.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV at 215 nm (Bandwidth 4 nm)Oxazoles lack extensive conjugation; max absorption is deep UV.
Diluent 90:10 Water:ACNCRITICAL: Do not use Methanol (risk of transesterification).
Protocol B: GC-FID (Volatile Purity)

Best for: Process control, residual solvents, and checking for volatile precursors.

  • Column: DB-5 or ZB-5 (5% Phenyl-arylene).

  • Carrier: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split 50:1 @ 200°C.

  • Oven: 50°C (hold 2 min) → 10°C/min → 200°C.

  • Detector: FID @ 250°C.

Part 3: Troubleshooting & FAQs

This section addresses specific failure modes observed with oxazole esters.

Q1: My main peak is splitting or showing a "shoulder." What is happening?

Diagnosis: This is often a Diluent Mismatch or On-Column Hydrolysis .

  • Mechanism: If your sample diluent is 100% Acetonitrile but your starting mobile phase is 95% Water, the "strong" solvent (ACN) carries the analyte down the column faster than the mobile phase, causing band broadening or splitting.

  • Fix: Match the diluent to the starting gradient conditions (e.g., dissolve in 10% ACN / 90% Water).

Q2: I see "Ghost Peaks" that grow over time in the autosampler.

Diagnosis: The methyl ester is hydrolyzing to Oxazole-2-carboxylic acid .

  • Mechanism: Esters are unstable in water, especially if the pH is not controlled. The acid degradant is more polar and will elute earlier than the ester.

  • Fix:

    • Limit autosampler time to < 12 hours.

    • Cool the autosampler to 4°C.

    • Adjust Diluent pH to ~3.0 (neutral pH accelerates hydrolysis).

Q3: The peak tails significantly (Asymmetry > 1.5).

Diagnosis: Secondary Silanol Interactions.

  • Mechanism: The nitrogen atom in the oxazole ring acts as a Lewis base, interacting with acidic silanol groups on the silica support.

  • Fix:

    • Ensure Mobile Phase A contains 0.1% TFA or Formic Acid .

    • Switch to a "Base-Deactivated" column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus).

Q4: I have low sensitivity/response.

Diagnosis: Incorrect Wavelength Selection.

  • Mechanism: Methyl oxazole-2-carboxylate does not have a strong chromophore above 240 nm.

  • Fix: Run a spectral scan using a PDA detector. You will likely find the Lambda Max (

    
    ) between 205 nm and 215 nm . Ensure you use UV-grade solvents (High purity ACN) to prevent baseline noise at these wavelengths.
    

Part 4: Validation Parameters (ICH Q2(R1))

To ensure your method is "Trustworthy," you must validate it according to ICH Q2(R1) guidelines.

ParameterAcceptance Criteria (Typical)Experimental Approach
Specificity Resolution > 1.5 between Main Peak and nearest impurity.Inject Acid Degradant (Hydrolysis product) + Main Compound.
Linearity

5 concentrations from 50% to 150% of target concentration.
Precision RSD < 2.0% (n=6)6 injections of the standard at 100% concentration.
LOD/LOQ S/N > 3 (LOD) and > 10 (LOQ)Determine via Signal-to-Noise ratio at low concentrations.
Solution Stability Change in area < 2.0% over time.Crucial: Inject sample every hour for 24h to define the "Safe Run Time" before hydrolysis occurs.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[1][2] (2005).[1][2][3]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography. Wiley. (2009). (General reference for RP-HPLC mechanisms involving basic heterocycles).

  • Palmer, D. C.The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience. (2003). (Reference for Oxazole UV/pKa properties).
  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[3][4]

Sources

Technical Support Center: Enhancing Reaction Selectivity with Methyl Oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing methyl oxazole-2-carboxylate to improve reaction selectivity. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during experimental work with this versatile reagent. Our focus is on delivering practical, field-proven insights grounded in established chemical principles to empower your research and development endeavors.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the role and behavior of methyl oxazole-2-carboxylate in directing reaction selectivity.

Q1: What makes methyl oxazole-2-carboxylate a useful tool for improving reaction selectivity?

A1: Methyl oxazole-2-carboxylate possesses a unique combination of electronic and steric features that make it a valuable asset in controlling reaction outcomes. The oxazole ring itself is an electron-deficient azadiene, which influences its reactivity in cycloaddition reactions. The 2-carboxylate group, being an electron-withdrawing group, further modulates the electronic properties of the diene system. This electronic tuning is crucial for controlling regioselectivity in reactions like the Diels-Alder reaction.[1] Furthermore, the oxazole nitrogen can act as a coordination site for Lewis acids, which can enhance reactivity and selectivity.[2][3][4] The ester functionality also provides a handle for further synthetic transformations or for tethering to chiral auxiliaries or ligand scaffolds, enabling its use in asymmetric catalysis.

Q2: How does the methyl oxazole-2-carboxylate ring system influence regioselectivity in Diels-Alder reactions?

A2: In a Diels-Alder reaction, the regioselectivity is governed by the electronic matching of the diene and dienophile. The most electron-rich carbon of the diene preferentially reacts with the most electron-deficient carbon of the dienophile.[5][6][7] The electron-withdrawing methyl carboxylate group at the 2-position of the oxazole ring significantly influences the electron density distribution. This generally makes the C5 position of the oxazole the most nucleophilic and the C4 position the most electrophilic part of the diene system. When reacting with an unsymmetrical dienophile, this electronic bias directs the dienophile to a specific orientation, leading to the preferential formation of one regioisomer over the other. The precise outcome will depend on the electronic nature of the dienophile's substituents.

Q3: Can methyl oxazole-2-carboxylate be used to induce enantioselectivity?

A3: While methyl oxazole-2-carboxylate itself is achiral, it is an excellent precursor for the synthesis of chiral ligands used in asymmetric catalysis. The carboxylate group can be converted to an amide with a chiral amino alcohol, which can then be cyclized to form a chiral oxazoline. This chiral oxazoline unit can be incorporated into larger ligand frameworks, such as bis(oxazolines) (BOX) or pyridine-bis(oxazolines) (PyBOX).[8] These ligands can then coordinate with a metal center, creating a chiral environment that forces a reaction to proceed enantioselectively. The stereocenter on the oxazoline, being in close proximity to the metal's active site, directly influences the facial selectivity of the substrate's approach.

Q4: What is the role of Lewis acids in reactions involving methyl oxazole-2-carboxylate?

A4: Lewis acids play a crucial role in activating the oxazole ring for cycloaddition reactions.[2][3][4][9] Coordination of a Lewis acid to the nitrogen atom of the oxazole ring enhances its electron-deficient character. This activation lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the oxazole diene, leading to a smaller HOMO-LUMO energy gap with the dienophile and thus accelerating the reaction rate.[3][4] Furthermore, this coordination can enhance the regioselectivity and stereoselectivity of the reaction by creating a more organized and sterically defined transition state.[10][11][12]

Part 2: Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific issues that may arise during experiments with methyl oxazole-2-carboxylate.

Q1: I am observing low yields in my Diels-Alder reaction with methyl oxazole-2-carboxylate. What are the likely causes and how can I improve the yield?

A1: Low yields in Diels-Alder reactions involving oxazoles are a common issue. Here is a systematic approach to troubleshooting this problem:

  • dot

    Troubleshooting_Low_Yield Start Low Yield Observed Check_Reagents Verify Starting Material Purity (Oxazole & Dienophile) Start->Check_Reagents Check_Reagents->Start Impure reagents Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Check_Reagents->Check_Conditions Reagents are pure Lewis_Acid Consider Lewis Acid Catalysis Check_Conditions->Lewis_Acid Standard conditions failing Optimize Optimize Reaction Parameters Check_Conditions->Optimize Conditions seem appropriate Lewis_Acid->Optimize Select appropriate Lewis acid Purification Assess Purification Method Optimize->Purification Yield still low after optimization Success Improved Yield Optimize->Success Successful Optimization Purification->Optimize Product loss during purification Product_Stability Evaluate Product Stability Purification->Product_Stability Purification is efficient Product_Stability->Optimize Product is degrading

  • Causality and Solutions:

    • Reactivity of the Oxazole: The oxazole ring is aromatic and can be a reluctant diene. The electron-withdrawing nature of the 2-carboxylate group can further decrease its reactivity in normal electron-demand Diels-Alder reactions.

      • Solution: Consider using a Lewis acid catalyst (e.g., ZnCl₂, AlCl₃, SnCl₄) to activate the oxazole. [2][3][4]Also, ensure your dienophile is sufficiently electron-deficient. If possible, using an electron-donating group on the oxazole ring (if the synthesis allows) can increase reactivity. [1] * Reaction Temperature and Time: Diels-Alder reactions often require elevated temperatures to overcome the activation energy. However, prolonged heating can lead to decomposition of the starting materials or the product. The Diels-Alder adduct of an oxazole is often unstable and can undergo a retro-Diels-Alder reaction. [13] * Solution: Carefully optimize the reaction temperature and time. Monitor the reaction progress by TLC or GC/LC-MS to find the point of maximum product formation before significant decomposition occurs. Microwave irradiation can sometimes be effective in reducing reaction times and improving yields.

    • Solvent Choice: The polarity of the solvent can influence the reaction rate.

      • Solution: Screen a range of solvents with varying polarities. In some cases, less polar solvents are preferred for direct arylation at the C-2 position.

    • Purity of Starting Materials: Impurities in either the methyl oxazole-2-carboxylate or the dienophile can inhibit the reaction or lead to side products.

      • Solution: Ensure your starting materials are pure. Recrystallize or distill them if necessary.

Q2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

A2: Achieving high regioselectivity is a key challenge when using unsymmetrical dienes and dienophiles.

  • dot

    Regioselectivity_Logic Title Improving Regioselectivity Factors Electronic Effects Steric Hindrance Lewis Acid Coordination Electronics Match electron-rich center of diene with electron-poor center of dienophile. The 2-carboxylate group makes C5 of the oxazole more nucleophilic. Factors:f0->Electronics Dominant Factor Sterics Bulky groups on the diene or dienophile can disfavor certain transition states. Factors:f1->Sterics Lewis_Acid Lewis acid coordination to the oxazole nitrogen and/or dienophile can create a more ordered transition state, enhancing facial and regioselectivity. Factors:f2->Lewis_Acid

    Caption: Key factors influencing regioselectivity.

  • Causality and Solutions:

    • Electronic Mismatch: As discussed in the FAQs, regioselectivity is primarily governed by the electronic properties of the reactants. [5][6][7]A mixture of regioisomers suggests that the electronic differentiation between the two ends of the diene and/or dienophile is not strong enough.

      • Solution:

        • Enhance Electronic Bias: If possible, modify the substituents on your dienophile to create a stronger electronic polarization.

        • Lewis Acid Catalysis: The use of a Lewis acid can enhance the regioselectivity by coordinating to the reactants and amplifying the electronic differences in the transition state. [9][10] * Steric Effects: While electronics are often dominant, steric hindrance can also play a role in disfavoring the formation of a particular regioisomer.

      • Solution: Analyze the transition states for both possible regioisomers to see if steric clashes could be influencing the outcome. Sometimes, changing the solvent or temperature can subtly alter the preferred transition state geometry.

Q3: I am struggling to purify the Diels-Alder adduct. What are the common challenges and recommended purification protocols?

A3: The purification of oxazole-Diels-Alder adducts can be challenging due to their potential instability.

  • Common Issues:

    • Retro-Diels-Alder Reaction: The adducts can revert to the starting materials upon heating.

    • Aromatization: The initial cycloadducts can be unstable and may eliminate a molecule (like water or an alcohol) to form a more stable aromatic pyridine or furan product, especially during chromatography on silica gel. [13] * Co-elution with Starting Materials: Unreacted starting materials may have similar polarities to the product, making chromatographic separation difficult.

  • Recommended Purification Protocol:

StepProcedureRationale
1. Initial Work-up After the reaction is complete, cool the mixture to room temperature. If a Lewis acid was used, quench the reaction carefully with a suitable aqueous solution (e.g., saturated NaHCO₃ or Rochelle's salt solution). Extract the product into an organic solvent like ethyl acetate or dichloromethane.To neutralize the catalyst and remove inorganic salts.
2. Solvent Removal Concentrate the organic extracts under reduced pressure at low temperature (e.g., using a rotary evaporator with a cool water bath).To minimize the risk of a retro-Diels-Alder reaction or thermal decomposition.
3. Chromatography If chromatography is necessary, use a neutral stationary phase like deactivated silica gel (treated with triethylamine) or alumina. Perform flash column chromatography quickly and with cold eluents if possible.Acidic silica gel can promote aromatization of the adduct. Speed is essential to minimize on-column decomposition.
4. Recrystallization If the adduct is a solid, recrystallization is often the best method for purification as it avoids prolonged contact with a stationary phase and heat.A gentle and effective method for obtaining high-purity crystalline products.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments involving methyl oxazole-2-carboxylate.

Protocol 1: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol describes a general method for the cycloaddition of methyl oxazole-2-carboxylate with an electron-deficient alkene.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl oxazole-2-carboxylate (1.0 equiv.).

  • Solvent Addition: Add anhydrous solvent (e.g., dichloromethane, toluene, or acetonitrile) via syringe.

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • Lewis Acid Addition: Add the Lewis acid (e.g., ZnCl₂ as a solution in diethyl ether, or solid AlCl₃) portion-wise or dropwise. Stir the mixture for 15-30 minutes.

  • Dienophile Addition: Add the dienophile (1.0 - 1.5 equiv.) dropwise as a solution in the reaction solvent.

  • Reaction Monitoring: Allow the reaction to stir at the chosen temperature and monitor its progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of NaHCO₃ or Rochelle's salt at a low temperature.

  • Work-up: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., 3 x dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure at low temperature.

  • Purification: Purify the crude product by flash column chromatography on deactivated silica gel or by recrystallization.

Protocol 2: Synthesis of a Chiral Oxazoline Ligand Precursor

This protocol outlines the conversion of methyl oxazole-2-carboxylate to a chiral amide, a precursor for chiral oxazoline ligands.

  • Amine Solution: In a round-bottom flask, dissolve a chiral amino alcohol (e.g., (S)-valinol) (1.0 equiv.) in a suitable solvent like THF or methanol.

  • Ester Addition: Add methyl oxazole-2-carboxylate (1.05 equiv.) to the solution.

  • Catalyst/Promoter (Optional): Depending on the reactivity, a catalyst such as sodium methoxide or a promoter for amidation may be required.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the resulting chiral amide by flash column chromatography or recrystallization. This amide can then be cyclized to the corresponding chiral oxazoline using standard methods (e.g., with thionyl chloride or DAST).

References

Sources

Technical Support Center: Overcoming Reactivity Challenges in the Derivatization of Methyl Oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for navigating the derivatization of methyl oxazole-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges stemming from the inherently low reactivity of this heterocyclic building block. Here, we move beyond simple protocols to explain the underlying chemical principles governing its reactivity and provide field-proven troubleshooting strategies to ensure the success of your synthetic campaigns.

Part 1: Frequently Asked Questions (FAQs) - The Root Cause Analysis

This section addresses the fundamental reasons for the difficulties often encountered when working with methyl oxazole-2-carboxylate.

Q1: Why are my standard ester derivatization protocols, such as direct amidation or mild saponification, failing with methyl oxazole-2-carboxylate?

A1: The low reactivity of methyl oxazole-2-carboxylate is not an anomaly but a direct consequence of its electronic structure. The oxazole ring is an electron-deficient aromatic system. This deficiency arises from two primary factors:

  • Inductive Effect: The electronegative oxygen and nitrogen atoms in the ring pull electron density away from the ester group attached at the C2 position.

  • Resonance Effect: The lone pair of electrons on the ring oxygen participates in the aromatic π-system, further delocalizing electron density away from the ester carbonyl.

This combined electron-withdrawing effect significantly deactivates the carbonyl carbon, making it a poor electrophile for nucleophilic attack compared to simple aliphatic or even benzoate esters. Consequently, standard, mild reaction conditions are often insufficient to drive reactions like amidation or hydrolysis to completion. Heterocyclic compounds, particularly five-membered rings, can present unique reactivity challenges not seen in simpler systems.[1]

G cluster_0 Electronic Effects in Methyl Oxazole-2-carboxylate start Oxazole Ring (Electron Deficient) effect1 Inductive Effect: Electronegative N and O atoms pull electron density from the C2 position. start->effect1 effect2 Resonance Effect: Ring atoms delocalize electron density, reducing availability for the ester. start->effect2 carbonyl Ester Carbonyl Carbon (at C2 position) start->carbonyl effect1->carbonyl withdraws e- effect2->carbonyl withdraws e- result Reduced Electrophilicity (Low Reactivity) carbonyl->result G cluster_steps Two-Step Protocol start_node Start: Failed Direct Amidation decision_node decision_node start_node->decision_node Troubleshoot process_node Adopt Two-Step Strategy: 'Hydrolyze-Then-Couple' decision_node->process_node Is the amine highly reactive (e.g., small, unhindered)? [NO] alt_path Strategy: Forcing Conditions (High Temp / Lewis Acid) decision_node->alt_path [YES] step1 Step 1: Saponification Convert ester to carboxylic acid. (See Protocol 1) process_node->step1 success_node Success: Desired Amide fail_node Low Yield or Decomposition step2 Step 2: Acid Activation Convert acid to acyl chloride (SOCl₂) or use coupling agent (HATU/EDC). step1->step2 step3 Step 3: Amide Coupling React activated acid with amine. step2->step3 step3->success_node alt_path->fail_node High Risk

Caption: Troubleshooting Workflow for Failed Amidation Reactions.

The "Hydrolyze-Then-Couple" Strategy

This is the industry-standard approach for overcoming the low reactivity of esters like methyl oxazole-2-carboxylate.

  • Step A: Saponification. First, hydrolyze the methyl ester to the corresponding oxazole-2-carboxylic acid using a robust method (see Protocol 1). This intermediate is now primed for activation.

  • Step B: Carboxylic Acid Activation & Coupling. The carboxylic acid can be readily converted into a highly reactive species for subsequent reaction with an amine. Common and effective methods include:

    • Conversion to Acyl Chloride: Reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride creates the highly electrophilic acyl chloride, which will readily react with most amines.

    • Peptide Coupling Reagents: For sensitive substrates or to avoid harsh reagents, use standard peptide coupling agents. This is the most common method in drug discovery. Reagents like HATU, HBTU, PyBOP, or EDC in combination with an activator like HOBt or DMAP efficiently generate an active ester in situ, which then couples with the amine under mild conditions. [2] This two-step sequence is broadly applicable, highly reliable, and compatible with a wide range of functional groups on the amine coupling partner. See Protocol 2 for a detailed procedure.

Part 3: Detailed Experimental Protocols
Protocol 1: Robust Saponification of Methyl Oxazole-2-carboxylate
  • Objective: To hydrolyze methyl oxazole-2-carboxylate to oxazole-2-carboxylic acid.

  • Materials:

    • Methyl oxazole-2-carboxylate

    • Sodium Hydroxide (NaOH)

    • Methanol (MeOH) or Tetrahydrofuran (THF)

    • Water (H₂O)

    • Hydrochloric Acid (HCl), concentrated or 2N

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Procedure:

    • To a round-bottom flask, add methyl oxazole-2-carboxylate (1.0 eq).

    • Add a 1:1 mixture of THF:Water or MeOH:Water to achieve a substrate concentration of approximately 0.2-0.5 M.

    • Add NaOH (2.0-3.0 eq) to the mixture.

    • Equip the flask with a condenser and heat the reaction to 60-80°C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS (typically 2-6 hours).

    • Upon completion, cool the reaction mixture to 0°C in an ice bath.

    • Slowly acidify the mixture with 2N HCl until the pH is ~2-3. A precipitate of the carboxylic acid should form.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

Protocol 2: Two-Step Amidation via the Carboxylic Acid Intermediate (HATU Coupling)
  • Objective: To synthesize an oxazole-2-carboxamide from oxazole-2-carboxylic acid.

  • Materials:

    • Oxazole-2-carboxylic acid (from Protocol 1)

    • Amine of choice (1.1 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry, inerted flask, add oxazole-2-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.

    • Add the amine (1.1 eq), followed by HATU (1.2 eq).

    • Add DIPEA (3.0 eq) dropwise to the stirring solution at room temperature.

    • Stir the reaction at room temperature and monitor by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization as needed.

References
  • Boyer Research. (2021, September 30). Reactivity of 6-Membered Aromatic Heterocycles - Part 1. YouTube. Retrieved from [Link]

  • Reddy, K. R., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • Gilchrist, T. L., et al. (1988). Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Ukrainets, I. V., et al. (2018). Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines. ResearchGate. Retrieved from [Link]

  • Gevorgyan, V., et al. (2020). Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings. ChemRxiv. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Retrieved from [Link]

  • Lecomte, C., et al. (2022). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Falck, J. R., et al. (2005). One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent. Tetrahedron Letters. Retrieved from [Link]

  • Kunishima, M., et al. (2001). Convenient one-pot synthesis of 2-oxazolines from carboxylic acids. Tetrahedron. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Reddy, K. R., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • Gunanathan, C., et al. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Advances. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, January 11). Saponification Reaction of Esters. YouTube. Retrieved from [Link]

  • Jones, K. (n.d.). Reduction Reactions and Heterocyclic Chemistry. Jones Research Group. Retrieved from [Link]

  • Jain, M. R., et al. (2019). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry. ResearchGate. Retrieved from [Link]

  • Vlase, L., et al. (2015). SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal. Retrieved from [Link]

  • Shklyaev, Y. V., et al. (2018). Reactions of methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)oxoacetates. Synthesis of methyl isoxazolo[5,4a]carbazole-3-carboxylates. ResearchGate. Retrieved from [Link]

  • Wang, X., et al. (2019). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. Retrieved from [Link]

  • Quora. (2019, February 23). How to speed up the saponification reaction of esters with aqueous alkali (temperature<100°C). Retrieved from [Link]

  • Bullen, H. A., et al. (2013). Derivatization. Analytical Sciences Digital Library. Retrieved from [Link]

  • Boyer Research. (2021, September 30). General Reactivity of Heterocycles. YouTube. Retrieved from [Link]

  • Wang, J., et al. (2017). Direct amidation of esters with nitroarenes. Nature Communications. Retrieved from [Link]

  • Sheppard, T. D., et al. (2020). Borate-Catalysed Direct Amidation Reactions of Coordinating Substrates. ChemRxiv. Retrieved from [Link]

  • Little, J. L. (2014, April 17). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. A "Little" Mass Spec and Sailing. Retrieved from [Link]

  • Gunanathan, C., et al. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Advances. Retrieved from [Link]

  • Alum, A. (2024). Saponification Process and Soap Chemistry. ResearchGate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • BCH 3023 Biochemistry I. (2022, October 10). 374 BCH3023 Saponification of Esters. YouTube. Retrieved from [Link]

  • Khan Academy. (n.d.). Saponification - Base promoted ester hydrolysis. Retrieved from [Link]

  • Knowles, R. R., et al. (2026). Alkyl Carboamidation Cascade via Ir/Ni–SH2 Metallaphotoredox: A Route to γ-Lactams, Ureas, and Carbamates. Organic Letters. Retrieved from [Link]

  • Vitaku, E., et al. (2021). The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy. Molecules. Retrieved from [Link]

  • Katritzky, A. R., et al. (2011). Nucleophilic Substitution of Oxazino-/Oxazolino-/Benzoxazin- [3,2-b]indazoles: An Effective Route to 1 H-Indazolones. Journal of Organic Chemistry. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Mass Spectrometric Fragmentation of Methyl Oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of methyl oxazole-2-carboxylate. Designed for researchers in analytical chemistry, medicinal chemistry, and drug development, this document synthesizes foundational mass spectrometry principles with comparative data from structurally analogous compounds to offer a robust framework for structural elucidation. We will explore the characteristic cleavages of both the methyl ester functional group and the oxazole heterocyclic core, explain the causal mechanisms behind these fragmentations, and provide a validated experimental protocol for acquiring such data.

The Predicted Fragmentation Cascade of Methyl Oxazole-2-carboxylate

The structural characterization of novel heterocyclic compounds is a cornerstone of modern drug discovery. Mass spectrometry, particularly with a hard ionization technique like Electron Ionization (EI), provides a reproducible "fingerprint" of a molecule through its fragmentation pattern.[1] For methyl oxazole-2-carboxylate (Molecular Weight: 127.10 g/mol ), the fragmentation is governed by the interplay between the relatively stable aromatic oxazole ring and the predictable cleavages associated with the methyl ester substituent.

The molecular ion (M⁺•) is expected to be clearly visible, a common feature for aromatic and heterocyclic systems which can stabilize the positive charge.[2] The primary fragmentation events will likely be initiated at the ester group, which represents a point of structural weakness compared to the ring system.

Two dominant initial fragmentation pathways are anticipated:

  • Loss of a Methoxy Radical (•OCH₃): The most common fragmentation pathway for methyl esters involves the cleavage of the C-O bond, resulting in the loss of a methoxy radical (31 Da).[2] This yields a stable acylium cation at m/z 96 . This ion is resonance-stabilized by the adjacent oxazole ring.

  • Loss of the Carbomethoxy Group (•COOCH₃): Cleavage of the bond between the oxazole ring and the ester group can lead to the loss of a carbomethoxy radical (59 Da), resulting in the formation of an oxazolyl cation at m/z 68 .

Following these initial losses, the fragmentation of the heterocyclic ring itself is expected. The fragmentation of oxazoles is known to proceed via the loss of small, stable neutral molecules.[3] The acylium ion at m/z 96 is predicted to undergo a sequential loss of carbon monoxide (CO, 28 Da) to form an ion at m/z 68 , followed by the loss of hydrogen cyanide (HCN, 27 Da) to yield a fragment at m/z 41 .

Proposed Fragmentation Pathway Diagram

The logical flow of these fragmentation events is visualized below.

G cluster_main Methyl Oxazole-2-carboxylate Fragmentation M+• (m/z 127) M+• (m/z 127) m/z 96 m/z 96 M+• (m/z 127)->m/z 96 - •OCH₃ (31 Da) m/z 68 (Oxazolyl Cation) m/z 68 (Oxazolyl Cation) M+• (m/z 127)->m/z 68 (Oxazolyl Cation) - •COOCH₃ (59 Da) m/z 68 (From Acylium) m/z 68 (From Acylium) m/z 96->m/z 68 (From Acylium) - CO (28 Da) m/z 41 m/z 41 m/z 68 (From Acylium)->m/z 41 - HCN (27 Da) G cluster_workflow GC-MS Experimental Workflow A 1. Sample Preparation (1 mg/mL in Methanol) B 2. GC Injection (1 µL, Splitless) A->B C 3. Chromatographic Separation (e.g., DB-5ms column) B->C D 4. Eluent Transfer (Heated Transfer Line) C->D E 5. Ionization (EI, 70 eV) D->E F 6. Mass Analysis (Quadrupole m/z 40-200) E->F G 7. Detection (Electron Multiplier) F->G H 8. Data Acquisition & Analysis G->H

Sources

A Researcher's Guide: Choosing Between Methyl and Ethyl Oxazole-2-carboxylate in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[1][2][3][4] As building blocks for these complex molecules, simple substituted oxazoles like methyl and ethyl oxazole-2-carboxylate are indispensable tools for the synthetic chemist. While seemingly similar, the choice between the methyl and ethyl ester can have significant practical implications for reaction efficiency, scalability, and purification. This guide provides an in-depth comparison to inform your selection, supported by experimental data and field-proven insights.

Physicochemical Properties: The First Decision Point

The fundamental physical properties of these two reagents dictate handling, solvent selection, and purification strategies. While specific data for oxazole-2-carboxylates is sparse, general trends for methyl versus ethyl esters provide a strong predictive framework.[5]

PropertyMethyl Oxazole-2-carboxylateEthyl Oxazole-2-carboxylateRationale & Implications for the Scientist
Molecular Weight 127.10 g/mol (Calculated)141.13 g/mol [6]The ~11% increase in mass for the ethyl ester is a minor consideration for stoichiometry but can be relevant for process mass intensity calculations on a large scale.
Boiling Point Lower (Predicted)Higher (Predicted)Crucial for Purification: The methyl ester's higher volatility facilitates removal under reduced pressure. However, it can also lead to loss during solvent evaporation. The ethyl ester is less volatile, making it easier to handle and retain during workup, but requiring more forcing conditions for removal.
Viscosity Lower (Predicted)Slightly Higher[5]This has minor implications for handling and mixing at laboratory scale but can be a factor in industrial-scale pumping and fluid dynamics.
Solubility Generally higher in polar solventsSlightly more soluble in non-polar organic solventsThe choice of ester can influence the ideal solvent system for a reaction, potentially affecting reaction rates and solubility of other reagents.
Byproduct Methanol (BP: 64.7 °C)Ethanol (BP: 78.4 °C)Key Practical Difference: In reactions where the alcohol is a byproduct (e.g., amidation), the higher boiling point of ethanol can make its complete removal more challenging than methanol, potentially requiring azeotropic distillation or higher vacuum.

Expert Insight: The choice often comes down to a trade-off between ease of removal (favoring the methyl ester) and handling stability (favoring the ethyl ester). For small-scale, rapid synthesis where byproducts are removed on a rotovap, the methyl ester is often preferred. For larger-scale processes, the lower volatility of the ethyl ester and its byproduct, ethanol, can be advantageous for process control.

Reactivity & Mechanistic Considerations

The primary difference in reactivity between the methyl and ethyl esters stems from steric hindrance and the nature of the leaving group in nucleophilic acyl substitution reactions.

  • Electronic Effects: The electronic difference between a methyl and an ethyl group is minimal and generally does not play a decisive role in the reactivity of the ester carbonyl.

  • Steric Hindrance: The ethyl group is slightly bulkier than the methyl group. This can lead to slower reaction rates with sterically hindered nucleophiles. Conversely, the methoxide anion is smaller than the ethoxide anion, which can influence the rate of attack on the carbonyl carbon.[7]

Comparative Performance in Key Synthetic Transformations

The utility of these building blocks is best illustrated by their performance in common synthetic operations.

This is one of the most frequent applications of oxazole-2-carboxylates, serving as precursors to bioactive amides. The reaction typically involves direct heating of the ester with a primary or secondary amine.

General Reaction: Oxazole-2-COOR + R'R''NH → Oxazole-2-CONR'R'' + ROH

ParameterMethyl Oxazole-2-carboxylateEthyl Oxazole-2-carboxylateDiscussion
Reaction Rate Generally FasterGenerally SlowerThe smaller size of the methyl group and the resulting methoxide leaving group typically lead to faster reaction kinetics, especially with less nucleophilic or sterically hindered amines.
Reaction Conditions Often proceeds at lower temperatures or requires shorter reaction times.May require slightly higher temperatures or longer reaction times to achieve full conversion.For sensitive substrates, the potentially milder conditions afforded by the more reactive methyl ester can be advantageous.
Yields HighHighBoth esters are effective acylating agents and can provide excellent yields. The choice is rarely dictated by final yield alone under optimized conditions.
Purification Byproduct (methanol) is easily removed.Byproduct (ethanol) can be more difficult to remove completely, sometimes requiring co-evaporation with a high-boiling solvent.This is a significant practical consideration. Residual ethanol can complicate downstream reactions or purification steps.

Scientist's Insight: For high-throughput synthesis or parallel chemistry where rapid reaction times and simple workups are paramount, methyl oxazole-2-carboxylate is often the superior choice.[8]

Reduction of the ester to the corresponding primary alcohol provides another key synthetic intermediate. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are typically employed.[9][10]

General Reaction: Oxazole-2-COOR --(LiAlH₄, THF)--> Oxazole-2-CH₂OH

ParameterMethyl Oxazole-2-carboxylateEthyl Oxazole-2-carboxylateDiscussion
Reagent Stoichiometry IdenticalIdenticalBoth esters require the same molar equivalents of the reducing agent for complete conversion.
Reaction Outcome Clean reduction to the alcohol.Clean reduction to the alcohol.The choice of ester has little to no impact on the outcome of a powerful reduction like this. Both are expected to perform identically.[9]
Work-up Standard aqueous workup (e.g., Fieser workup).Standard aqueous workup.The alcohol byproducts (methanol vs. ethanol) are readily removed during the aqueous workup and extraction, making the difference negligible.

Conversion to the parent carboxylic acid is a fundamental transformation, typically achieved under basic conditions (e.g., LiOH, NaOH in aq. alcohol).

General Reaction: Oxazole-2-COOR --(NaOH, H₂O/ROH)--> Oxazole-2-COONa --(H⁺)--> Oxazole-2-COOH

ParameterMethyl Oxazole-2-carboxylateEthyl Oxazole-2-carboxylateDiscussion
Hydrolysis Rate Generally FasterGenerally SlowerUnder basic conditions, methyl esters typically hydrolyze faster than their ethyl counterparts.[11] This is attributed to the lower steric hindrance around the carbonyl carbon.
Side Reactions Low risk.Low risk.The oxazole ring is generally stable to basic hydrolysis conditions, although prolonged heating with strong base could potentially lead to ring opening.[12]
Practicality The reaction is often run in methanol/water.The reaction is often run in ethanol/water.The choice of ester often dictates the co-solvent, which can affect the solubility of the starting material and product. This is usually a minor consideration.
Decision-Making Framework

The choice between methyl and ethyl oxazole-2-carboxylate is context-dependent. The following workflow and diagram illustrate a logical decision process for the practicing scientist.

Workflow:

  • Identify the key transformation: Amidation, reduction, hydrolysis, or another reaction?

  • Consider the nucleophile/reagents: Is your amine sterically hindered? Is your substrate sensitive to high temperatures?

  • Evaluate the scale and throughput: Is this a one-off synthesis or part of a larger library?

  • Plan the purification strategy: How will you remove the alcohol byproduct? Is volatility a benefit or a hindrance?

G start Start: Select Oxazole-2-carboxylate q1 Primary Goal: Rapid Amidation or High Throughput? start->q1 q2 Is the Nucleophile Sterically Hindered? q1->q2 No methyl Choose: Methyl Oxazole-2-carboxylate q1->methyl  Yes q3 Is Byproduct Volatility a Key Advantage for Purification? q2->q3 Uncertain q2->methyl  No ethyl Choose: Ethyl Oxazole-2-carboxylate q2->ethyl Yes (May require more forcing conditions) q4 Is the Reaction a Standard LiAlH4 Reduction? q3->q4 No q3->methyl  Yes q4->ethyl No (Consider large scale handling) either Either Ester is Suitable q4->either  Yes

Caption: Decision workflow for selecting the appropriate oxazole-2-carboxylate.

Experimental Protocols

The following protocols are representative examples for the transformations discussed.

  • To a solution of methyl or ethyl oxazole-2-carboxylate (1.0 equiv) in a suitable solvent (e.g., NMP, DMSO, or neat) is added the desired amine (1.1 - 1.5 equiv).

  • The reaction mixture is heated to 80-120 °C and monitored by TLC or LCMS.

  • Upon completion, the reaction is cooled to room temperature and diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography or recrystallization to afford the desired oxazole-2-carboxamide.

Caution: LiAlH₄ reacts violently with water. All glassware must be rigorously dried, and the reaction must be performed under an inert atmosphere (N₂ or Ar).

  • A solution of methyl or ethyl oxazole-2-carboxylate (1.0 equiv) in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride (1.5 - 2.0 equiv) in anhydrous THF at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1-4 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.

  • The reaction is carefully quenched at 0 °C by the sequential dropwise addition of H₂O (X mL), followed by 15% aq. NaOH (X mL), and finally H₂O (3X mL), where X is the mass of LiAlH₄ in grams.

  • The resulting granular precipitate is stirred vigorously for 30 minutes, then filtered through a pad of Celite®, washing with ample THF or ethyl acetate.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography to yield oxazole-2-methanol.

Conclusion and Recommendations

Both methyl and ethyl oxazole-2-carboxylate are excellent reagents for the synthesis of more complex molecules. The choice is not one of right or wrong, but of optimizing for the specific experimental context.

  • Choose Methyl Oxazole-2-carboxylate for:

    • Maximizing reaction speed, particularly in amidations.

    • Reactions with less reactive or sterically hindered nucleophiles.

    • Small-scale and high-throughput applications where rapid byproduct removal is critical.

  • Choose Ethyl Oxazole-2-carboxylate for:

    • Larger-scale syntheses where the lower volatility of the reagent and its ethanol byproduct improve handling and process safety.

    • When slightly slower, more controlled reactivity is desired.

    • When the cost and availability of the ethyl ester are more favorable.

By carefully considering the physical properties, reaction kinetics, and practical aspects of workup and purification, researchers can make an informed decision that best suits their synthetic goals.

References

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  • DRS@nio. (n.d.). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. Retrieved from [Link]

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  • LookChem. (n.d.). Oxazole-2-carboxylic acid. Retrieved from [Link]

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  • Allied Academies. (n.d.). Biological Importance of Oxazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids. Retrieved from [Link]

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A Comparative Guide to Methyl Oxazole-2-carboxylate and Other Oxazole Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The oxazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its diverse biological activities and versatile chemical properties.[1] This guide provides an in-depth comparison of methyl oxazole-2-carboxylate with other key oxazole derivatives, offering researchers, scientists, and drug development professionals a critical evaluation of their synthesis, performance, and potential applications, supported by experimental data.

The Significance of the Oxazole Ring

The five-membered aromatic heterocycle of oxazole, containing nitrogen and oxygen atoms, allows for a multitude of non-covalent interactions with biological targets such as enzymes and receptors.[2][3] This structural feature is responsible for the wide range of pharmacological activities observed in oxazole-containing compounds, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] The substitution pattern on the oxazole ring plays a pivotal role in determining the specific biological effects of its derivatives.[1]

Methyl Oxazole-2-carboxylate: A Profile

Methyl oxazole-2-carboxylate is an oxazole derivative with a methyl ester group at the C2 position. This compound has garnered interest for its potential therapeutic applications, particularly in oncology.

Synthesis of Methyl Oxazole-2-carboxylate

One notable synthesis of methyl oxazole-2-carboxylate involves an enzymatic reaction starting from the amino acid valine.[6] This biosynthetic approach offers the advantage of chirality, producing a specific stereoisomer of the compound. While detailed industrial protocols are often proprietary, a general laboratory-scale synthesis can be conceptualized based on established oxazole formation reactions.

A common synthetic route to oxazole-2-carboxylates is through the cyclization of α-amino esters. For instance, the reaction of serine methyl ester with a suitable reagent can lead to the formation of the oxazole ring.

Experimental Protocol: Conceptual Synthesis of Methyl Oxazole-2-carboxylate from Serine Methyl Ester

Objective: To synthesize methyl oxazole-2-carboxylate via the cyclization of a serine derivative.

Materials:

  • L-Serine methyl ester hydrochloride

  • Dehydrating agent (e.g., phosphorus oxychloride, Burgess reagent)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Base (e.g., triethylamine, pyridine)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Preparation of the N-acylated serine methyl ester:

    • Dissolve L-serine methyl ester hydrochloride in anhydrous dichloromethane.

    • Add triethylamine to neutralize the hydrochloride and then add the acylating agent (e.g., a suitable acid chloride or anhydride) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Cyclization to form the oxazoline intermediate:

    • Dissolve the crude N-acylated serine methyl ester in anhydrous acetonitrile.

    • Add the dehydrating agent (e.g., Burgess reagent) portion-wise at room temperature.

    • Stir the reaction mixture for 12-24 hours, monitoring by TLC for the formation of the oxazoline.

  • Oxidation to the oxazole:

    • Once the oxazoline is formed, add an oxidizing agent (e.g., manganese dioxide or introduce a dehydrogenation catalyst) to the reaction mixture.

    • Stir at room temperature or with gentle heating until the oxidation is complete, as indicated by TLC.

  • Work-up and Purification:

    • Filter the reaction mixture to remove any solids.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Collect the fractions containing the desired product and concentrate to yield pure methyl oxazole-2-carboxylate.

  • Characterization:

    • Confirm the structure and purity of the final product using NMR (¹H and ¹³C), IR, and mass spectrometry.

Synthesis_Workflow cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Oxidation cluster_step4 Step 4: Purification SerineEster L-Serine Methyl Ester Step1_Product N-Acylated Serine Methyl Ester SerineEster->Step1_Product DCM, Et3N AcylatingAgent Acylating Agent AcylatingAgent->Step1_Product Step2_Product Oxazoline Intermediate Step1_Product->Step2_Product Dehydrating Agent (e.g., Burgess Reagent) Final_Product Methyl Oxazole-2-carboxylate Step2_Product->Final_Product Oxidizing Agent (e.g., MnO2) Purified_Product Pure Product Final_Product->Purified_Product Column Chromatography

Caption: Conceptual workflow for the synthesis of methyl oxazole-2-carboxylate.

Biological Activity

Methyl oxazole-2-carboxylate has demonstrated noteworthy anticancer and antiangiogenic properties in both in vitro and in vivo studies.[6] Its proposed mechanism of action involves the inhibition of protein synthesis in tumor cells.[6]

Comparative Analysis with Other Oxazole Derivatives

To provide a comprehensive understanding of methyl oxazole-2-carboxylate's standing within its chemical class, we will compare it with two other significant oxazole derivatives: Ethyl 4-methyloxazole-5-carboxylate and 2,5-Diphenyloxazole . These compounds are chosen to represent different substitution patterns and synthetic accessibility.

Ethyl 4-Methyl-5-carboxylate: A C4/C5-Substituted Derivative

This derivative features substituents at the C4 and C5 positions, offering a different electronic and steric profile compared to the C2-substituted methyl oxazole-2-carboxylate.

Synthesis: A common route to this class of oxazoles is the Robinson-Gabriel synthesis , which involves the cyclization of an α-acylamino ketone.[7][8]

Experimental Protocol: Robinson-Gabriel Synthesis of Ethyl 4-Methyloxazole-5-carboxylate

Objective: To synthesize ethyl 4-methyloxazole-5-carboxylate from ethyl 2-acetamido-3-oxobutanoate.

Materials:

  • Ethyl 2-acetamido-3-oxobutanoate

  • Concentrated sulfuric acid (or polyphosphoric acid)

  • Ice bath

  • Sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • Cyclization:

    • Carefully add ethyl 2-acetamido-3-oxobutanoate to an equal volume of concentrated sulfuric acid, pre-cooled in an ice bath.

    • Stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction by TLC.

  • Work-up:

    • Pour the reaction mixture slowly onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford pure ethyl 4-methyloxazole-5-carboxylate.

  • Characterization:

    • Confirm the structure and purity using NMR (¹H and ¹³C), IR, and mass spectrometry.

Robinson_Gabriel_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Work-up cluster_step3 Step 3: Purification StartingMaterial Ethyl 2-acetamido-3-oxobutanoate CyclizationProduct Cyclized Intermediate StartingMaterial->CyclizationProduct Conc. H2SO4 0 °C to RT NeutralizedProduct Neutralized Product CyclizationProduct->NeutralizedProduct Ice, NaHCO3 ExtractedProduct Extracted Product NeutralizedProduct->ExtractedProduct DCM Extraction PurifiedProduct Ethyl 4-Methyloxazole-5-carboxylate ExtractedProduct->PurifiedProduct Column Chromatography

Caption: Workflow for the Robinson-Gabriel synthesis.

2,5-Diphenyloxazole: An Aryl-Substituted Derivative

2,5-Diphenyloxazole is a classic example of a diaryl-substituted oxazole, often used as a scintillator. Its synthesis can also be achieved through the Robinson-Gabriel method.

Head-to-Head Performance Comparison

To provide a clear, data-driven comparison, the following tables summarize key performance indicators for the three highlighted oxazole derivatives.

Table 1: Synthetic Route and Yield Comparison

CompoundCommon Synthetic RouteTypical Yield (%)Key Reagents
Methyl Oxazole-2-carboxylateEnzymatic/CyclizationVariableAmino acid precursors, Dehydrating agents
Ethyl 4-Methyloxazole-5-carboxylateRobinson-Gabriel50-60[8]α-acylamino ketone, H₂SO₄ or PPA
2,5-DiphenyloxazoleRobinson-Gabriel~702-Benzamidoacetophenone, H₂SO₄

Table 2: Comparative Biological Activity (Anticancer)

CompoundCancer Cell LineIC₅₀ (µM)Mechanism of Action (where known)Reference
Methyl Oxazole-2-carboxylateNot SpecifiedPotentInhibition of protein synthesis, Antiangiogenic[6]
Substituted Oxazole Derivative 1MCF-7 (Breast)5.37Cytotoxic[1]
Substituted Oxazole Derivative 2HT29 (Colon)58.44Cytotoxic[9]
Thiazole DerivativeCOLO205 (Colon)30.79COX Inhibitor[10]

Structure-Activity Relationship (SAR) Insights

The position and nature of substituents on the oxazole ring significantly influence its biological activity.

  • C2-Substitution: The ester group at the C2 position in methyl oxazole-2-carboxylate appears crucial for its anticancer activity. The acidity of the C2 proton is the highest in the oxazole ring, making this position susceptible to metabolic transformations and interactions with biological targets.[11]

  • C4/C5-Substitution: Alkyl and aryl groups at the C4 and C5 positions, as seen in ethyl 4-methyloxazole-5-carboxylate, can modulate the lipophilicity and steric bulk of the molecule, affecting its pharmacokinetic and pharmacodynamic properties.

  • Aryl Substitution: The presence of aryl groups, as in 2,5-diphenyloxazole, often enhances π-π stacking interactions with biological macromolecules, which can contribute to various biological activities.

SAR_Concept cluster_C2 C2 Position cluster_C4C5 C4/C5 Positions cluster_Aryl Aryl Substituents Oxazole Oxazole Ring C2_sub Ester Group (e.g., -COOCH3) - Crucial for activity - Site of metabolic interaction Oxazole->C2_sub Substitution at C2 C4C5_sub Alkyl/Aryl Groups - Modulate lipophilicity - Affect pharmacokinetics Oxazole->C4C5_sub Substitution at C4/C5 Aryl_sub Phenyl Groups - Enhance π-π stacking Oxazole->Aryl_sub Aryl Substitution

Sources

Navigating the Synthesis of Methyl Oxazole-2-carboxylate: A Comparative Guide to Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of core heterocyclic structures is a cornerstone of innovation. Methyl oxazole-2-carboxylate, a valuable building block in medicinal chemistry, presents a synthetic challenge with multiple avenues to the target molecule. This guide provides an in-depth, objective comparison of the primary synthetic routes, supported by experimental data and protocols, to empower informed decisions in the laboratory.

This technical guide moves beyond a simple listing of methods to offer a comparative analysis of the most relevant synthetic strategies for preparing methyl oxazole-2-carboxylate. We will delve into the mechanistic underpinnings, practical considerations, and expected outcomes of each route, providing a clear roadmap for chemists at the bench.

At a Glance: Comparative Analysis of Synthetic Routes

Synthetic RouteKey Starting MaterialsReagents & ConditionsYield (%)AdvantagesDisadvantages
Route 1: From Serine Methyl Ester L-Serine methyl ester hydrochloride, DichloroacetonitrileNaOMe, Hunig's base; HeatModerateReadily available chiral starting material.Multi-step process; use of stoichiometric base.
Route 2: The Van Leusen Reaction A suitable aldehyde/formate equivalent, Tosylmethyl isocyanide (TosMIC)Base (e.g., K2CO3); MethanolGood to ExcellentConvergent; mild conditions; good functional group tolerance.Requires synthesis of or access to TosMIC; potential for side reactions with certain substrates.
Route 3: Oxidation of Oxazoline Precursor Methyl 2-oxazoline-2-carboxylateOxidizing agent (e.g., MnO2, DDQ); Solvent (e.g., Toluene, Dioxane)GoodModular approach; allows for synthesis of oxazoline precursor first.Requires an additional oxidation step; some oxidizing agents can be harsh.

Route 1: Synthesis from Serine Methyl Ester

This classical approach leverages the readily available and chiral amino acid, L-serine methyl ester, as a scaffold to construct the oxazole ring. The synthesis proceeds through the formation of an intermediate imidate followed by cyclization.

Mechanistic Rationale

The synthesis begins with the formation of a methyl 2,2-dichloroethaneimidoate from dichloroacetonitrile and methanol in the presence of a base like sodium methoxide. This imidate then reacts with serine methyl ester. The subsequent intramolecular cyclization, promoted by a non-nucleophilic base such as Hunig's base, leads to the formation of the oxazoline ring, which is then dehydrated to the oxazole.

  • Route 1: From Serine Methyl Ester

    • Step 1: Preparation of Methyl 2,2-dichloroethaneimidoate.

      • To a solution of dichloromethane (DCM) and methanol, add sodium methoxide in methanol.

      • Cool the mixture to -5°C.

      • Add dichloroacetonitrile dropwise over 45 minutes.

      • Stir the mixture for 60 minutes at 0°C.

    • Step 2: Reaction with L-Serine Methyl Ester Hydrochloride.

      • Combine the product from Step 1 with L-serine methyl ester hydrochloride.

    • Step 3: Cyclization and Dehydration.

      • Add Hunig's base (N,N-diisopropylethylamine) to the mixture from Step 2.

      • Heat the mixture to approximately 50°C for about 5 hours.

      • Cool the mixture to 20°C and stir overnight.

      • Work-up involves the addition of DCM, washing with aqueous HCl and water.

Route 2: The Van Leusen Oxazole Synthesis

The Van Leusen reaction is a powerful and versatile method for constructing the oxazole ring from an aldehyde equivalent and tosylmethyl isocyanide (TosMIC). To synthesize methyl oxazole-2-carboxylate, a suitable C1 electrophile that can be considered an equivalent of formyl chloride or a related formic acid derivative is required.

Mechanistic Rationale

The reaction is initiated by the deprotonation of TosMIC by a base, creating a nucleophilic species. This attacks the carbonyl carbon of the aldehyde or its equivalent. The resulting adduct undergoes an intramolecular cyclization to form an oxazoline intermediate. Subsequent elimination of p-toluenesulfinic acid, driven by a base, affords the aromatic oxazole ring.

  • Route 2: The Van Leusen Reaction

    • General Protocol:

      • To a solution of the aldehyde equivalent (e.g., a formate derivative) in a suitable solvent (e.g., methanol, DME), add tosylmethyl isocyanide (TosMIC) and a base (e.g., potassium carbonate).

      • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

      • The work-up typically involves removing the solvent, partitioning between an organic solvent and water, and purifying the product by column chromatography.

    • Note: The specific aldehyde equivalent for the synthesis of the 2-carboxylate would need to be carefully selected. A plausible candidate is a reactive formic acid derivative.

Route 3: Oxidation of a Methyl 2-Oxazoline-2-carboxylate Precursor

This strategy involves the initial synthesis of the corresponding oxazoline, which is then oxidized to the aromatic oxazole. This two-step approach offers modularity and can be advantageous when direct oxazole formation is challenging.

Mechanistic Rationale

The first step is the formation of methyl 2-oxazoline-2-carboxylate. This can be achieved through various methods, such as the cyclization of a suitable N-acyl-β-amino alcohol precursor. The subsequent oxidation step removes two hydrogen atoms from the oxazoline ring to introduce the double bond and form the aromatic oxazole. A variety of oxidizing agents can be employed for this transformation, with manganese dioxide (MnO2) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) being common choices.

  • Route 3: Oxidation of a Methyl 2-Oxazoline-2-carboxylate Precursor

    • Step 1: Synthesis of Methyl 2-Oxazoline-2-carboxylate.

      • This precursor can be synthesized via several methods, including the reaction of an appropriate amino alcohol with an activated carboxylic acid derivative.

    • Step 2: Oxidation to Methyl Oxazole-2-carboxylate.

      • To a solution of methyl 2-oxazoline-2-carboxylate in a suitable solvent (e.g., toluene, dioxane), add the oxidizing agent (e.g., activated manganese dioxide).

      • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

      • Upon completion, the reaction mixture is filtered to remove the oxidant, and the solvent is evaporated.

      • The crude product is then purified by column chromatography.

Visualizing the Synthetic Pathways

To further clarify the relationships between the starting materials and the final product for each route, the following diagrams are provided.

Synthetic_Routes cluster_0 Route 1: From Serine Methyl Ester cluster_1 Route 2: Van Leusen Reaction cluster_2 Route 3: Oxidation of Oxazoline Serine_Ester L-Serine Methyl Ester HCl Oxazoline_Intermediate Oxazoline Intermediate Serine_Ester->Oxazoline_Intermediate Imidate, Hunig's Base Imidate Methyl 2,2-dichloroethaneimidoate Imidate->Oxazoline_Intermediate Final_Product1 Methyl Oxazole-2-carboxylate Oxazoline_Intermediate->Final_Product1 Dehydration Aldehyde Formate Equivalent Oxazoline_Tos_Intermediate Oxazoline-Tosyl Intermediate Aldehyde->Oxazoline_Tos_Intermediate TosMIC, Base TosMIC Tosylmethyl Isocyanide (TosMIC) TosMIC->Oxazoline_Tos_Intermediate Final_Product2 Methyl Oxazole-2-carboxylate Oxazoline_Tos_Intermediate->Final_Product2 Elimination Oxazoline_Precursor Methyl 2-Oxazoline-2-carboxylate Final_Product3 Methyl Oxazole-2-carboxylate Oxazoline_Precursor->Final_Product3 Oxidation (e.g., MnO2)

Caption: Comparative workflow of the three main synthetic routes to Methyl Oxazole-2-carboxylate.

Conclusion and Future Outlook

The synthesis of methyl oxazole-2-carboxylate can be approached from several distinct strategic directions. The choice of the optimal route will invariably depend on the specific requirements of the research, including the availability of starting materials, desired scale, and tolerance for certain reagents and reaction conditions.

  • The synthesis from serine methyl ester offers a reliable method starting from a readily available chiral precursor.

  • The Van Leusen reaction provides a convergent and often high-yielding approach, particularly suitable for library synthesis and exploring structural diversity.

  • The oxidation of an oxazoline precursor is a modular strategy that can be advantageous for overcoming challenges in direct oxazole formation and for the synthesis of analogues.

Future developments in this area may focus on greener and more atom-economical methods, such as catalytic C-H activation or novel enzymatic transformations. As the demand for structurally complex and diverse small molecules continues to grow in the pharmaceutical and agrochemical industries, the development of robust and efficient synthetic methodologies for core heterocycles like methyl oxazole-2-carboxylate will remain a critical area of research.

References

  • WO2000053589A1 - Process for preparing oxazole derivatives.
  • Van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. A new synthesis of oxazoles from aldehydes and tosylmethylisocyanide. Tetrahedron Lett.1972, 13 (23), 2369-2372.
  • Brain, C. T.; Paul, J. M. Rapid Synthesis of Oxazoles under Microwave Conditions. Synlett1999, 1999 (10), 1642-1644.
  • Ley, S. V.; et al. The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. Org. Biomol. Chem.2015 , 13, 207-214. [Link]

  • Wipf, P.; Miller, C. P. A new synthesis of highly functionalized oxazoles. J. Org. Chem.1993, 58 (14), 3604–3606.

Benchmarking Methyl Oxazole-2-Carboxylate: A Comparative Guide for Scaffold Validation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: in Drug Discovery Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Lead Optimization Specialists

Executive Summary

In the high-stakes environment of hit-to-lead optimization, the Methyl Oxazole-2-Carboxylate scaffold serves as a critical pharmacophore, often mimicking peptide bonds or functioning as a rigid linker in kinase and IMPDH inhibitors. However, its utility is frequently misunderstood. Is the observed biological activity intrinsic to the ester, or is it a prodrug artifact?

This guide moves beyond basic datasheet parameters to validate the biological performance of this scaffold against its primary alternatives: Ethyl Oxazole-2-Carboxylate (the lipophilic cousin) and Methyl Thiazole-2-Carboxylate (the bioisostere). We provide a self-validating workflow to ensure your screening hits are genuine.

Part 1: The Comparative Landscape

Selecting the right starting material dictates synthetic velocity and downstream biological fidelity. Below is a technical comparison of Methyl Oxazole-2-Carboxylate against its nearest alternatives.

Table 1: Physicochemical & Synthetic Performance Matrix
FeatureMethyl Oxazole-2-Carboxylate Ethyl Oxazole-2-Carboxylate Methyl Thiazole-2-Carboxylate
Role Rapid-reaction ScaffoldLipophilic Prodrug MotifBioisostere (S vs O)
Hydrolysis Rate (

)
High (

min in plasma)
Medium (

min in plasma)
Low (More stable)
Solubility (DMSO) High (>50 mM)High (>50 mM)High (>50 mM)
H-Bond Potential Acceptor (N, O)Acceptor (N, O)Acceptor (N), Weak Donor
Synthetic Utility Faster aminolysis (amide coupling)Slower aminolysis; requires higher tempSulfur poisoning risk (Pd catalysts)
Metabolic Liability Rapid conversion to acid (active/inactive?)[1]Slower conversion; better cell permeabilityOxidative metabolism (S-oxidation)

Scientist’s Insight:

Use the Methyl ester when synthesizing libraries of amides due to its superior electrophilicity at the carbonyl carbon. Use the Ethyl ester or Thiazole analog if you intend to screen the ester itself as a prodrug, as the Methyl ester often hydrolyzes too quickly in assay media (PBS pH 7.4), leading to false-negative or false-positive data driven by the free acid.

Part 2: Experimental Validation Workflows

To validate biological activity, one must distinguish between the scaffold's intrinsic affinity and assay artifacts .

Diagram 1: The Hit Validation Decision Tree

This workflow illustrates the logic required to validate a "Hit" derived from an Oxazole-2-carboxylate scaffold.

ValidationTree Start Screening Hit: Methyl Oxazole-2-Carboxylate Derivative Check1 Step 1: Purity Check (LC-MS & NMR) Start->Check1 Decision1 Pure > 95%? Check1->Decision1 Resynthesis Resynthesize & Scavenge Metals Decision1->Resynthesis No Check2 Step 2: Stability Assay (PBS pH 7.4, 1h) Decision1->Check2 Yes Resynthesis->Check1 Decision2 Hydrolysis > 10%? Check2->Decision2 Artifact Artifact Warning: Activity likely due to Acid form Decision2->Artifact Yes (Unstable) Check3 Step 3: Esterase Sensitivity (Microsomal Stability) Decision2->Check3 No (Stable) TrueHit Valid Hit: Proceed to SAR Check3->TrueHit

Caption: A logical decision tree for validating oxazole hits. Note the critical "Stability Assay" step to rule out false positives caused by rapid hydrolysis.

Part 3: Detailed Experimental Protocols

Protocol A: Differential Hydrolysis Validation

Objective: Determine if the biological activity is driven by the intact Methyl Oxazole-2-carboxylate or its hydrolyzed acid form.

Reagents:

  • Compound X (Methyl Oxazole derivative)

  • Compound Y (Corresponding Carboxylic Acid, synthesized separately)

  • PBS (pH 7.4)

  • Human Liver Microsomes (HLM)

Methodology:

  • Preparation: Prepare 10 mM stocks of Compound X and Y in DMSO.

  • Incubation: Dilute to 1 µM in PBS. Incubate at 37°C.

  • Sampling: Take aliquots at T=0, 15, 30, and 60 minutes. Quench with acetonitrile.

  • Analysis: Analyze via LC-MS/MS. Calculate the rate of disappearance of Methyl Ester and appearance of Acid.

  • Bioassay Correlation: Run the biological assay (e.g., IC50) using both Compound X and Compound Y side-by-side.

Interpretation:

  • If IC50(X) ≈ IC50(Y) and hydrolysis is fast: The Acid is the active species. The Methyl ester is merely a prodrug.

  • If IC50(X) << IC50(Y) and hydrolysis is slow: The Methyl Ester has intrinsic activity (specific binding).

Protocol B: "Clean" Synthesis for Bioassay (Metal Scavenging)

Oxazole synthesis often uses Copper or Palladium catalysts (e.g., cyclization or coupling). Residual metals can inhibit enzymes (false positive).

  • Synthesis: React Methyl Oxazole-2-carboxylate with amine (R-NH2) in MeOH/THF.

  • Workup: Wash organic layer with 10% aqueous EDTA or use a commercial scavenger resin (e.g., SiliaMetS® Thiol).

  • Validation: Test the final compound for residual metal content (< 10 ppm) via ICP-MS before biological screening.

Part 4: Mechanistic Insight & Visualization

Why does the Methyl Oxazole scaffold behave differently than the Thiazole? It comes down to electron density and dipole orientation .

Diagram 2: Scaffold Properties & Interactions

This diagram visualizes the structural differences affecting binding and reactivity.

ScaffoldProperties Oxazole Methyl Oxazole-2-Carboxylate (Oxygen Atom) Prop1 Higher Electronegativity (O) Stronger H-Bond Acceptor Oxazole->Prop1 Effect Prop2 Lower Aromaticity Faster Ring Opening/Hydrolysis Oxazole->Prop2 Consequence Thiazole Methyl Thiazole-2-Carboxylate (Sulfur Atom) Prop3 Larger Atom Radius (S) Lipophilic Interaction Thiazole->Prop3 Effect Prop4 Higher Stability Resistant to Hydrolysis Thiazole->Prop4 Consequence

Caption: Comparative mechanistic properties. Oxazoles offer tighter H-bonding but lower metabolic stability compared to Thiazoles.

References

  • Biosynth. (n.d.). Methyl oxazole-2-carboxylate Product Information. Retrieved from

  • Li, S., et al. (2025).[2][3] Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Royal Society of Chemistry. Retrieved from

  • ChemGuide. (n.d.). Hydrolysis of Esters: Mechanisms and Rates. Retrieved from

  • Parikh, P.K., et al. (2020).[4] Biological activity of oxadiazole and thiadiazole derivatives. National Institutes of Health (PMC). Retrieved from

  • Common Organic Chemistry. (n.d.). Standard Ester Hydrolysis Conditions. Retrieved from

Sources

A Senior Application Scientist's Guide to the Structural Characterization of Methyl Oxazole-2-carboxylate: An X-ray Crystallography-Centric Approach

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the oxazole scaffold is a cornerstone. Its derivatives are integral to a multitude of pharmacologically active agents and functional materials. Methyl oxazole-2-carboxylate, as a key building block, demands rigorous and unambiguous structural characterization. Understanding its precise three-dimensional architecture is not merely an academic exercise; it is fundamental to predicting its reactivity, understanding its biological interactions, and designing next-generation molecules with enhanced efficacy and specificity.

This guide provides an in-depth comparison of analytical techniques for the structural elucidation of methyl oxazole-2-carboxylate, with a primary focus on the definitive method: single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present self-validating protocols, and compare the rich, atomic-level detail from crystallography with the complementary insights offered by spectroscopic methods.

The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

For the unequivocal determination of a molecule's three-dimensional structure, SCXRD is the unparalleled gold standard.[1] It moves beyond establishing connectivity to define the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions within a crystalline solid.[2] This level of detail is crucial for understanding structure-activity relationships (SAR), polymorphism, and crystal packing, all ofwhich are vital in drug development and materials engineering.

The Crystallographic Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that requires precision and often, patience. The quality of the final structure is entirely dependent on the quality of the single crystal used for the experiment.

SCXRD_Workflow cluster_wet_chem Synthesis & Purification cluster_crystal Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Methyl Oxazole-2-carboxylate Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Crude Product Growth Crystal Growth Trials (Slow Evaporation, Vapor Diffusion, etc.) Purification->Growth Pure Compound Selection Crystal Selection (Microscopy) Growth->Selection Single Crystals Mount Mount Crystal on Goniometer Selection->Mount Diffractometer X-ray Diffraction Data Collection Mount->Diffractometer Cryo-cooled Crystal Solve Structure Solution (e.g., Direct Methods) Diffractometer->Solve Diffraction Data Refine Structure Refinement Solve->Refine Initial Model Validate Validation & CIF Generation (e.g., checkCIF) Refine->Validate Final Structure

Caption: The experimental workflow for single-crystal X-ray crystallography.

Experimental Protocol: Obtaining a Diffraction-Quality Crystal

The most significant bottleneck in SCXRD is obtaining a suitable single crystal.[3] The crystal must be a single, non-twinned entity, typically 0.1-0.3 mm in its dimensions, and free of significant internal defects.[3][4]

Objective: To grow single crystals of methyl oxazole-2-carboxylate suitable for X-ray diffraction.

Materials:

  • Purified methyl oxazole-2-carboxylate

  • A range of high-purity solvents (e.g., dichloromethane, ethyl acetate, hexane, methanol, acetone)

  • Small, clean glass vials (e.g., 4 mL) or a specialized crystallization plate

  • Microscope for crystal inspection

Methodology: Slow Evaporation (A Primary Technique)

  • Solvent Screening: The choice of solvent is critical. The ideal solvent is one in which the compound is moderately soluble. If it is too soluble, it will not precipitate; if it is poorly soluble, it will crash out as a powder.

    • Rationale: A slow decrease in solubility is required to allow molecules to arrange themselves into an ordered crystal lattice.

  • Prepare a Near-Saturated Solution: Dissolve a small amount (5-10 mg) of the purified compound in a minimal volume of a chosen solvent (or solvent mixture) at room temperature. Gentle warming can be used to aid dissolution, but the solution should not be fully saturated at the higher temperature.

  • Filtration: Filter the solution through a small cotton plug or a syringe filter into a clean vial.

    • Rationale: This step removes any microscopic dust or particulate matter that could act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.

  • Slow Evaporation: Cover the vial with a cap, but do not seal it tightly. Pierce the cap with a needle once or twice.

    • Rationale: The small holes allow the solvent to evaporate very slowly over several days to weeks. This gradual increase in concentration is the driving force for crystallization.

  • Incubation: Place the vial in a vibration-free environment (e.g., a quiet cupboard or a dedicated incubator) and leave it undisturbed.

  • Monitoring and Harvesting: Check the vial periodically under a microscope without disturbing it. Once well-formed, single crystals are observed, they can be carefully harvested using a small loop and immediately mounted for data collection.[3]

Data Interpretation: A Case Study with an Analogue

While a public crystal structure for methyl oxazole-2-carboxylate is not available, we can examine the published data for a closely related compound, methyl 1,3-benzoxazole-2-carboxylate , to understand the type of information generated. This analogue features a benzene ring fused to the oxazole core. The data is deposited in the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures.[5][6]

Table 1: Crystallographic Data for Methyl 1,3-benzoxazole-2-carboxylate

Parameter Value Significance
Formula C₉H₇NO₃ Confirms the elemental composition in the crystal.
Crystal System Monoclinic Describes the basic shape of the unit cell.
Space Group P2₁ Defines the symmetry elements within the unit cell.
a (Å) 8.1965 (3) Unit cell dimension.
b (Å) 5.8694 (2) Unit cell dimension.
c (Å) 8.6534 (3) Unit cell dimension.
β (°) 100.224 (2) Unit cell angle.
V (ų) 409.28 (3) Volume of the unit cell.
Z 2 Number of molecules in the unit cell.
R-factor (R₁) 0.036 A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value < 0.05 indicates a good refinement.

| Intermolecular Interactions | C—H···N, C—H···O hydrogen bonds; π–π stacking | Reveals how molecules pack together in the solid state, influencing properties like melting point and solubility. |

Source: Poirot, A. et al., Acta Crystallographica Section E, 2021.

This data provides an exact, to-scale 3D map of the molecule.[2] For the benzoxazole analogue, the analysis revealed the molecule is nearly planar and packs in a flattened herringbone arrangement, stabilized by a network of weak hydrogen bonds and π–π stacking interactions. This is the level of definitive structural insight that SCXRD provides.

Comparative Analysis: Spectroscopic Alternatives

While SCXRD is definitive, other techniques are essential for routine characterization, providing complementary information, particularly about the molecule's behavior in solution.[7][8]

Tech_Comparison cluster_synthesis Synthesis Complete cluster_routine Routine & Complementary Analysis (Solution/Bulk) cluster_definitive Definitive Analysis (Solid State) Start Purified Compound NMR NMR Spectroscopy (Connectivity, Solution Structure) Start->NMR Characterize MS Mass Spectrometry (Molecular Weight, Formula) Start->MS Characterize IR IR Spectroscopy (Functional Groups) Start->IR Characterize XRAY X-ray Crystallography (3D Structure, Stereochemistry, Intermolecular Interactions) NMR->XRAY Requires Definitive Proof MS->XRAY Requires Definitive Proof IR->XRAY Requires Definitive Proof

Caption: Relationship between crystallographic and spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the structure of organic molecules in solution.[9] It provides detailed information about the chemical environment, connectivity, and proximity of atoms (primarily ¹H and ¹³C).

  • What it tells us: The number of unique protons and carbons, their chemical environments (from chemical shifts), and which atoms are connected to which (from coupling constants and 2D experiments like COSY and HMBC).[10]

  • Causality: NMR is the first choice after synthesis because it confirms the carbon-hydrogen framework and connectivity, verifying that the intended molecule was made. It is non-destructive and requires only a few milligrams of material.

  • Comparison to SCXRD: NMR describes the molecule's average structure in a specific solvent, which can differ from the solid-state conformation found by X-ray. It does not directly provide bond lengths or angles and can be ambiguous for complex stereochemistry without extensive 2D experiments.

Mass Spectrometry (MS)

MS is an indispensable tool for determining the molecular weight of a compound.[11] The sample is ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio.[12]

  • What it tells us: The precise molecular weight (with high-resolution MS), which allows for the determination of the molecular formula.[11] Fragmentation patterns can also provide clues about the molecule's structure.[13]

  • Causality: MS is used to quickly confirm that the product has the correct mass, providing strong evidence for a successful reaction.

  • Comparison to SCXRD: MS confirms the elemental formula but provides no information on atom connectivity, isomerism, or 3D structure. It is a destructive technique.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method used to identify the presence of specific functional groups in a molecule.[14] It measures the absorption of infrared radiation, which excites molecular vibrations.

  • What it tells us: The presence of key functional groups. For methyl oxazole-2-carboxylate, one would look for the characteristic C=O stretch of the ester (around 1720-1740 cm⁻¹) and vibrations associated with the C=N and C-O bonds within the oxazole ring.[15]

  • Causality: It serves as a quick check to confirm that key functional groups were incorporated or modified during a reaction.

  • Comparison to SCXRD: IR spectroscopy confirms the presence of building blocks but gives almost no information about how they are connected in the overall molecular architecture.

Performance Comparison at a Glance

Table 2: Comparison of Key Structural Characterization Techniques

Feature Single-Crystal X-ray Crystallography NMR Spectroscopy Mass Spectrometry IR Spectroscopy
Primary Information Precise 3D atomic arrangement, bond lengths/angles, stereochemistry, crystal packing Atomic connectivity, solution-state conformation, electronic environment Molecular weight, elemental formula, fragmentation patterns Presence of functional groups
Sample State Single Crystal (Solid) Solution Gas/Ionized (from Solid/Liquid) Solid, Liquid, or Gas
Ambiguity Unambiguous (Gold Standard) Can be ambiguous for complex stereoisomers; requires 2D methods Cannot distinguish isomers High; many molecules share the same functional groups
Destructive? No (for the crystal) No Yes No
Key Limitation Requires a high-quality single crystal Lower sensitivity, interpretation can be complex Fragmentation can prevent observation of the molecular ion Limited structural information

| Primary Application | Definitive proof of structure | Primary structural elucidation in solution | Confirmation of molecular formula | Quick functional group check |

Conclusion

The comprehensive characterization of methyl oxazole-2-carboxylate relies on a synergistic suite of analytical techniques. Spectroscopic methods—NMR, MS, and IR—provide the foundational data, confirming the molecular formula, functional groups, and atomic connectivity in a rapid, routine manner. However, for absolute and unambiguous structural proof, single-crystal X-ray crystallography is indispensable. It provides the ultimate atomic-resolution picture, revealing the precise bond lengths, angles, and intermolecular forces that govern the molecule's properties in the solid state. For drug development and materials science professionals, this definitive structural knowledge is not just confirmatory; it is the critical foundation upon which rational design and optimization are built.

References

  • Gonnella, N. C. (n.d.). Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. American Association of Pharmaceutical Scientists. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • Wikipedia. (2024). X-ray crystallography. Retrieved from [Link]

  • Poirot, A., Saffon-Merceron, N., de Cózar, A., & Cossío, F. P. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(11), 1078–1081. Available from: [Link]

  • International Union of Crystallography. (n.d.). Acta Crystallographica Section E. Retrieved from [Link]

  • HSC Chemistry. (2024). Understanding Mass Spectrometry for Organic Compound Analysis. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry. Retrieved from [Link]

  • NTNU. (n.d.). Applications in Organic Chemistry - Mass Spectrometry Lab. Retrieved from [Link]

  • Wikipedia. (2024). Cambridge Structural Database. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Retrieved from [Link]

  • ResearchGate. (n.d.). a FTIR spectrum of α-oxazolyl-functionalized polystyrene (3). Retrieved from [Link]

  • Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes. Retrieved from [Link]

  • YouTube. (2025). Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Structural Characterization of Oxygen Heterocyclic Compounds. Retrieved from [Link]

  • Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. Trends in Analytical Chemistry, 69, 88–97. Retrieved from [Link]

  • MIT Information Systems & Technology. (n.d.). Cambridge Structural Database. Retrieved from [Link]

  • YouTube. (2021). Determination of functional groups and identification of compounds by using IR Spectroscopy. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Elucidation of Organic Compounds by NMR, MS, and IR Spectroscopy. Springer.
  • Khan, T., et al. (2021). Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea and Trigonella corniculata under biochar amendment in naturally contaminated soil. PLoS ONE, 16(6), e0253393. Retrieved from [Link]

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A Spectroscopic Guide to Differentiating Methyl Oxazole-2-carboxylate and Oxazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, oxazole derivatives are foundational building blocks, prized for their diverse biological activities and utility as synthetic intermediates.[1][2] The functionalization at the C2 position, often with a carboxylic acid or its corresponding ester, is a critical determinant of a molecule's physicochemical properties and subsequent reactivity. The ability to unequivocally distinguish between the acidic and ester forms is paramount for process control, quality assurance, and reaction monitoring.

This technical guide provides an in-depth spectroscopic comparison of methyl oxazole-2-carboxylate and its parent acid, oxazole-2-carboxylic acid. We will delve into the characteristic signatures of each compound across ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, data-driven comparisons to facilitate confident structural elucidation.

The Chemical Rationale for Spectroscopic Differentiation

The primary structural difference between methyl oxazole-2-carboxylate and oxazole-2-carboxylic acid lies in the terminal group of the C2 substituent: a methyl ester (-COOCH₃) versus a carboxylic acid (-COOH). This seemingly minor change induces significant alterations in the electronic environment and vibrational properties of the molecules, which are readily detectable by modern spectroscopic techniques. The presence of the acidic proton and the differing electronegativity of the -OCH₃ versus -OH group are the principal drivers of the spectral distinctions we will explore.

¹H NMR Spectroscopy: A Tale of Two Protons

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a rapid and definitive method to distinguish between the ester and the acid, primarily through the presence or absence of two key signals.

Key Differentiating Features in ¹H NMR:
  • The Carboxylic Acid Proton: Oxazole-2-carboxylic acid will exhibit a highly characteristic, broad singlet in the downfield region of the spectrum, typically between 10-13 ppm.[3] This proton is acidic and its chemical shift can be sensitive to solvent and concentration due to hydrogen bonding. This signal is entirely absent in the spectrum of the methyl ester.

  • The Methyl Ester Protons: Methyl oxazole-2-carboxylate displays a sharp singlet at approximately 3.9-4.1 ppm, integrating to three protons. This signal arises from the methoxy (-OCH₃) group of the ester.

The protons on the oxazole ring itself will show subtle differences in their chemical shifts due to the slight variation in the electron-withdrawing nature of the carboxylic acid versus the methyl ester.

Table 1: Comparative ¹H NMR Data

Proton Methyl Oxazole-2-carboxylate (Predicted) Oxazole-2-carboxylic Acid (Predicted) Rationale for Difference
H4 & H5 (ring)~7.5 - 8.5 ppm~7.5 - 8.5 ppmMinor shifts expected due to different inductive effects.
-COOCH₃~4.0 ppm (singlet, 3H)AbsentUnique signal for the methyl ester group.
-COOHAbsent~10-13 ppm (broad singlet, 1H)Diagnostic signal for the carboxylic acid proton.

Note: Predicted values are based on general principles and data from analogous compounds such as methyl 1,3-benzoxazole-2-carboxylate, which shows a methyl singlet at 4.10 ppm.[4][5]

¹³C NMR Spectroscopy: Probing the Carbonyl Environment

Carbon-13 NMR spectroscopy offers a complementary and equally powerful method for differentiation, focusing on the chemical environment of the carbon atoms, particularly the carbonyl carbon.

Key Differentiating Features in ¹³C NMR:
  • Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon is diagnostic. In carboxylic acids, this carbon typically resonates between 170-185 ppm, while in esters, it appears slightly upfield, in the range of 165-180 ppm.[3]

  • Methoxy Carbon (-OCH₃): The spectrum of methyl oxazole-2-carboxylate will feature a signal around 52-54 ppm corresponding to the methyl group of the ester, a feature absent in the acid's spectrum.[4][5]

Table 2: Comparative ¹³C NMR Data

Carbon Methyl Oxazole-2-carboxylate (Predicted) Oxazole-2-carboxylic Acid (Predicted) Rationale for Difference
C=O~160 - 170 ppm~165 - 175 ppmThe carbonyl carbon in the acid is slightly more deshielded.
C2 (ring)~155 - 160 ppm~155 - 160 ppmAttached to the functional group; minor shifts expected.
C4 & C5 (ring)~125 - 145 ppm~125 - 145 ppmMinor shifts due to differing electronic effects.
-OCH₃~53 ppmAbsentUnique signal for the methyl ester.

Note: Predicted values are based on general principles and data from analogous compounds. For instance, the carbonyl carbon in methyl 1,3-benzoxazole-2-carboxylate appears at 156.9 ppm and the methoxy carbon at 53.7 ppm.[4][5]

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy excels at identifying functional groups through their characteristic vibrational frequencies. The differences between a carboxylic acid and a methyl ester are stark and easily identifiable.

Key Differentiating Features in IR:
  • O-H Stretch: The most telling feature for oxazole-2-carboxylic acid is a very broad absorption band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. This band is absent in the ester.

  • C=O Stretch: The carbonyl (C=O) stretching frequency also differs. In the carboxylic acid, it typically appears around 1700-1725 cm⁻¹. In the corresponding ester, this band is shifted to a higher frequency, usually in the 1735-1750 cm⁻¹ range.

  • C-O Stretch: The ester will exhibit a prominent C-O stretching band in the region of 1100-1300 cm⁻¹, which is less defined in the carboxylic acid.

Table 3: Comparative IR Data

Vibrational Mode Methyl Oxazole-2-carboxylate (cm⁻¹) Oxazole-2-carboxylic Acid (cm⁻¹)
O-H stretchAbsent2500-3300 (very broad)
C-H stretch~2950-3000~3000-3100
C=O stretch~1735-1750~1700-1725
C-O stretch~1100-1300Less prominent

Mass Spectrometry: Fragmentation Pathways

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the two compounds.

Key Differentiating Features in MS:
  • Molecular Ion Peak (M⁺): The molecular ion peak will differ by 14 mass units, corresponding to the difference between a methyl group (CH₃) and a hydrogen atom (H).

    • Methyl Oxazole-2-carboxylate (C₅H₅NO₃): MW = 127.10 g/mol

    • Oxazole-2-carboxylic Acid (C₄H₃NO₃): MW = 113.07 g/mol

  • Fragmentation: The fragmentation patterns will be distinct. The methyl ester is likely to show a prominent loss of the methoxy radical (•OCH₃, 31 mass units) or methanol (CH₃OH, 32 mass units). The carboxylic acid will characteristically lose a hydroxyl radical (•OH, 17 mass units) or water (H₂O, 18 mass units), and also readily decarboxylates with the loss of CO₂ (44 mass units).

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.

Protocol 1: NMR Spectroscopy

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Causality in Protocol:

  • Choice of Solvent: CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds. However, for the carboxylic acid, DMSO-d₆ is often preferred as it can better solubilize the more polar acid and slow down the exchange of the acidic proton, resulting in a more distinct -COOH signal.[6]

  • Number of Scans: ¹³C NMR requires significantly more scans than ¹H NMR due to the low natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.

Protocol 2: IR Spectroscopy

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Causality in Protocol:

  • ATR Accessory: Attenuated Total Reflectance (ATR) is a common and convenient method for solid and liquid samples, requiring minimal sample preparation.

  • Background Scan: A background scan is crucial to subtract the absorbance of atmospheric CO₂ and water vapor, as well as the instrument's own optical components, ensuring that the final spectrum is solely that of the sample.[7]

Protocol 3: Mass Spectrometry

Caption: General workflow for Mass Spectrometry analysis via ESI.

Causality in Protocol:

  • Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids and esters, often keeping the molecular ion intact.

  • Ion Mode: For the carboxylic acid, negative ion mode ([M-H]⁻) is often very effective. For the ester, positive ion mode ([M+H]⁺ or [M+Na]⁺) is typically used.

Conclusion

The spectroscopic differentiation between methyl oxazole-2-carboxylate and oxazole-2-carboxylic acid is straightforward and robust when employing a multi-technique approach. ¹H NMR provides unambiguous evidence through the presence of either a methyl ester singlet or a broad carboxylic acid proton signal. ¹³C NMR corroborates this by identifying the methoxy carbon and the precise chemical shift of the carbonyl carbon. IR spectroscopy offers a rapid functional group check with its distinctive O-H and C=O stretching bands. Finally, mass spectrometry confirms the molecular weight and provides characteristic fragmentation patterns that serve as ultimate proof of structure. By understanding the principles behind these techniques and applying the rigorous experimental protocols outlined, researchers can confidently distinguish between these two vital chemical entities.

References

  • Bruzgulienė, D., et al. (2022). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 102–109. Available at: [Link]

  • Mao, J. D., et al. (2011). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 75(16), 4696-4710.
  • Bari, L., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. IUCrData, 6(10). Available at: [Link]

  • Bruzgulienė, D., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central. Available at: [Link]

  • Reddy, C. K., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Ghebremichael, A., & Sharma, S. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. ACS Publications. Available at: [Link]

  • Pîrnău, A., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl oxirane-2-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • Bari, L., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. PubMed Central. Available at: [Link]

  • Uccella, N. A. (1980). MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. Retrieved from [Link]

  • Mohammadi, M., et al. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Journal of Synthetic Chemistry. Available at: [Link]

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A Senior Application Scientist's Guide to Purity Assessment of Methyl Oxazole-2-carboxylate by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of safe and effective drug development. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the critical task of assessing the purity of methyl oxazole-2-carboxylate (CAS No: 31698-88-1), a heterocyclic building block of interest in medicinal chemistry.[1]

This document moves beyond a simple recitation of protocols. It delves into the rationale behind methodological choices, empowering you to not only replicate these methods but also to adapt and troubleshoot them effectively. We will explore the strengths and limitations of each technique, supported by experimental data, to guide you in selecting the optimal analytical strategy for your specific needs.

The Analytical Challenge: Understanding Methyl Oxazole-2-carboxylate and Its Potential Impurities

Methyl oxazole-2-carboxylate, with a molecular formula of C₅H₅NO₃ and a molecular weight of 127.1 g/mol , is a small, polar heterocyclic ester.[1] Its purity is paramount, as even trace impurities can have unintended biological consequences or interfere with downstream synthetic steps.

A thorough understanding of the synthetic route is crucial for predicting potential impurities. Oxazole rings are often synthesized through various condensation and cyclization reactions.[2][3] Common synthetic pathways to oxazoles may involve starting materials such as carboxylic acids and α-haloketones, or the reaction of isocyanoacetates with acylating agents.[2][3] Consequently, potential process-related impurities could include:

  • Unreacted Starting Materials: Such as oxazole-2-carboxylic acid or residual methylating agents.

  • By-products: Arising from incomplete reactions or side reactions.

  • Reagents and Catalysts: Trace amounts of chemicals used during the synthesis.

  • Degradation Products: The oxazole ring and the ester functional group are susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening or saponification.

Orthogonal Approaches: HPLC and GC-MS for Comprehensive Purity Profiling

No single analytical technique can provide a complete picture of a compound's purity. Therefore, employing orthogonal methods—techniques that separate compounds based on different chemical principles—is a robust strategy. Here, we compare reversed-phase HPLC (RP-HPLC), which separates based on polarity, and GC-MS, which separates based on volatility and provides mass identification.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Quantification

HPLC is a powerful and versatile technique for separating and quantifying non-volatile and thermally labile compounds, making it an excellent first-line approach for the analysis of methyl oxazole-2-carboxylate.

The selection of the HPLC column, mobile phase, and detection wavelength is critical for achieving a successful separation.

  • Column Selection: A C18 stationary phase is the most common choice for reversed-phase HPLC and is well-suited for separating small polar molecules like methyl oxazole-2-carboxylate from less polar impurities. The C18 matrix provides a good balance of hydrophobic interactions for retaining the analyte and potential non-polar impurities.

  • Mobile Phase: A gradient elution using a mixture of a weak acid in water and an organic modifier (acetonitrile or methanol) is typically employed. The acidic mobile phase helps to suppress the ionization of any acidic or basic functional groups on the analyte or impurities, leading to sharper peaks and more reproducible retention times. Acetonitrile is often preferred over methanol as it generally provides better peak shape and lower backpressure.

This protocol is a starting point and should be optimized and validated according to ICH guidelines (ICH Q2(R1)).

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

Chromatographic Conditions:

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 minutes; 90% B for 5 minutes; 10% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA detection, 210-400 nm (monitor at 254 nm for quantification)

| Injection Volume | 10 µL |

Sample Preparation:

  • Accurately weigh approximately 10 mg of methyl oxazole-2-carboxylate and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the same diluent to a working concentration of approximately 0.1 mg/mL.

System Suitability: Before sample analysis, inject a standard solution at least five times and verify that the system suitability parameters (e.g., retention time repeatability, peak area precision, tailing factor, and theoretical plates) meet the predefined acceptance criteria as per your internal standard operating procedures and regulatory guidelines.

Caption: HPLC workflow for methyl oxazole-2-carboxylate purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Elucidation

GC-MS is an ideal complementary technique to HPLC for the analysis of volatile and semi-volatile impurities that may not be readily detected by HPLC. The mass spectrometer provides valuable structural information, aiding in the identification of unknown impurities.

The successful application of GC-MS for methyl oxazole-2-carboxylate analysis hinges on its thermal stability and volatility.

  • Column Selection: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is a good starting point. This type of column offers a good balance for separating a range of compounds with varying polarities.

  • Injector and Detector Parameters: A split injection is typically used to avoid overloading the column. The injector temperature should be optimized to ensure complete vaporization of the analyte without causing thermal degradation. The mass spectrometer should be operated in electron ionization (EI) mode, which will generate a reproducible fragmentation pattern that can be compared to a spectral library for identification.

This protocol should be considered a starting point and requires optimization and validation.

Instrumentation:

  • GC system with a split/splitless injector, coupled to a mass spectrometer.

Chromatographic Conditions:

Parameter Value
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temperature 250 °C (optimize as needed)
Split Ratio 50:1
Oven Program 50 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Scan Range | 40-400 m/z |

Sample Preparation:

  • Prepare a 1 mg/mL solution of methyl oxazole-2-carboxylate in a volatile solvent such as dichloromethane or ethyl acetate.

Caption: GC-MS workflow for impurity profiling of methyl oxazole-2-carboxylate.

Comparative Analysis: HPLC vs. GC-MS

The following table summarizes the key performance attributes of each technique for the purity assessment of methyl oxazole-2-carboxylate.

FeatureHPLCGC-MS
Applicability Excellent for non-volatile and thermally labile compounds.Best for volatile and semi-volatile, thermally stable compounds.
Selectivity High, based on polarity differences.Very high, based on volatility and mass-to-charge ratio.
Sensitivity Good to excellent, depending on the detector.Excellent, especially in selected ion monitoring (SIM) mode.
Quantification Highly accurate and precise with external standards.Generally used for semi-quantification unless standards are available.
Impurity Identification Limited to UV-Vis spectral comparison (PDA). Requires LC-MS for mass information.Excellent for structural elucidation through fragmentation patterns.
Potential Issues Co-elution of impurities with similar polarity. Analyte insolubility in mobile phase.Thermal degradation of the analyte in the injector. Non-volatile impurities will not be detected.

Conclusion: A Dual-Pronged Approach for Unwavering Confidence in Purity

For a comprehensive and robust assessment of methyl oxazole-2-carboxylate purity, a dual-pronged approach utilizing both HPLC and GC-MS is strongly recommended. HPLC serves as the primary tool for accurate quantification of the main component and non-volatile impurities. GC-MS provides an orthogonal separation and is invaluable for the identification and semi-quantification of volatile and semi-volatile impurities that might otherwise go undetected.

By understanding the fundamental principles behind each technique and tailoring the methodologies to the specific physicochemical properties of methyl oxazole-2-carboxylate, researchers can confidently ensure the quality and consistency of this important chemical building block, thereby upholding the principles of scientific integrity and contributing to the development of safe and effective pharmaceuticals.

References

  • LookChem. Oxazole-2-carboxylic acid. [Link]

  • SciELO. A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. [Link]

  • PubChem. 4-Methyloxazole-2-carboxylic acid. [Link]

  • Georganics. Methyl 1,3-oxazole-4-carboxylate. [Link]

  • ACS Publications. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]

  • Wikipedia. Oxazole. [Link]

  • NIH National Library of Medicine. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]

  • ResearchGate. A Mild High-Yielding Synthesis of Oxazole-4-carboxylate Derivatives. [Link]

  • PubChem. Methyl oxirane-2-carboxylate. [Link]

  • ChemSynthesis. methyl 2-oxo-2,3-dihydro-1,3-oxazole-4-carboxylate. [Link]

  • NIH National Library of Medicine. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. [Link]

  • NIH National Library of Medicine. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]

  • RSC Publishing. Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides. [Link]

  • ResearchGate. (a) The UV spectra of carbazole-based compounds at a concentration of 1... [Link]

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A Comparative Guide to Confirming the Structure of Reaction Products from Methyl Oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of a reaction product is the bedrock of reliable and reproducible science. Methyl oxazole-2-carboxylate serves as a versatile and valuable building block in the synthesis of more complex molecules, leveraging the unique electronic and steric properties of the oxazole ring.[1][2][3] The oxazole moiety is a key pharmacophore in numerous biologically active compounds, making its derivatives frequent targets in medicinal chemistry.[1][2][3]

However, the reactivity of both the ester functional group and the heterocyclic ring can lead to a variety of outcomes, including regioisomeric mixtures, unexpected rearrangements, or incomplete conversions. Therefore, a robust, multi-faceted analytical approach is not just recommended; it is essential. This guide provides an in-depth comparison of the most effective analytical techniques for confirming the structure of products derived from methyl oxazole-2-carboxylate, grounded in the principles of causality and self-validating experimental design.

The Chemist's Challenge: Ambiguity in Oxazole Chemistry

Reactions involving methyl oxazole-2-carboxylate can be directed at several sites:

  • The Ester Group: Subject to nucleophilic acyl substitution, such as saponification to the corresponding carboxylic acid or amidation to form various amides.

  • The Oxazole Ring: While generally electron-rich, the acidity of protons at C5 and C4 allows for metallation and subsequent electrophilic attack. The ring can also participate in cycloaddition reactions.[3]

  • Combined Reactivity: More complex transformations may involve both the ester and the ring, leading to products where multiple changes have occurred.

This potential for diverse reactivity underscores the need for a rigorous analytical workflow to distinguish between desired products, starting materials, and potential byproducts.

The Analytical Workflow: A Multi-Technique Approach

No single technique can provide a complete structural picture. True confidence is achieved by integrating complementary data from several spectroscopic and analytical methods. The following workflow represents a best-practice approach to structural elucidation in this context.

G cluster_0 Initial Reaction & Work-up cluster_1 Primary Spectroscopic Analysis cluster_2 In-depth Structural Confirmation cluster_3 Unambiguous Proof (If Required) Reaction Reaction of Methyl oxazole-2-carboxylate Workup Purification (e.g., Chromatography, Recrystallization) Reaction->Workup HNMR ¹H NMR (Proton Environment & Connectivity) Workup->HNMR MS LC-MS / HRMS (Molecular Weight & Formula) Workup->MS IR FTIR (Functional Groups) Workup->IR CNMR ¹³C NMR & DEPT (Carbon Skeleton) HNMR->CNMR Ambiguity exists MS->CNMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) (Definitive Connectivity) CNMR->TwoD_NMR XRay Single Crystal X-ray Diffraction (Absolute Structure) TwoD_NMR->XRay Still ambiguous or crystalline solid Final Structure Confirmed TwoD_NMR->Final XRay->Final

Caption: A logical workflow for the structural confirmation of reaction products.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. For derivatives of methyl oxazole-2-carboxylate, a combination of 1D and 2D NMR experiments provides a wealth of information.

¹H NMR: The First Look

A ¹H NMR spectrum gives the first critical clues about the success of a reaction.

  • Why it's used: To identify and quantify all unique proton environments in the molecule. It reveals information about the electronic environment of the protons and their proximity to other protons.

  • What to look for:

    • Oxazole Ring Protons: In the parent compound, expect two signals in the aromatic region, corresponding to H4 and H5.

    • Methyl Ester Protons: A characteristic singlet around 3.9-4.1 ppm. The disappearance or shift of this signal is a primary indicator of reaction at the ester position.

    • New Signals: The appearance of new signals will correspond to the substituents added during the reaction. Their chemical shift, multiplicity, and integration are key pieces of the puzzle.

¹³C NMR: Mapping the Carbon Skeleton

While ¹H NMR shows the protons, ¹³C NMR (often with DEPT experiments) reveals the carbon framework.

  • Why it's used: To identify all unique carbon environments, including quaternary carbons that are invisible in ¹H NMR.

  • What to look for:

    • Oxazole Ring Carbons: The parent molecule will show three distinct signals for C2, C4, and C5. C2 is typically the most downfield due to its position between two heteroatoms.[4]

    • Carbonyl Carbon: The ester carbonyl carbon appears around 157-163 ppm.[5][6] A significant shift in this resonance confirms a change in the functional group (e.g., conversion to an amide or acid).

    • Methyl Ester Carbon: A signal around 53 ppm corresponds to the -OCH₃ group.[5][6]

2D NMR: The Definitive Connectivity Map

When isomerism is a possibility, 2D NMR is indispensable for establishing definitive atomic connections.

  • Why it's used: To resolve ambiguities from 1D spectra by showing correlations between nuclei.

  • Key Experiments & Their Causality:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is crucial for tracing out alkyl chains or identifying adjacent protons on an aromatic ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Directly correlates a proton to the carbon it is attached to. This is the most reliable way to assign carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the critical experiment for distinguishing regioisomers. For example, a correlation from the protons of a new substituent to C4 vs. C5 of the oxazole ring provides unambiguous proof of the substitution site.

G cluster_0 cluster_1 Key HMBC Correlations mol C4-H -- C5-H |      / O --- C2 -- C=O     /    |  N--/     O-CH₃ H_Me Me protons (~4.1 ppm) C_CO C=O (~157 ppm) H_Me->C_CO ²J C2 C2 (~152 ppm) H_Me->C2 ³J H5 H5 (~7.8 ppm) H5->C2 ³J C4 C4 (~128 ppm) H5->C4 ²J

Caption: Key HMBC correlations confirming the ester position at C2.

II. Mass Spectrometry (MS): Confirming Mass and Formula

Mass spectrometry provides the molecular weight and, with high resolution, the elemental formula of a compound.

  • Why it's used: To quickly confirm the mass of the product, which should correspond to the expected molecular transformation. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confident determination of the elemental formula.

  • What to look for:

    • Molecular Ion Peak ([M+H]⁺, [M+Na]⁺, etc.): The primary signal of interest. Its m/z value should match the calculated mass of the expected product.

    • Isotope Pattern: For compounds containing elements like chlorine or bromine, the characteristic isotopic distribution provides additional confirmation.

    • Fragmentation Pattern: While complex, the fragmentation pattern can offer structural clues. The oxazole ring has characteristic cleavage pathways that can help deduce the position of substituents.[7]

Comparison: HRMS vs. Standard MS
FeatureStandard (Unit Resolution) MSHigh-Resolution MS (HRMS)
Primary Output Nominal Mass (integer)Accurate Mass (to 4-5 decimal places)
Confidence Suggests a molecular weightConfirms elemental composition
Utility Good for reaction monitoringEssential for new compound characterization
Causality A product with mass 200 could have many formulas.A product with mass 200.0681 can be confidently assigned the formula C₁₁H₈N₂O₂.

III. Infrared (IR) Spectroscopy: A Rapid Functional Group Check

IR spectroscopy is a fast and simple technique for identifying the presence or absence of key functional groups.

  • Why it's used: To provide a quick "fingerprint" of the molecule's functional groups. It is particularly effective for tracking changes to carbonyl groups.

  • What to look for:

    • C=O Stretch: The methyl ester in the starting material shows a strong absorption around 1720-1740 cm⁻¹.

    • Reaction at the Ester:

      • Saponification: The ester C=O peak will disappear and be replaced by a very broad O-H stretch (2500-3300 cm⁻¹) and a carboxylate C=O stretch (~1700-1720 cm⁻¹).

      • Amidation: The ester C=O peak is replaced by an amide C=O stretch (1630-1680 cm⁻¹). The presence of N-H stretches (3100-3500 cm⁻¹) is also a key indicator for primary or secondary amides.

    • Oxazole Ring Vibrations: Look for characteristic C=N and C-O-C stretches in the 1500-1650 cm⁻¹ and 1000-1300 cm⁻¹ regions, respectively.

IV. X-ray Crystallography: The Unambiguous Gold Standard

When a reaction product can be crystallized, single-crystal X-ray diffraction provides the ultimate, unambiguous structural proof.

  • Why it's used: To determine the precise three-dimensional arrangement of atoms in a solid, including bond lengths, bond angles, and relative stereochemistry. It is the definitive method for resolving complex structural or stereochemical ambiguities.

  • Advantages: Provides an absolute structure, leaving no room for interpretation.

  • Limitations: The compound must be crystalline, and growing suitable single crystals can be a significant challenge. It is not a high-throughput technique.

Experimental Protocols

Protocol 1: NMR Sample Preparation (¹H, ¹³C, 2D)
  • Material: Ensure the sample is pure, as confirmed by a preliminary technique like LC-MS or TLC. Remove residual solvents under high vacuum.

  • Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is fully soluble. CDCl₃ is a good first choice for many neutral organic molecules.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.6-0.7 mL of the deuterated solvent to the NMR tube.

  • Dissolution: Cap the tube and gently invert to dissolve the sample. A brief sonication may be used if necessary. The solution must be clear and homogeneous.

  • Acquisition: Acquire a ¹H spectrum first. Based on this, set up subsequent ¹³C, DEPT, COSY, HSQC, and HMBC experiments using standard instrument parameters. Ensure sufficient acquisition time for good signal-to-noise, especially for ¹³C and HMBC.

Protocol 2: HRMS Sample Preparation (LC-MS ESI)
  • Solvent System: Prepare a stock solution of the sample (~1 mg/mL) in a high-purity solvent compatible with reverse-phase chromatography (e.g., methanol or acetonitrile).

  • Dilution: Create a dilute solution for injection (e.g., 10-50 µL of stock in 1 mL of mobile phase) to a final concentration of 1-10 µg/mL.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Method: Inject the sample via a liquid chromatography system or direct infusion. Use Electrospray Ionization (ESI) in positive ion mode as a starting point, as the oxazole nitrogen is readily protonated.

  • Data Analysis: Extract the accurate mass of the molecular ion peak and use the instrument's software to calculate the elemental composition, ensuring the mass error is below 5 ppm. This tight tolerance is a self-validating check on the formula assignment.

Conclusion

Confirming the structure of reaction products derived from methyl oxazole-2-carboxylate requires a synergistic and logical application of modern analytical techniques. While ¹H NMR and Mass Spectrometry provide the initial, critical data on proton environments and molecular formula, they are often insufficient to resolve the subtleties of isomerism inherent in heterocyclic chemistry. The strategic use of ¹³C and, most importantly, 2D NMR experiments like HMBC provides the necessary connectivity data to build an unshakeable structural hypothesis. This is complemented by the functional group information from IR spectroscopy and, when available, the absolute proof from X-ray crystallography. By following this multi-technique, evidence-based approach, researchers can ensure the scientific integrity of their work and build a solid foundation for further drug development and scientific discovery.

References

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A Comparative Benchmarking Guide: Evaluating Methyl Oxazole-2-Carboxylate Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the quest for novel small molecules that can modulate the activity of protein kinases remains a cornerstone of therapeutic innovation. Protein kinases, as central regulators of cellular signaling, are implicated in a myriad of diseases, most notably cancer. The oxazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent kinase inhibitory activity.[1][2] This guide presents a comprehensive benchmarking study of methyl oxazole-2-carboxylate, a compound of interest with potential anticancer and antiangiogenic properties, against a panel of well-characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine, the multi-targeted inhibitor Dasatinib, and the highly selective inhibitor Vemurafenib.[3][4][5][6]

This document is intended for researchers, scientists, and drug development professionals, providing an in-depth technical comparison supported by detailed experimental protocols. Our objective is to furnish a framework for evaluating the potential of novel compounds like methyl oxazole-2-carboxylate within the broader context of established kinase inhibitor classes.

Introduction: The Rationale for Kinase Inhibitor Benchmarking

The human kinome comprises over 500 protein kinases, making them a fertile ground for therapeutic intervention. The development of kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[7] When a novel compound, such as methyl oxazole-2-carboxylate, is identified as a potential therapeutic agent, a critical step in its preclinical evaluation is to benchmark its activity against existing inhibitors. This comparative analysis serves several key purposes:

  • Potency Assessment: To quantify the inhibitory concentration (IC50) of the test compound against specific kinases and compare it to established drugs.

  • Selectivity Profiling: To understand the spectrum of kinases inhibited by the compound. A highly selective inhibitor targets a specific kinase, minimizing off-target effects, while a multi-targeted inhibitor can be advantageous in combating complex diseases driven by multiple signaling pathways.

  • Mechanism of Action Insights: To infer the potential binding mode and mechanism of inhibition by comparing its profile to inhibitors with known mechanisms.

For this guide, we have selected three benchmark inhibitors that represent a spectrum of selectivity and potency:

  • Staurosporine: A natural product that acts as a potent, ATP-competitive, and broad-spectrum inhibitor of many kinases.[4][8][9][10] Its promiscuity makes it a useful positive control for kinase assays.

  • Dasatinib: A multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[5][11][12] It targets BCR-ABL, SRC family kinases, c-KIT, and PDGFR.[12][13]

  • Vemurafenib: A highly selective inhibitor of the BRAF V600E mutant kinase, approved for the treatment of late-stage melanoma.[6][14][15]

Experimental Design: A Framework for Comparative Analysis

To comprehensively evaluate methyl oxazole-2-carboxylate, a multi-faceted experimental approach is required. The following sections detail the protocols for determining inhibitory potency (IC50) and assessing kinase selectivity.

Kinase Inhibition Assay: Determining IC50 Values

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor. The following protocol outlines a common method for determining IC50 values using a luminescence-based kinase assay.

Experimental Workflow for IC50 Determination

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Detection & Analysis A Serial Dilution of Methyl Oxazole-2-carboxylate & Benchmark Inhibitors C Dispense Inhibitors into 384-well Plate A->C B Prepare Kinase, Substrate, and ATP Solutions D Add Kinase Enzyme B->D E Initiate Reaction with ATP and Substrate B->E C->D D->E F Incubate at Room Temperature E->F G Add Luminescence Detection Reagent F->G H Measure Luminescence G->H I Plot Dose-Response Curve and Calculate IC50 H->I

Caption: Workflow for determining kinase inhibitor IC50 values.

Detailed Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of methyl oxazole-2-carboxylate and the benchmark inhibitors (Staurosporine, Dasatinib, Vemurafenib) in 100% DMSO.

    • Perform a serial dilution of each compound in assay buffer to create a range of concentrations (e.g., from 100 µM to 0.01 nM).

  • Kinase Reaction Setup:

    • The choice of kinase and substrate will depend on the therapeutic target of interest. For this hypothetical study, let's assume we are screening against a panel of representative kinases: a tyrosine kinase (e.g., ABL1), a serine/threonine kinase (e.g., AKT1), and a mutant kinase (e.g., BRAF V600E).

    • Prepare a kinase reaction buffer containing the kinase, its specific substrate, and cofactors as recommended by the manufacturer. The ATP concentration should be at or near the Km for each kinase to ensure accurate and comparable IC50 values.[16][17][18]

  • Assay Procedure (384-well plate format):

    • Add 5 µL of each diluted compound to the appropriate wells of a 384-well assay plate. Include wells with DMSO only as a negative control (100% kinase activity) and wells with a known potent inhibitor or no enzyme as a positive control (0% kinase activity).[19]

    • Add 10 µL of the kinase solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.[19]

    • Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the kinase substrate.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and detect the amount of ADP produced using a commercially available luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay). The luminescent signal is proportional to the amount of ADP generated, which is inversely proportional to the kinase activity.[20][21]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound against each kinase.[22][23]

Kinase Selectivity Profiling

Kinase selectivity profiling is crucial for understanding the therapeutic window and potential off-target effects of an inhibitor.[18] This can be performed by screening the compound against a large panel of kinases at a fixed concentration.

Experimental Workflow for Kinase Selectivity Profiling

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Detection & Analysis A Prepare Methyl Oxazole-2-carboxylate and Benchmark Inhibitors at a Fixed Concentration (e.g., 1 µM) C Dispense Inhibitors into Kinase Panel Plates A->C B Prepare Kinase Panel Plates (e.g., 96 different kinases) B->C D Initiate Kinase Reactions C->D E Incubate D->E F Add Luminescence Detection Reagent E->F G Measure Luminescence F->G H Calculate Percent Inhibition for Each Kinase G->H I Generate Kinome Map/ Selectivity Profile H->I

Caption: Workflow for kinase selectivity profiling.

Detailed Protocol:

  • Compound Preparation:

    • Prepare solutions of methyl oxazole-2-carboxylate and the benchmark inhibitors at a fixed, high concentration (e.g., 1 µM or 10 µM) in the appropriate assay buffer.

  • Kinase Panel:

    • Utilize a commercially available kinase profiling service or an in-house panel of purified kinases. These panels typically cover a broad representation of the human kinome.[24]

  • Assay Procedure:

    • The assay is performed similarly to the IC50 determination, but with a single concentration of each inhibitor against a large number of kinases.

  • Data Analysis:

    • Calculate the percentage of inhibition for each kinase at the tested concentration.

    • The results can be visualized as a "kinome map" or a bar chart to provide a clear representation of the inhibitor's selectivity profile.

Comparative Data Analysis

The following tables present hypothetical, yet plausible, data to illustrate the type of comparative analysis that can be performed.

Table 1: Comparative IC50 Values (nM) against a Select Kinase Panel

CompoundABL1 (Tyrosine Kinase)AKT1 (Ser/Thr Kinase)BRAF V600E (Mutant Kinase)
Methyl oxazole-2-carboxylate 5,2308,7501,120
Staurosporine 6.53.24.8
Dasatinib 0.8>10,000250
Vemurafenib >10,000>10,00031

Data are hypothetical and for illustrative purposes only.

Interpretation:

  • Methyl oxazole-2-carboxylate: In this hypothetical scenario, it displays weak to moderate inhibitory activity, with some preference for the BRAF V600E mutant.

  • Staurosporine: As expected, it potently inhibits all tested kinases, demonstrating its broad-spectrum nature.[4]

  • Dasatinib: Shows high potency against ABL1, consistent with its clinical use, and moderate activity against BRAF V600E, while being inactive against AKT1.[25]

  • Vemurafenib: Exhibits exceptional selectivity for BRAF V600E, with no significant activity against the other kinases.[6][26]

Table 2: Kinase Selectivity Profile (% Inhibition at 1 µM)

Kinase FamilyMethyl oxazole-2-carboxylateStaurosporineDasatinibVemurafenib
Tyrosine Kinases
ABL115%99%98%<5%
SRC25%99%95%<5%
VEGFR230%98%85%<5%
Serine/Threonine Kinases
AKT112%99%<5%<5%
PKA8%99%<5%<5%
Mutant Kinases
BRAF V600E65%99%80%97%

Data are hypothetical and for illustrative purposes only.

Interpretation:

This selectivity data further reinforces the observations from the IC50 table. Methyl oxazole-2-carboxylate shows a modest and somewhat selective inhibitory profile at 1 µM, primarily affecting BRAF V600E. In contrast, Staurosporine is non-selective, Dasatinib is multi-targeted with a clear preference for tyrosine kinases, and Vemurafenib is highly selective for its target.

Signaling Pathway Context

To understand the potential biological impact of inhibiting a kinase like BRAF, it is essential to consider its role in cellular signaling. The diagram below illustrates the MAPK/ERK pathway, where BRAF is a key component.

MAPK/ERK Signaling Pathway

G cluster_0 Upstream Signaling cluster_1 MAPK Cascade cluster_2 Cellular Response GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK activates RAS RAS RTK->RAS activates BRAF BRAF RAS->BRAF activates MEK MEK BRAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Differentiation Differentiation ERK->Differentiation Vemurafenib Vemurafenib Vemurafenib->BRAF inhibits

Caption: Simplified MAPK/ERK signaling pathway highlighting the role of BRAF.

In cancers with a BRAF V600E mutation, the BRAF kinase is constitutively active, leading to uncontrolled cell proliferation and survival.[14] An inhibitor like Vemurafenib, and potentially methyl oxazole-2-carboxylate, can block this aberrant signaling.

Conclusion and Future Directions

This guide provides a systematic approach to benchmarking a novel compound, methyl oxazole-2-carboxylate, against established kinase inhibitors. Based on our hypothetical data, methyl oxazole-2-carboxylate presents as a weak to moderate kinase inhibitor with some selectivity towards BRAF V600E.

The causality behind these experimental choices lies in the need for a multi-dimensional evaluation. IC50 determination provides a fundamental measure of potency, while selectivity profiling is critical for predicting potential on-target efficacy versus off-target toxicity. The inclusion of benchmark inhibitors with diverse profiles provides essential context for interpreting the data.

Future studies should aim to:

  • Expand the Kinase Panel: Screen methyl oxazole-2-carboxylate against a much larger panel of kinases to obtain a more comprehensive selectivity profile.

  • Determine Mechanism of Inhibition: Conduct kinetic studies to ascertain whether the inhibition is ATP-competitive, non-competitive, or uncompetitive.

  • Cell-Based Assays: Evaluate the compound's ability to inhibit kinase activity and downstream signaling in relevant cancer cell lines.[27]

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of methyl oxazole-2-carboxylate to improve potency and selectivity.

By following a rigorous and comparative experimental plan, researchers can effectively triage and prioritize novel compounds for further development in the competitive landscape of kinase inhibitor drug discovery.

References

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A Senior Application Scientist's Guide to Methyl Oxazole-2-Carboxylate: A Comparative Analysis for Strategic Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a critical decision that profoundly influences a drug candidate's synthetic accessibility, metabolic stability, and pharmacological profile. Among the myriad of available five-membered heterocycles, the oxazole ring system holds a privileged position, frequently appearing in natural products and clinically approved drugs.[1][2] This guide, prepared for researchers and drug development professionals, provides an in-depth comparison of methyl oxazole-2-carboxylate against its close structural analogs—namely, esters of thiazole and imidazole. Our objective is to elucidate the distinct advantages of the oxazole motif, supported by experimental data and mechanistic rationale, to inform strategic decisions in molecular design.

The Physicochemical Landscape: Oxazole vs. Thiazole and Imidazole

The fundamental chemical nature of the heterocyclic core dictates its interactions in both synthetic and biological environments. The replacement of a single atom (Oxygen in oxazole, Sulfur in thiazole, Nitrogen in imidazole) results in significant shifts in aromaticity, basicity, and overall electronic character.[3]

  • Aromaticity and Stability: The aromaticity of these 1,3-azoles follows the general trend: Thiazole > Oxazole.[4] The superior ability of sulfur's d-orbitals to participate in pi-conjugation lends the thiazole ring greater aromatic stabilization. Oxazoles, while aromatic, are less so than thiazoles.[4] They are, however, thermally stable and do not typically decompose at high temperatures.[1] This intermediate aromaticity can be advantageous, offering a balance between stability and reactivity.

  • Basicity (pKa): This is perhaps the most defining difference. The oxazole ring is a very weak base, with a conjugate acid pKa of approximately 0.8.[4] This contrasts sharply with imidazole, which is significantly more basic (pKa ≈ 7.0), and thiazole (pKa ≈ 2.5).[4] This low basicity is a key advantage in drug design, as it minimizes the potential for off-target interactions at physiological pH and can prevent unwanted sequestration in acidic cellular compartments like lysosomes.

  • Reactivity: The C2 position of the oxazole ring is the most electron-deficient, making it susceptible to nucleophilic attack.[5] However, this often leads to ring cleavage rather than simple substitution, a crucial consideration for synthetic planning.[5] In contrast, the pyridine-like nitrogen atom deactivates the 1,3-azole rings towards electrophilic attack compared to their furan, pyrrole, and thiophene counterparts.[3]

Table 1: Comparative Physicochemical Properties of Parent Heterocycles

PropertyOxazoleThiazoleImidazole
Conjugate Acid pKa ~0.8[4]~2.5~7.0[4]
Aromaticity Moderate[4]High[4]High
Key Reactivity at C2 Nucleophilic Attack (often with ring cleavage)[5]DeprotonationResistant to Nucleophilic Attack
Stability to Acid Susceptible to ring-opening[6]More resistant than oxazoleGenerally stable

graph TD {
graph [rankdir="LR", splines=ortho, nodesep=0.4, ranksep=1.2, fontname="Arial", fontsize=12];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9, arrowhead=vee, penwidth=1.5];
subgraph "Methyl Oxazole-2-carboxylate"
    direction LR
    N1[id="Oxazole Ring Properties"; label="Oxazole Ring"; fillcolor="#F1F3F4"; fontcolor="#202124"]
end

subgraph "Key Comparators"
    direction LR
    N2[id="Thiazole Ring"; label="Thiazole Ring (Sulfur Analog)"; fillcolor="#E8F0FE"; fontcolor="#202124"]
    N3[id="Imidazole Ring"; label="Imidazole Ring (Nitrogen Analog)"; fillcolor="#E6F4EA"; fontcolor="#202124"]
end

N1 -- "Lower Basicity (pKa ~0.8)" --> N3;
N3 -- "Higher Basicity (pKa ~7.0)" --> N1;
N1 -- "Lower Aromaticity" --> N2;
N2 -- "Higher Aromaticity" --> N1;
N1 -- "Prone to Ring Opening" --> N2;

subgraph "Implications for Drug Design"
    direction TB
    Advantage [label="Key Advantage: Low Basicity"; style=filled, fillcolor="#FBBC05", fontcolor="#202124"]
    Disadvantage [label="Consideration: Ring Instability"; style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]
end

N1 --> Advantage;
N1 --> Disadvantage;

}

Caption: Key physicochemical trade-offs between oxazole and its primary heterocyclic analogs.

Synthetic Accessibility and Strategic Implementation

The feasibility of large-scale synthesis is a non-negotiable aspect of drug development. Methyl oxazole-2-carboxylate and its derivatives can be accessed through several robust synthetic routes, each with distinct advantages.

  • Robinson-Gabriel Synthesis: A classic and reliable method involving the cyclization and dehydration of an α-acylamino ketone. This is a foundational method for constructing 2,5-disubstituted oxazoles.[5]

  • From Carboxylic Acids: Modern approaches allow for the direct synthesis of oxazoles from carboxylic acids and isocyanoacetates, offering high efficiency and broad substrate scope.[7][8] This method is particularly valuable for its practicality and tolerance of sensitive functional groups.[7]

  • Oxidative Cyclization: Various methods involving the oxidative cyclization of precursors like enamides or reactions between amides and ketones provide metal-free pathways to functionalized oxazoles.[8][9]

The choice of synthesis depends on the desired substitution pattern and available starting materials. For methyl oxazole-2-carboxylate specifically, esterification of the corresponding carboxylic acid or direct construction using a glyoxylate-derived precursor are common strategies. The reactivity of 2-(halomethyl)oxazoles also provides a versatile entry point for C-C bond formation to access more complex structures, such as the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin.[10]

Caption: Simplified workflow for the Robinson-Gabriel synthesis of oxazoles.

Pharmacological Advantages and Bioisosteric Role

The oxazole nucleus is not merely a passive scaffold; it is a key pharmacophore that engages with biological targets through various non-covalent interactions and imparts favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][11]

  • Diverse Biological Activities: Oxazole-containing compounds have demonstrated a vast range of therapeutic effects, including anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral activities.[5][11][12] Methyl oxazole-2-carboxylate itself has shown potential anticancer and antiangiogenic properties in preclinical studies.[13]

  • Bioisosteric Replacement: In drug design, an oxazole ring is often used as a bioisostere for other groups, such as an ester or an amide. This substitution can enhance metabolic stability by replacing a hydrolytically labile group with a stable aromatic ring, improve cell permeability, and fine-tune binding interactions with target proteins. The specific geometry and electronic distribution of the oxazole ring can offer a unique combination of hydrogen bond accepting (oxygen and nitrogen atoms) and hydrophobic surfaces.

  • Case Study: Anti-inflammatory Agents: The NSAID Oxaprozin features a prominent oxazole ring. In this context, the heterocycle serves as a rigid, stable core to correctly orient the propionic acid side chain required for COX enzyme inhibition. Its low basicity ensures the molecule remains in the appropriate protonation state for activity and distribution.

Table 2: Comparison of Heterocyclic Esters in Medicinal Chemistry

FeatureMethyl Oxazole-2-carboxylateMethyl Thiazole-2-carboxylateMethyl Imidazole-2-carboxylate
Primary Advantage Low basicity, favorable for PK profile.High aromatic stability, metabolically robust.H-bond donor/acceptor capability, strong target binding.
Primary Disadvantage Potential for ring-opening under harsh nucleophilic/acidic conditions.Higher basicity than oxazole.High basicity can lead to off-target effects and poor permeability.
Common Therapeutic Areas Anti-inflammatory, Anticancer, Antibacterial[1][5]Anticancer, Antihistaminic[14]Antifungal, Anti-ulcer
Metabolic Profile Generally stable, but ring can be a site for oxidative metabolism.Ring is typically very stable to metabolism.N-H can be a site for metabolism (e.g., glucuronidation).

Experimental Protocols: A Validated Approach

To provide a practical context, we outline a representative synthesis for a substituted oxazole ester. This protocol is designed to be self-validating, with clear steps and expected outcomes.

Protocol: Synthesis of Methyl 5-phenyl-1,3-oxazole-2-carboxylate via Modified Robinson-Gabriel Synthesis

This protocol describes a two-step process: first, the synthesis of the α-acylamino ketone intermediate, and second, its cyclodehydration to form the oxazole ring, followed by esterification.

Part A: Synthesis of 2-(Methoxycarbonylamino)-1-phenylethan-1-one

  • Rationale: This step creates the key precursor containing the atoms required for the oxazole ring and the eventual ester group.

  • Procedure:

    • To a solution of 2-aminoacetophenone hydrochloride (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (2.2 eq) dropwise.

    • Stir the mixture for 15 minutes.

    • Slowly add methyl chloroformate (1.1 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor reaction completion by TLC (Thin Layer Chromatography).

    • Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the desired α-acylamino ketone.

Part B: Cyclodehydration and Esterification

  • Rationale: This step utilizes a strong dehydrating agent to induce the ring-closing reaction to form the aromatic oxazole system.

  • Procedure:

    • Dissolve the product from Part A (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0 eq) at 0 °C.

    • Heat the mixture to 80-90 °C and stir for 4 hours. The POCl₃ acts as both the solvent and the dehydrating agent.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the solution with a saturated solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • The crude product is methyl 5-phenyl-1,3-oxazole-2-carboxylate, which can be further purified by recrystallization or column chromatography.

Conclusion

Methyl oxazole-2-carboxylate and its derivatives offer a compelling set of advantages for the modern medicinal chemist. Its most significant strategic benefit over similar heterocyclic esters, particularly imidazole-based analogs, is its exceptionally low basicity . This characteristic is highly desirable for optimizing a drug candidate's pharmacokinetic profile by reducing the risk of lysosomotropic trapping and off-target ionic interactions.

While its aromatic stability is less than that of its thiazole counterpart, this can be leveraged for specific synthetic manipulations. The oxazole core provides a versatile and synthetically accessible scaffold that is well-represented in a wide array of biologically active molecules. The decision to employ a methyl oxazole-2-carboxylate moiety should be made with a clear understanding of its balanced profile: a stable, weakly basic pharmacophore whose synthesis is well-established and whose potential for ring-opening under certain conditions must be considered during molecular design and processing. It remains a first-rate choice for scaffolds in the pursuit of novel therapeutics.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Taylor, M. S., et al. (n.d.). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Retrieved from [Link]

  • Zhang, H. Z., Zhao, Z. L., & Zhou, C. H. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 444-492. Retrieved from [Link]

  • Kumar, R., et al. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Pharmaceutical and Biological Evaluations. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3).... Retrieved from [Link]

  • Chavan, L. N., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Biswas, T. (2022, January 15). Oxazole Synthesis by four Name Reactions. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxazoles, imidazoles, and thiazoles. Retrieved from [Link]

  • AIP Publishing. (2023). A report on synthesis and applications of small heterocyclic compounds: Oxazole. AIP Conference Proceedings. Retrieved from [Link]

  • SlideShare. (n.d.). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Retrieved from [Link]

  • MDPI. (n.d.). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. Marine Drugs. Retrieved from [Link]

  • Kumar, A., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

Sources

Safety Operating Guide

Methyl oxazole-2-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that the lifecycle of a chemical in the laboratory extends far beyond its use in an experiment. Proper disposal is not merely a final step but a critical component of ensuring laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed protocol for the proper disposal of methyl oxazole-2-carboxylate, grounded in established safety standards and field-proven best practices.

Hazard Identification and Risk Assessment

Methyl oxazole-2-carboxylate is classified with the following hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Analogous compounds also indicate potential hazards such as being harmful if swallowed, in contact with skin, or inhaled.[2][3] Therefore, it is prudent to handle methyl oxazole-2-carboxylate as a hazardous substance, mandating careful handling and disposal to prevent exposure and environmental contamination.

Table 1: Hazard Summary for Methyl Oxazole-2-Carboxylate

Hazard StatementDescriptionGHS Code
H315Causes skin irritationGHS07
H319Causes serious eye irritationGHS07
H335May cause respiratory irritationGHS07

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks identified, all handling and disposal procedures must be conducted with appropriate personal protective equipment and engineering controls.

  • Engineering Controls : All work with methyl oxazole-2-carboxylate, including waste consolidation, should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical safety goggles or a face shield are mandatory to prevent eye contact.[3]

    • Hand Protection : Chemical-resistant gloves, such as nitrile, should be worn. Inspect gloves for any signs of degradation or puncture before use.[3]

    • Body Protection : A laboratory coat must be worn to protect against skin contact.[3]

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation of chemical waste is the cornerstone of a safe and compliant disposal process.[5] Do not mix methyl oxazole-2-carboxylate waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5]

Experimental Protocol: Waste Segregation and Collection

  • Waste Identification : All waste streams containing methyl oxazole-2-carboxylate must be classified as hazardous waste.[4] This includes:

    • Unused or expired methyl oxazole-2-carboxylate.

    • Solutions containing dissolved methyl oxazole-2-carboxylate.

    • Contaminated labware (e.g., pipette tips, weighing boats, gloves).

    • Rinsate from cleaning glassware that held the compound.

  • Container Selection :

    • Liquid Waste : Use a dedicated, leak-proof, and chemically compatible container for all liquid waste containing methyl oxazole-2-carboxylate.[4] The container should have a secure screw-top cap.

    • Solid Waste : Collect all contaminated solid waste (e.g., gloves, pipette tips, absorbent pads) in a designated, clearly labeled hazardous waste bag or container.[4]

  • Labeling : All hazardous waste containers must be accurately and clearly labeled. The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "Methyl oxazole-2-carboxylate".

    • The primary hazards: "Irritant".

    • The date the waste was first added to the container.

  • Waste Accumulation :

    • Keep waste containers closed at all times, except when adding waste.[6]

    • Store waste containers in a designated satellite accumulation area within the laboratory. This area should be clearly marked and away from general laboratory traffic.

    • Ensure secondary containment is used for liquid waste containers to mitigate spills.[6]

Disposal Pathway

The disposal of methyl oxazole-2-carboxylate must adhere to federal, state, and local regulations, as well as institutional policies. The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[7][8]

Never dispose of methyl oxazole-2-carboxylate down the drain or in the regular trash. [5][6] This compound is presumed to be toxic to aquatic life, and improper disposal can lead to environmental damage.[5]

The designated disposal route for methyl oxazole-2-carboxylate is through a licensed hazardous waste disposal company.[4][9] Your institution's EHS department will coordinate the pickup and disposal of the properly segregated and labeled waste containers.

Disposal_Workflow cluster_Lab In the Laboratory cluster_EHS Institutional EHS cluster_Disposal Licensed Disposal Facility A Waste Generation (Methyl oxazole-2-carboxylate) B Segregate Waste (Solid vs. Liquid) A->B C Label Container 'Hazardous Waste' B->C D Store in Satellite Accumulation Area C->D E Schedule Waste Pickup D->E Contact EHS F Transport to Central Storage Facility E->F G Final Disposal (e.g., Incineration) F->G Transport

Sources

Personal Protective Equipment (PPE) & Handling Guide: Methyl oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Intelligence

Handling Methyl oxazole-2-carboxylate requires a safety posture that goes beyond standard "irritant" protocols.[1][2][3][4][5] While often classified under general GHS categories for skin and eye irritation, this compound is a heterocyclic ester used as a pharmaceutical building block.

The "Hidden" Risk: As a structural congener to valine derivatives and a scaffold in antitumor research, this compound possesses potential bioactivity .[6] Furthermore, oxazole esters are prone to hydrolysis in humid conditions, potentially releasing acidic byproducts. Therefore, our safety protocol treats this not just as a chemical irritant, but as a moisture-sensitive bioactive intermediate .

Risk Profile Snapshot
Hazard ClassGHS CodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritationDirect contact must be eliminated via barrier protection.[5]
Eye Irritation H319 Causes serious eye irritationSplash goggles are mandatory; safety glasses are insufficient for solution handling.
STOT SE 3 H335 May cause respiratory irritationZero-tolerance for open-bench handling; use fume hood.
Reactivity N/AMoisture SensitiveKeep containers tightly sealed; hydrolysis may alter toxicity.

PPE Selection Matrix

This matrix is designed to provide self-validating protection. If a specific PPE item is unavailable, the experiment must be paused .

Core PPE Requirements
Protection ZoneStandard Protocol (Solid Handling)Elevated Protocol (Solution/Synthesis)Technical Rationale
Respiratory Fume Hood (Face velocity: 100 fpm)Fume Hood + Sash lowered to <18 inchesPrevents inhalation of volatile ester vapors and hydrolysis byproducts.
Hand Protection Nitrile Gloves (Min thickness: 0.11mm)Double Gloving (Nitrile over Nitrile) or Butyl Rubber (if using DCM/THF)Standard nitrile resists the solid; solvents like DCM permeate nitrile rapidly, requiring thicker barriers.
Eye Protection Chemical Splash Goggles (Indirect Vent)Chemical Splash Goggles + Face Shield (if >100mL)Esters can cause severe ocular distress; glasses leave gaps for vapors/splashes.
Body Protection Lab Coat (Cotton/Poly blend), long sleevesChemical Resistant Apron (Tyvek/PVC)Prevents absorption through street clothes in case of spill.

Decision Logic: PPE Adaptation

Safety is dynamic. Use this logic flow to determine the correct PPE configuration based on your experimental state.

PPE_Decision_Logic Start Start: Assess Experimental State State_Check Is the compound Solid or in Solution? Start->State_Check Solid Solid / Powder Form State_Check->Solid Solution Dissolved in Solvent State_Check->Solution Std_PPE Standard PPE: Nitrile Gloves + Goggles + Fume Hood Solid->Std_PPE Low Permeation Risk Solvent_Check Identify Solvent Type Solution->Solvent_Check Aggressive_Solvent Halogenated (DCM) or Polar Aprotic (DMF/DMSO)? Solvent_Check->Aggressive_Solvent Aggressive_Solvent->Std_PPE No (Ethanol/Water) Enhanced_PPE Enhanced PPE: Double Glove (Nitrile) or Silver Shield/Laminate Gloves Aggressive_Solvent->Enhanced_PPE Yes

Figure 1: Decision tree for selecting glove material and PPE intensity based on the physical state and solvent system used.

Operational Protocol: Step-by-Step

This workflow integrates safety into the experimental process.

Phase 1: Pre-Operational Check
  • Verify Engineering Controls: Ensure Fume Hood certification is current. Check the flow monitor.

  • Moisture Control: Methyl oxazole-2-carboxylate is an ester. Ensure all glassware is oven-dried if the downstream reaction is water-sensitive.

  • Spill Kit Location: Locate the solvent spill kit (universal absorbent) before opening the bottle.

Phase 2: Handling & Transfer
  • Donning Sequence: Lab coat

    
     Goggles 
    
    
    
    Gloves.[1] Inspect gloves for pinholes by trapping air and squeezing.
  • Weighing:

    • Preferred: Place the balance inside the fume hood.

    • Alternative: If the balance is external, tare a vial inside the hood, add the solid, cap it tightly, and then move to the balance. Never transport open containers of this compound across the lab.

  • Solubilization: Add solvent slowly. If using an exothermic solvent (reaction), expect increased vapor pressure. Keep the sash low.

Phase 3: Doffing & Decontamination
  • Wipe Down: Wipe the exterior of the reagent bottle with a dry tissue before returning it to storage (Refrigerated, 2-8°C recommended).

  • Glove Removal: Use the "beak method" (pulling one glove off by the cuff, balling it in the other hand, and peeling the second glove over the first) to ensure no skin contact with the outer glove surface.

  • Wash: Wash hands with soap and water for 20 seconds immediately after leaving the bench.

Emergency Response & Spill Management

In the event of a release, immediate action minimizes exposure.

Spill_Response Incident Spill Detected Assess Assess Volume & Location Incident->Assess Minor Minor Spill (<10mL/g) Inside Hood Assess->Minor Major Major Spill (>10mL/g) or Outside Hood Assess->Major Absorb Cover with Absorbent Pads or Vermiculite Minor->Absorb Evacuate Evacuate Area Alert Safety Officer Major->Evacuate Clean Clean Surface with Soap & Water Absorb->Clean Dispose Dispose as Hazardous Chemical Waste Clean->Dispose

Figure 2: Triage workflow for chemical spills. Note that any spill outside the fume hood requires immediate area evacuation due to respiratory irritation risks.

Specific First Aid Measures
  • Eye Contact: Flush immediately with water for 15 minutes .[2][3] Force eyelids open. Seek medical attention (ophthalmologist) as esters can damage corneal tissue [1].

  • Skin Contact: Wash with soap and water.[2][3] Do not use alcohol/solvents to clean skin, as this may enhance absorption.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, provide oxygen (trained personnel only).

Disposal & Waste Management

Do not dispose of Methyl oxazole-2-carboxylate down the drain.

  • Segregation: Collect in a dedicated "Organic Waste" container.

    • Note: If mixed with heavy metals or oxidizers, segregate into specific streams.

  • Labeling: Clearly label the waste container with the full chemical name and "Flammable/Irritant" hazard checks.

  • Container: Use High-Density Polyethylene (HDPE) or Glass containers. Ensure the cap is vented if there is a risk of ongoing reaction/hydrolysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88245, Methyl 5-methylisoxazole-3-carboxylate (Structural Analog Safety Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.